molecular formula C26H18BrN3O6 B606330 (R)-BPO-27

(R)-BPO-27

カタログ番号: B606330
分子量: 548.3 g/mol
InChIキー: GNHIGSRGYXEQEP-QHCPKHFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BPO-27 is a potent and metabolically stable CFTR inhibitor.

特性

IUPAC Name

(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18BrN3O6/c1-28-21-19(24(31)29(2)26(28)34)20(13-6-4-3-5-7-13)30-15-12-14(25(32)33)8-9-16(15)36-23(22(21)30)17-10-11-18(27)35-17/h3-12,23H,1-2H3,(H,32,33)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHIGSRGYXEQEP-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(OC4=C(N3C(=C2C(=O)N(C1=O)C)C5=CC=CC=C5)C=C(C=C4)C(=O)O)C6=CC=C(O6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C3[C@@H](OC4=C(N3C(=C2C(=O)N(C1=O)C)C5=CC=CC=C5)C=C(C=C4)C(=O)O)C6=CC=C(O6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18BrN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-BPO-27's Mechanism of Action on CFTR: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which (R)-BPO-27, a potent benzopyrimido-pyrrolo-oxazine-dione inhibitor, modulates the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document synthesizes findings from electrophysiological, biochemical, and structural studies to offer a detailed understanding for researchers in the fields of cystic fibrosis, secretory diarrheas, and drug development.

Executive Summary

This compound is the active enantiomer of BPO-27, a small molecule identified as a highly potent inhibitor of the CFTR chloride channel, with reported IC50 values in the low nanomolar range.[1][2] Initially, its mechanism was attributed to competitive inhibition of ATP binding at the nucleotide-binding domains (NBDs) of CFTR, which would stabilize the channel in a closed state.[3][4] However, recent high-resolution cryo-electron microscopy (cryo-EM) studies have provided a more refined model, suggesting that this compound acts as a direct pore blocker. In this revised mechanism, the inhibitor lodges within the chloride-conducting pathway, physically occluding ion transport while permitting the ATP hydrolysis cycle to continue, thus uncoupling ATP hydrolysis from channel gating. This guide will present both the historical and the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action on CFTR

The functional cycle of CFTR is intrinsically linked to the binding and hydrolysis of ATP at its two cytosolic NBDs. This process drives the dimerization of the NBDs, which in turn induces conformational changes in the transmembrane domains (TMDs) to open the chloride ion pore. The precise mechanism by which this compound inhibits this process has been a subject of evolving research.

The ATP-Competitive Inhibition Model (Historical View)

Initial investigations using computational docking and patch-clamp electrophysiology suggested that this compound binds to the cytoplasmic side of CFTR, near the canonical ATP binding site.[3][4] This model proposed that this compound competes with ATP, thereby preventing the necessary conformational changes for channel opening.[3][5]

Key evidence for this model included:

  • A significant increase in the EC50 for ATP-dependent activation of CFTR in the presence of this compound.[3][5]

  • Reduction in the channel's open probability (Po) and an increase in its closed time, without affecting the single-channel conductance.[3][5]

The Pore-Blockage Model (Current Understanding)

More recent structural data from cryo-EM studies of CFTR in complex with this compound have revealed a different mechanism. These studies show the inhibitor binding within the inner vestibule of the CFTR pore, directly occluding the pathway for chloride ion transit.[6][7][8]

Key evidence for this model includes:

  • High-resolution structural data showing this compound physically located within the ion channel pore.[6][8]

  • Biochemical assays demonstrating that while channel conductance is abolished, ATP hydrolysis continues, and may even be slightly stimulated.[6] This indicates an uncoupling of the ATP hydrolysis cycle from the gating of the channel, which contradicts a simple competitive inhibition model.[6][7]

  • The observation that the rate of inhibition is inversely correlated with the probability of NBD dimerization, suggesting that the inhibitor binds more readily when the NBDs are separated (i.e., the channel is in a pre-open or closed state).[6]

dot

Pore_Block_Mechanism Figure 1: this compound Pore-Blocking Mechanism cluster_CFTR CFTR Channel CFTR_Closed CFTR (Closed Pore) CFTR_Open CFTR (Open Pore) CFTR_Closed->CFTR_Open Channel Opening CFTR_Blocked CFTR (Blocked Pore) CFTR_Open->CFTR_Blocked CFTR_Open->Cl_ions Cl- Conductance CFTR_Blocked->No_Cl_ions No Cl- Conductance Hydrolysis ATP Hydrolysis (uncoupled) CFTR_Blocked->Hydrolysis ATP Hydrolysis Continues ATP ATP ATP->CFTR_Closed Binding & NBD Dimerization R_BPO_27 This compound R_BPO_27->CFTR_Open Binding to Pore

Figure 1: this compound Pore-Blocking Mechanism

dot

ATP_Competition_Mechanism Figure 2: ATP-Competitive Inhibition Model cluster_CFTR CFTR Channel NBDs Nucleotide Binding Domains (NBDs) Channel_Gate Channel Gate (Closed) NBDs->Channel_Gate Opens Gate NBDs->Channel_Gate Prevents Opening ATP ATP ATP->NBDs Binds R_BPO_27 This compound R_BPO_27->NBDs Competitively Binds

Figure 2: ATP-Competitive Inhibition Model

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the effects of this compound on CFTR function.

Table 1: Inhibitory Potency of this compound on CFTR

Assay Type Cell Line Activator(s) IC50 Reference
Short-circuit current FRT cells expressing human CFTR Forskolin ~4 nM [2]
Cell-based fluorescence assay Fischer rat thyroid (FRT) cells Forskolin, IBMX, Genistein ~8 nM (racemic BPO-27) [1]
Single-channel electrophysiology Inside-out patches PKA, ATP ~600 pM [1]

| Intestinal loop fluid accumulation | Mouse model | Cholera toxin / STa toxin | ~0.1 mg/kg |[1][9] |

Table 2: Electrophysiological Effects of this compound on CFTR Gating

Parameter Condition Value Reference
Channel Open Probability (Po) Control 0.29 ± 0.02 [3]
5 nM this compound 0.08 ± 0.01 [3]
Mean Channel Closed Time Increased significantly with this compound - [3][5]

| Unitary Channel Conductance | Unaffected by this compound | - |[3][5] |

Table 3: Effect of this compound on ATP-Dependent CFTR Activation and Hydrolysis

Parameter Condition Value Reference
EC50 of ATP for CFTR activation Control 0.27 ± 0.05 mM [3][5]
0.5 nM this compound 1.77 ± 0.13 mM [3][5]
Km of ATP for hydrolysis Control 0.36 ± 0.11 mM [6]
1 µM this compound 1.6 ± 0.4 mM [6]
kcat (maximal turnover rate) Control 21 ± 3 ATP/protein/minute [6]

| | 1 µM this compound | 27 ± 2 ATP/protein/minute |[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on CFTR.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the macroscopic chloride current flowing through all CFTR channels on the cell surface.

Objective: To determine the effect of this compound on the total CFTR-mediated chloride current.

Methodology:

  • Cell Culture: HEK-293T or Baby Hamster Kidney (BHK) cells stably expressing wild-type human CFTR are cultured on glass coverslips.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl2, 2 CaCl2, 10 HEPES, pH 7.4.

    • Intracellular (Pipette) Solution (in mM): 140 NMDG-Cl, 2 MgCl2, 10 HEPES, 5 EGTA, 4 Mg-ATP, pH 7.2.

  • Recording:

    • A glass micropipette with a resistance of 3-7 MΩ is filled with the intracellular solution and sealed onto the surface of a single cell to form a gigaseal (>1 GΩ).

    • The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -40 mV. Voltage steps from -80 mV to +80 mV are applied to generate current-voltage (I-V) relationships.

  • CFTR Activation and Inhibition:

    • A baseline current is recorded.

    • CFTR is activated by adding a cocktail of 10 µM Forskolin and 100 µM IBMX to the bath solution to raise intracellular cAMP levels.

    • Once a stable activated current is achieved, this compound is perfused at various concentrations to determine the dose-dependent inhibition.

    • The specificity of the current is confirmed by adding a known CFTR inhibitor, such as CFTRinh-172 (10 µM), at the end of the experiment.

  • Data Analysis: The current density (pA/pF) is calculated by normalizing the current amplitude to the cell capacitance. The percentage of inhibition at each concentration of this compound is used to generate a dose-response curve and calculate the IC50.

Single-Channel Patch-Clamp Recording

This high-resolution technique allows for the observation of the gating (opening and closing) of individual CFTR channels.

Objective: To determine the effect of this compound on CFTR channel open probability (Po), open time, closed time, and single-channel conductance.

Methodology:

  • Configuration: The excised inside-out patch configuration is used, which exposes the intracellular face of the membrane patch to the bath solution.

  • Solutions:

    • Pipette (Extracellular) and Bath (Intracellular) Solution (in mM): 147 NMDG-Cl, 2 MgCl2, 5 HEPES, pH 7.4.

  • Recording:

    • A gigaseal is formed on a cell expressing CFTR. The pipette is then retracted to excise a small patch of the membrane.

    • The patch is held at a constant voltage (e.g., -75 mV).

  • CFTR Activation and Inhibition:

    • The catalytic subunit of protein kinase A (PKA, 75 nM) and Mg-ATP (1 mM) are added to the bath solution to activate the CFTR channels in the patch.

    • After recording baseline channel activity, this compound is added to the bath at the desired concentration.

  • Data Analysis:

    • Channel openings are observed as discrete steps in the current recording.

    • The single-channel current amplitude is measured to determine conductance.

    • The total open time is divided by the total recording time to calculate the open probability (Po).

    • The durations of individual open and closed events are measured to determine mean open and closed times.

Ussing Chamber Assay for Transepithelial Ion Transport

This assay measures ion transport across a polarized epithelial monolayer.

Objective: To assess the effect of this compound on CFTR-mediated chloride secretion across an epithelial cell layer.

Methodology:

  • Cell Culture: Fischer rat thyroid (FRT) or human bronchial epithelial (HBE) cells expressing CFTR are grown on permeable filter supports (e.g., Transwells) until they form a confluent, polarized monolayer with high transepithelial resistance.

  • Chamber Setup: The filter support is mounted in an Ussing chamber, separating the apical and basolateral compartments. Each compartment is filled with Ringer's solution and maintained at 37°C, gassed with 95% O2/5% CO2.

  • Measurement: The monolayer is voltage-clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is continuously measured.

  • Experimental Procedure:

    • Initially, symmetrical Ringer's solution is used on both sides.

    • Amiloride (100 µM) is added to the apical side to inhibit the epithelial sodium channel (ENaC).

    • CFTR-mediated chloride secretion is stimulated by adding Forskolin (10-20 µM) and IBMX (100 µM) to the basolateral side.

    • This compound is added cumulatively to the apical side to determine the dose-response for inhibition of the stimulated Isc.

    • At the end of the experiment, a known CFTR inhibitor is added to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc upon stimulation and subsequent inhibition is calculated. The inhibitory effect of this compound is expressed as a percentage of the stimulated current.

Cell Surface Biotinylation for CFTR Trafficking

While this compound is primarily a channel function modulator, this assay can be used to confirm that it does not affect the amount of CFTR at the cell surface.

Objective: To quantify the amount of CFTR protein at the plasma membrane.

Methodology:

  • Cell Treatment: Cells expressing CFTR are treated with either vehicle or this compound for a specified period.

  • Biotinylation:

    • Cells are cooled to 4°C to halt membrane trafficking.

    • The cell surface is incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) at 4°C.

    • The reaction is quenched with a primary amine-containing solution (e.g., glycine in PBS).

  • Cell Lysis and Biotinylated Protein Isolation:

    • Cells are lysed in a buffer containing protease inhibitors.

    • A small fraction of the total lysate is saved for analysis of total CFTR expression.

    • The remaining lysate is incubated with streptavidin-conjugated beads to capture the biotinylated (cell surface) proteins.

  • Western Blotting:

    • The captured proteins are eluted from the beads.

    • Both the total cell lysate and the surface protein fraction are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with a primary antibody against CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using chemiluminescence.

  • Data Analysis: The intensity of the CFTR bands in the surface fraction is quantified and normalized to the total CFTR expression in the lysate to determine the relative amount of CFTR at the plasma membrane.

dot

Experimental_Workflow Figure 3: General Workflow for Characterizing a CFTR Inhibitor Start Identify Putative CFTR Inhibitor (this compound) Ussing Ussing Chamber Assay (Transepithelial Isc) Start->Ussing Functional Screening Trafficking Cell Surface Biotinylation (Assess effect on trafficking) Start->Trafficking Control Experiment Whole_Cell Whole-Cell Patch Clamp (Macroscopic Current) Ussing->Whole_Cell Confirm Cellular Activity & IC50 Single_Channel Single-Channel Patch Clamp (Gating Kinetics) Whole_Cell->Single_Channel Investigate Molecular Mechanism Biochemical Biochemical Assays (ATP Hydrolysis) Whole_Cell->Biochemical Correlate Function and Energetics Mechanism Elucidate Mechanism of Action (e.g., Pore Block vs. ATP Competition) Single_Channel->Mechanism Biochemical->Mechanism Structural Structural Studies (Cryo-EM) Mechanism->Structural Determine Binding Site & Conformation

Figure 3: General Workflow for Characterizing a CFTR Inhibitor

Conclusion

This compound is a potent inhibitor of the CFTR chloride channel. While initial studies pointed towards an ATP-competitive mechanism, the current consensus, supported by high-resolution structural data, is that this compound functions as a direct pore blocker. It physically occludes the ion conduction pathway, thereby inhibiting chloride transport, while uniquely uncoupling this block from the ATP hydrolysis cycle at the NBDs. This detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided herein, is crucial for the rational design of future CFTR inhibitors for the treatment of secretory diarrheas and other diseases of CFTR hyperactivation.

References

Unveiling the (R)-BPO-27 Binding Site on the CFTR Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site and mechanism of action of (R)-BPO-27, a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. A recent breakthrough in structural biology has shifted our understanding of how this molecule interacts with the CFTR channel, revealing a direct pore-blocking mechanism. This document synthesizes the latest findings, presenting quantitative data, detailed experimental protocols, and visual representations to support further research and drug development efforts in fields such as secretory diarrheas and autosomal dominant polycystic kidney disease (ADPKD), where CFTR hyperactivation is implicated.[1][2][3]

The this compound Binding Site: A Paradigm Shift

Initially, the mechanism of this compound was hypothesized to involve competition with ATP at the nucleotide-binding domains (NBDs) of CFTR.[4][5][6] This was based on computational docking studies and electrophysiological evidence showing that this compound increased the EC50 for ATP activation of the channel.[4][5] However, a landmark study utilizing cryo-electron microscopy (cryo-EM) has provided a high-resolution structure of CFTR in complex with this compound, definitively locating the binding site and revealing a different inhibitory mechanism.[1][2][7]

The cryo-EM structure, resolved at 2.1 Å, demonstrates that This compound binds within the inner vestibule of the CFTR pore .[1][7] This direct occlusion of the chloride-conducting pathway physically blocks ion translocation, effectively inhibiting the channel's function.[1][2] This finding refutes the earlier hypothesis of competitive binding at the ATP sites and establishes this compound as a direct pore blocker.[1]

The inhibitor's binding is dependent on the conformational state of the channel, with evidence suggesting that it requires some degree of NBD separation for association.[1] The rate of inhibition has been shown to be inversely correlated with the probability of NBD dimerization.[1][2][7]

Key Interacting Residues

The high-resolution structure identifies several amino acid residues lining the pore that are within 4.5 Å of the bound this compound molecule, forming the binding pocket. These interactions are crucial for the high-affinity binding of the inhibitor. A schematic representation of these interactions shows the benzopyrimido-pyrrolo-oxazinedione group, the phenyl group, and the 5-bromofuran group of this compound engaging with specific residues of the CFTR protein.[1][8] A mutation of one of these residues, K95A, has been shown to impact the inhibitory effect of this compound.[1][8]

Quantitative Analysis of this compound Inhibition

The potency of this compound has been quantified across various experimental setups. The following tables summarize the key quantitative data regarding its inhibitory activity.

Parameter Value Experimental System Reference
IC50~4 nMFRT epithelial cells expressing human CFTR (Short-circuit current)[3][6]
IC500.36 µMHEK-293T cells (Whole-cell patch clamp)[4]
IC500.53 nMInside-out patches (Macroscopic current)[4]
IC50~600 pMInside-out patches (Single-channel electrophysiology)[6][9]
IC50Down to ~5 nMEpithelial cell cultures and intestine (cAMP agonists, cholera toxin, STa toxin)[6]

Table 1: Summary of this compound IC50 values.

Condition Parameter Control With 0.5 nM this compound Reference
ATP ActivationEC500.27 ± 0.05 mM1.77 ± 0.13 mM[4][5]

Table 2: Effect of this compound on ATP-dependent activation of CFTR (Note: This data supported the earlier, now revised, hypothesis of ATP competition).

Experimental Protocols

The determination of the this compound binding site and its mechanism of action has relied on cutting-edge structural and functional experimental techniques.

Cryo-Electron Microscopy (Cryo-EM) of the CFTR-(R)-BPO-27 Complex

This protocol outlines the key steps involved in determining the high-resolution structure of CFTR in complex with this compound.

G cluster_protein Protein Preparation cluster_complex Complex Formation cluster_cryo Cryo-EM cluster_data Data Processing p1 Expression and purification of human CFTR p2 Reconstitution into nanodiscs p1->p2 c1 Incubation of CFTR with this compound and ATP p2->c1 cr1 Vitrification of the complex on EM grids c1->cr1 cr2 Data collection on a Titan Krios microscope cr1->cr2 d1 Motion correction and CTF estimation cr2->d1 d2 Particle picking and 2D classification d1->d2 d3 Ab initio 3D reconstruction d2->d3 d4 3D classification and refinement d3->d4 d5 Model building and validation d4->d5

Caption: Workflow for Cryo-EM structure determination of the CFTR-(R)-BPO-27 complex.

Electrophysiological Analysis of CFTR Inhibition

Patch-clamp electrophysiology is a fundamental technique to functionally characterize the effect of this compound on CFTR channel activity.

G cluster_cell Cell Preparation cluster_patch Patch-Clamp Recording cluster_inhibition Inhibition Assay cluster_analysis Data Analysis c1 Culture of cells expressing WT-CFTR (e.g., HEK-293T) p1 Formation of a gigaseal and excision to obtain an inside-out patch c1->p1 p2 Application of ATP to the cytosolic face to activate CFTR channels p1->p2 p3 Recording of baseline macroscopic or single-channel currents p2->p3 i1 Perfusion of this compound at various concentrations to the cytosolic face p3->i1 i2 Recording of current inhibition i1->i2 a1 Measurement of current amplitude or open probability (Po) i2->a1 a2 Generation of dose-response curves to determine IC50 a1->a2 a3 Analysis of channel kinetics (open and closed times) a1->a3

Caption: Workflow for inside-out patch-clamp analysis of CFTR inhibition by this compound.

Mechanism of Action: Pore Blockade and Uncoupling of ATP Hydrolysis

The cryo-EM structure reveals that while this compound physically obstructs the ion-conducting pore, it does not prevent ATP from binding to the NBDs.[1] This leads to a novel understanding of its mechanism: This compound uncouples chloride conductance from ATP hydrolysis .[1][2][7] The CFTR channel can still bind and likely hydrolyze ATP, but the subsequent ion translocation is blocked by the presence of the inhibitor in the pore.

G cluster_activation Normal CFTR Gating Cycle cluster_inhibition This compound Inhibition a1 ATP binding to NBDs a2 NBD dimerization a1->a2 a3 Channel opening and Cl- conductance a2->a3 a4 ATP hydrolysis and channel closing a3->a4 a4->a1 i1 ATP binding to NBDs i2 NBD dimerization i1->i2 i3 This compound binds in the inner vestibule i2->i3 i4 Pore is blocked i3->i4 i5 No Cl- conductance i4->i5 start start->a1 start->i1

Caption: Signaling pathway illustrating normal CFTR gating versus inhibition by this compound.

Conclusion and Future Directions

The elucidation of the this compound binding site within the CFTR pore via cryo-EM represents a significant advancement in the field of CFTR pharmacology. This structural insight provides a concrete basis for the rational design of new, even more potent and specific CFTR inhibitors. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Leveraging the detailed structural information to design novel analogs of this compound with improved affinity and pharmacokinetic properties.

  • Mutational Analysis: Further probing the identified binding pocket through site-directed mutagenesis to validate the roles of individual residues in inhibitor binding.

  • Dynamic Studies: Investigating the kinetics of this compound binding and unbinding in relation to the CFTR gating cycle to refine our understanding of its state-dependent inhibition.

This technical guide provides a comprehensive overview of the current knowledge of the this compound binding site on CFTR, serving as a valuable resource for researchers dedicated to understanding and targeting this crucial ion channel.

References

(R)-BPO-27: A Comprehensive Analysis of its Interaction with the CFTR Protein — Pore Blocker, Not an ATP Competitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New York, NY – November 19, 2025 – Recent high-resolution structural data has definitively characterized the binding mechanism of the potent cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor, (R)-BPO-27. Contrary to earlier hypotheses suggesting competition with ATP, new evidence demonstrates that this compound acts as a direct pore blocker, physically occluding the chloride ion channel. This in-depth guide provides a technical overview of the core evidence, experimental methodologies, and the evolved understanding of this compound's mechanism of action for researchers, scientists, and drug development professionals.

Initially, this compound was suggested to inhibit CFTR by competing with ATP at the nucleotide-binding domains (NBDs). This was based on findings that the inhibitor increased the EC50 for ATP activation of CFTR.[1][2] However, a landmark study in 2025 provided a 2.1 Å resolution cryo-electron microscopy (cryo-EM) structure of CFTR in complex with this compound.[3][4] This structural evidence unequivocally shows this compound binding within the inner vestibule of the CFTR pore, directly blocking the chloride conduction pathway.[3][5][6] Notably, this pore-blocking action occurs while permitting ATP hydrolysis, effectively uncoupling the channel's gating and permeation functions.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data from studies investigating the mechanism of action of this compound.

ParameterValueExperimental ContextReference
IC50 for CFTR Inhibition ~4 nMCell-based assay in FRT epithelial cells expressing human CFTR.[7][8]
This compound Effect on ATP EC50 Increased from 0.27 mM to 1.77 mMSingle-channel recordings in inside-out patches with 0.5 nM this compound.[2]
(S)-BPO-27 Activity InactiveEnantiomer of this compound.[1]
Inhibition half-time (t1/2) 12 ± 0.6 sMacroscopic current recording from inside-out membrane patch with 1 µM this compound.[3]
Recovery half-time (t1/2) 420 ± 75 sMacroscopic current recording from inside-out membrane patch after washout of 1 µM this compound.[3]

Experimental Protocols

Patch-Clamp Electrophysiology (for ATP Competition Hypothesis)

The initial hypothesis of ATP competition was primarily supported by patch-clamp electrophysiology experiments.

  • Cell Culture and Transfection: Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR were used.

  • Electrophysiological Recordings: Single-channel currents were recorded from excised inside-out membrane patches.

  • Experimental Conditions: The intracellular (bath) solution contained varying concentrations of MgATP to activate CFTR. This compound was added to the bath at a fixed concentration (e.g., 0.5 nM).

  • Data Analysis: The open probability (Po) of the CFTR channel was measured at different ATP concentrations in the presence and absence of this compound. The EC50 for ATP activation was then calculated. An increase in the ATP EC50 in the presence of the inhibitor was interpreted as competitive inhibition.[1][2]

Cryo-Electron Microscopy (for Pore Blockade Mechanism)

The definitive evidence for pore blockade came from high-resolution structural studies using cryo-EM.

  • Protein Expression and Purification: Human CFTR was expressed in HEK293 cells and purified using affinity chromatography.

  • Complex Formation: Purified CFTR was incubated with this compound and ATP/Mg2+ to form the complex.

  • Cryo-EM Grid Preparation and Data Collection: The CFTR-(R)-BPO-27 complex was applied to cryo-EM grids, vitrified in liquid ethane, and imaged using a high-resolution transmission electron microscope.

  • Image Processing and 3D Reconstruction: A large dataset of particle images was processed to reconstruct a high-resolution three-dimensional map of the complex.

  • Model Building and Refinement: An atomic model of the CFTR-(R)-BPO-27 complex was built into the cryo-EM density map and refined to high accuracy. This allowed for the precise visualization of the this compound binding site within the channel pore.[3][4]

Visualizing the Mechanisms and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways and the experimental logic used to differentiate between the two hypotheses.

ATP_Competition_Hypothesis cluster_CFTR CFTR Protein ATP ATP NBD Nucleotide-Binding Domain (NBD) ATP->NBD Binds Channel_Gating Channel Gating (Opening) NBD->Channel_Gating Induces R_BPO_27 This compound R_BPO_27->NBD Competes with ATP for binding Cl_Flow Cl- Flow Channel_Gating->Cl_Flow Allows

Proposed ATP Competition Mechanism.

Pore_Blockade_Mechanism cluster_CFTR CFTR Protein ATP ATP NBD Nucleotide-Binding Domain (NBD) ATP->NBD Binds Channel_Gating Channel Gating (Opening) NBD->Channel_Gating Induces Pore Channel Pore Channel_Gating->Pore Opens Cl_Flow Cl- Flow (Blocked) Pore->Cl_Flow Prevents R_BPO_27 This compound R_BPO_27->Pore Directly Occludes

Confirmed Pore Blockade Mechanism.

Experimental_Workflow Start Investigate this compound Mechanism of Action Patch_Clamp Patch-Clamp Electrophysiology Start->Patch_Clamp Cryo_EM Cryo-Electron Microscopy Start->Cryo_EM ATP_EC50 Measure ATP EC50 Shift Patch_Clamp->ATP_EC50 Structure Determine High-Resolution Structure with Inhibitor Cryo_EM->Structure ATP_Comp_Hypothesis Hypothesis: ATP Competitor ATP_EC50->ATP_Comp_Hypothesis Pore_Block_Conclusion Conclusion: Pore Blocker Structure->Pore_Block_Conclusion

Workflow to Differentiate Mechanisms.

References

Stereospecificity of BPO-27 Enantiomers on CFTR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a crucial ion channel, and its dysfunction is implicated in several diseases, including cystic fibrosis and secretory diarrheas. Pharmacological inhibition of CFTR is a promising therapeutic strategy for conditions characterized by excessive CFTR activity. Among the potent inhibitors identified, the benzopyrimido-pyrrolo-oxazinedione BPO-27 has shown significant promise. This technical guide provides an in-depth analysis of the stereospecificity of BPO-27 enantiomers in their interaction with CFTR. It has been conclusively demonstrated that the inhibitory activity resides exclusively in the (R)-enantiomer, while the (S)-enantiomer is inactive. This guide will detail the experimental evidence for this stereospecificity, the underlying molecular mechanisms, and the experimental protocols utilized in these critical investigations.

Introduction

The cystic fibrosis transmembrane conductance regulator (CFTR) is a cAMP-activated chloride and bicarbonate channel expressed in the apical membrane of epithelial cells in various organs, including the lungs, pancreas, and intestines[1]. Hyperactivation of CFTR is a key factor in the pathophysiology of secretory diarrheas, such as cholera, and autosomal dominant polycystic kidney disease (ADPKD)[1][2][3]. Consequently, the development of potent and specific CFTR inhibitors is a significant focus of drug discovery efforts.

BPO-27 is a highly potent, small-molecule inhibitor of CFTR[1][4]. It contains a single chiral center, leading to the existence of two enantiomers: (R)-BPO-27 and (S)-BPO-27. Research has unequivocally demonstrated that the biological activity of BPO-27 is stereospecific, with this compound being the active inhibitor and (S)-BPO-27 being inactive[1][5][6]. This guide will explore the profound differences in the activity of these enantiomers and the experimental approaches used to elucidate these findings.

Quantitative Analysis of Enantiomeric Activity

The differential activity of the BPO-27 enantiomers has been quantified through various cell-based and electrophysiological assays. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key parameters used to assess the potency of these compounds.

CompoundAssay TypeCell LineActivationIC50 / EC50Reference
This compound Short-circuit currentFRT cells expressing human wild-type CFTR10 µM forskolinIC50 ≈ 4 nM[1]
(S)-BPO-27 Short-circuit currentFRT cells expressing human wild-type CFTR10 µM forskolinInactive[1]
This compound Cell-based assay------IC50 of ∼4 nM[4]
(S)-BPO-27 Cell-based assay------Inactive[4]
This compound Single-channel electrophysiology (inside-out patches)------IC50 ∼600 pM[4]
This compound CFTR chloride conductance in epithelial cell cultures---cAMP agonists, cholera toxin, or STa toxinIC50 down to ∼5 nM[4][7][8]
This compound Prevention of fluid accumulation in small intestinal loopsMouse modelCholera toxin and STa toxinIC50 down to 0.1 mg/kg[4][7][8]
This compound ATP activation of CFTR (EC50 shift)HEK-293T cells expressing human wild-type CFTR3 mM ATPIncreased EC50 for ATP from 0.27 to 1.77 mM[5][6]
(S)-BPO-27 ATP activation of CFTR (EC50 shift)HEK-293T cells expressing human wild-type CFTR3 mM ATPNo significant change in EC50 for ATP[5]

Mechanism of Stereospecific Inhibition

The profound difference in the inhibitory activity of the BPO-27 enantiomers stems from their distinct interactions with the CFTR protein.

Binding Site and Molecular Interactions

Initially, it was hypothesized that this compound acts by competing with ATP at the nucleotide-binding domains (NBDs) of CFTR[5][6]. This was supported by evidence that this compound increased the EC50 for ATP activation of CFTR, a hallmark of competitive inhibition[5][6]. Computational docking studies also suggested that this compound binds near the canonical ATP binding site, with a lower binding energy compared to the (S)-enantiomer[5][6].

However, a more recent high-resolution cryo-electron microscopy (cryo-EM) structure of CFTR in complex with this compound has revealed a different mechanism[2][3]. This structure demonstrates that this compound binds directly within the chloride-conducting pore of the channel, effectively acting as a pore blocker[2][3]. The cryo-EM density clearly accommodates the (R)-enantiomer, while the (S)-enantiomer does not fit, providing a structural basis for the observed stereospecificity[2]. This pore-blocking mechanism uncouples ATP hydrolysis from chloride conductance, as the inhibitor allows ATP hydrolysis to proceed while physically obstructing ion flow[2][3].

Impact on CFTR Gating

Single-channel patch-clamp recordings have shown that this compound reduces the open probability (Po) of the CFTR channel and increases the channel's closed time, without altering its unitary conductance[5][6]. This is consistent with a mechanism that stabilizes the closed state of the channel or blocks the open pore. The (S)-enantiomer has no such effect[5].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the stereospecificity of BPO-27 enantiomers.

Short-Circuit Current (Isc) Measurements in Ussing Chambers

This technique measures the net ion transport across an epithelial monolayer.

  • Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR are cultured on permeable supports (e.g., Snapwell inserts) until a confluent and polarized monolayer is formed.

  • Ussing Chamber Setup: The permeable supports are mounted in Ussing chambers, which separate the apical and basolateral sides of the monolayer. Each side is bathed in a specific buffer solution.

  • Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects the net ion flow, is continuously recorded.

  • Experimental Procedure:

    • Basolateral membrane is permeabilized with a pore-forming agent (e.g., nystatin) to isolate the apical membrane currents.

    • A chloride gradient is established across the apical membrane.

    • CFTR is activated by adding a cAMP agonist, such as forskolin (e.g., 10 µM), to the apical solution.

    • Once a stable forskolin-stimulated Isc is achieved, increasing concentrations of this compound or (S)-BPO-27 are added to the apical side to determine the dose-dependent inhibition.

    • The IC50 value is calculated from the resulting concentration-response curve.

Patch-Clamp Electrophysiology

This technique allows for the recording of ion currents through single or multiple ion channels.

  • Cell Preparation: Human Embryonic Kidney (HEK-293T) cells are transiently transfected with a plasmid encoding human wild-type CFTR.

  • Inside-Out Patch Configuration:

    • A glass micropipette with a fire-polished tip is pressed against the cell membrane to form a high-resistance seal.

    • The pipette is then pulled away from the cell, excising a small patch of the membrane with its intracellular side exposed to the bath solution.

  • Recording Conditions:

    • The membrane potential is held at a constant voltage (e.g., -60 mV).

    • The bath solution contains ATP (e.g., 3 mM) and the catalytic subunit of protein kinase A (PKA) to activate CFTR channels within the patch.

  • Experimental Procedure:

    • Baseline CFTR channel activity is recorded in the presence of ATP and PKA.

    • This compound or (S)-BPO-27 is added to the bath solution (cytosolic side) at various concentrations.

    • Changes in channel open probability (Po), mean open time, and mean closed time are analyzed to determine the effect of the compounds on channel gating.

YFP-Based Halide Quenching Assay

This is a cell-based fluorescence assay to measure CFTR-mediated halide influx.

  • Cell Line: Cells co-expressing CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (e.g., YFP-H148Q/I152L) are used.

  • Principle: The fluorescence of this YFP mutant is quenched upon binding of halides like iodide (I⁻). The rate of fluorescence quenching is proportional to the rate of halide influx through CFTR.

  • Experimental Procedure:

    • Cells are plated in a multi-well plate.

    • CFTR is stimulated with a cAMP agonist (e.g., forskolin).

    • The cells are incubated with varying concentrations of the BPO-27 enantiomers.

    • A solution containing iodide is rapidly added to the wells.

    • The rate of fluorescence quenching is measured using a plate reader.

    • The inhibitory effect of the compounds is determined by the reduction in the quenching rate.

Visualizations

Experimental Workflow for Assessing CFTR Inhibition

G cluster_0 Cell-Based Assays cluster_1 Electrophysiology cluster_2 Data Analysis cluster_3 Mechanism of Action Studies a1 Culture CFTR-expressing cells a2 Activate CFTR (e.g., Forskolin) a1->a2 a3 Add BPO-27 Enantiomers a2->a3 a4 Measure CFTR activity a3->a4 c1 Calculate IC50 values a4->c1 b1 Prepare cells for patch-clamp b2 Establish inside-out patch b1->b2 b3 Activate CFTR (ATP + PKA) b2->b3 b4 Apply BPO-27 Enantiomers b3->b4 b5 Record single-channel currents b4->b5 c2 Analyze channel gating parameters b5->c2 c3 Determine stereospecificity c1->c3 c2->c3 d1 Cryo-EM structural analysis d1->c3 d2 Computational docking d2->c3 d3 ATP competition assays d3->c3

Caption: Workflow for characterizing BPO-27 enantiomer effects on CFTR.

Signaling Pathway of CFTR Activation and Inhibition by this compound

G cluster_0 CFTR Activation cluster_1 CFTR Gating cluster_2 Inhibition cluster_3 Inactive Enantiomer agonist cAMP Agonist (e.g., Forskolin) ac Adenylyl Cyclase agonist->ac camp cAMP ac->camp pka PKA camp->pka cftr_p Phosphorylated CFTR pka->cftr_p cftr_open Open CFTR Channel (Cl- efflux) cftr_p->cftr_open Binding & Hydrolysis atp ATP atp->cftr_p cftr_blocked Blocked CFTR Channel r_bpo27 This compound r_bpo27->cftr_open Pore Blockade s_bpo27 (S)-BPO-27 s_bpo27->cftr_open No Interaction

Caption: CFTR activation pathway and stereospecific inhibition by BPO-27.

Conclusion

The stereospecificity of BPO-27 enantiomers on CFTR is a clear and compelling example of the importance of chirality in drug action. The (R)-enantiomer is a highly potent inhibitor of CFTR, acting as a direct pore blocker, while the (S)-enantiomer is inactive. This profound difference in activity has been rigorously characterized through a combination of cell-based assays, electrophysiology, and structural biology. Understanding this stereospecificity is crucial for the rational design and development of next-generation CFTR inhibitors for the treatment of diseases such as secretory diarrheas and ADPKD. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field.

References

(R)-BPO-27: A Technical Guide to its Effects on CFTR Channel Gating Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cystic fibrosis transmembrane conductance regulator (CFTR) is a pivotal anion channel, and its dysfunction is implicated in several diseases, including cystic fibrosis and secretory diarrheas. Consequently, the modulation of CFTR activity is a significant therapeutic target. (R)-BPO-27 has emerged as a potent, low-nanomolar inhibitor of CFTR. This technical guide provides an in-depth analysis of the effects of this compound on CFTR channel gating kinetics. It consolidates quantitative data, details experimental methodologies, and visualizes the complex signaling pathways and mechanisms of action. Recent structural evidence points towards this compound acting as a direct pore-blocker, a mechanism that uncouples ATP hydrolysis from channel gating, challenging an earlier hypothesis of competitive ATP inhibition.

Introduction to CFTR and this compound

The CFTR protein, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as a cAMP-dependent chloride channel.[1] Its gating is a complex process initiated by phosphorylation of the regulatory (R) domain by protein kinase A (PKA), followed by the binding and hydrolysis of ATP at its two nucleotide-binding domains (NBDs), NBD1 and NBD2.[1][2] This ATP-driven cycle of NBD dimerization and separation controls the opening and closing of the channel pore.[2] Dysregulation of CFTR function, leading to hyperactivation, is a key factor in the pathophysiology of secretory diarrheas and autosomal dominant polycystic kidney disease (ADPKD).[3][4]

This compound is the active enantiomer of the benzopyrimido-pyrrolo-oxazinedione BPO-27 and has been identified as a highly potent inhibitor of CFTR.[4][5] Its efficacy in reducing fluid secretion makes it a promising candidate for the treatment of conditions associated with CFTR hyperactivation.[5]

Mechanism of Action of this compound

The precise mechanism by which this compound inhibits CFTR has been a subject of investigation, with two prominent hypotheses emerging from experimental data.

Pore-Blockage Mechanism (Recent Evidence)

A recent high-resolution cryo-electron microscopy (cryo-EM) study has provided compelling evidence that this compound acts as a direct pore-blocker.[3] This structural data reveals that this compound binds within the inner vestibule of the CFTR pore, physically occluding the pathway for chloride ion conductance.[3] A key finding from this study is that while the channel is blocked, the ATP hydrolysis at the NBDs continues, indicating that this compound uncouples the channel's gating from its enzymatic activity.[3] The binding of the inhibitor is also suggested to be dependent on the conformational state of the NBDs, with a preference for a separated state.[3]

Competitive ATP Inhibition Hypothesis (Earlier Findings)

Prior to the structural elucidation, the prevailing hypothesis, based on electrophysiological and computational modeling studies, was that this compound acts as a competitive inhibitor of ATP.[6][7] These studies demonstrated that this compound significantly increased the EC50 for ATP activation of CFTR, suggesting competition at the ATP-binding sites on the NBDs.[6][7] Single-channel recordings showed that this compound reduces the channel's open probability (Po) primarily by increasing the duration of the closed state, without affecting the single-channel conductance, which is consistent with an effect on gating rather than permeation.[6][7]

While the pore-blocking mechanism is supported by the latest structural data, it is important for researchers to be aware of the earlier competitive inhibition model, as it has influenced a significant body of research.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from various studies on the effects of this compound on CFTR.

ParameterValueCell TypeMethodReference
IC50 (Whole-Cell) 0.36 µMHEK-293TWhole-Cell Patch Clamp[6]
IC50 (Inside-Out Patch) 0.53 nMHEK-293TInside-Out Patch Clamp[6]
IC50 (Cell-based Assay) ~4 nMFRT cellsShort-circuit current[4]
IC50 (cAMP-stimulated) ~5 nMEpithelial cell culturesShort-circuit current[5]

Table 1: Inhibitory Potency (IC50) of this compound on CFTR

ParameterControl (ATP alone)With 0.5 nM this compoundReference
EC50 of ATP for CFTR activation 0.27 ± 0.05 mM1.77 ± 0.13 mM[6]

Table 2: Effect of this compound on ATP-Dependent Activation of CFTR

ParameterControlWith 5 nM this compoundReference
Channel Open Probability (NPo) 0.29 ± 0.020.08 ± 0.01[6]
Mean Channel Open Time Modestly Reduced-[6]
Mean Channel Closed Time Strongly Increased-[6]
Unitary Conductance UnaffectedUnaffected[6]

Table 3: Effects of this compound on Single CFTR Channel Gating Kinetics

ParameterValueConditionReference
t1/2 for Inhibition 12 ± 0.6 s1 µM this compound[3]
t1/2 for Recovery 420 ± 75 sWashout of 1 µM this compound[3]
Km for ATP Hydrolysis (without this compound) 0.36 ± 0.11 mM-[3]
Km for ATP Hydrolysis (with 1 µM this compound) 1.6 ± 0.4 mM-[3]

Table 4: Kinetic Parameters of this compound Inhibition and its Effect on ATP Hydrolysis

Experimental Protocols

The primary technique for studying the effects of this compound on CFTR channel gating is patch-clamp electrophysiology, particularly in the inside-out configuration.

Cell Culture and Transfection
  • Cell Lines: Human Embryonic Kidney (HEK-293T) cells or Fischer Rat Thyroid (FRT) cells are commonly used.

  • Transfection: Cells are transiently or stably transfected with a plasmid encoding wild-type human CFTR.

Inside-Out Patch-Clamp Recording

This technique allows for the direct application of substances to the intracellular face of the cell membrane, making it ideal for studying the interaction of this compound and ATP with CFTR.

  • Pipette Solution (Extracellular): Contains a physiological concentration of chloride and is designed to maintain the integrity of the cell membrane. A typical composition is (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl2, 5 CaCl2, and 10 TES, with the pH adjusted to 7.4.

  • Bath Solution (Intracellular): Contains the components necessary for CFTR activation and the test compounds. A typical composition is (in mM): 140 NMDG-Cl, 2 MgCl2, 1 EGTA, 10 TES, and varying concentrations of Mg-ATP. The pH is adjusted to 7.4.

  • CFTR Activation: For channel activation, the catalytic subunit of PKA (e.g., 75-200 nM) and ATP are added to the bath solution.

  • Data Acquisition: A patch-clamp amplifier and data acquisition software are used to record single-channel currents at a holding potential (e.g., -60 mV).

  • This compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the bath solution at the desired concentrations.

  • Data Analysis: Single-channel events are analyzed to determine the channel open probability (NPo), mean open time, and mean closed time.

Whole-Cell Patch-Clamp Recording

This configuration measures the total CFTR current from the entire cell membrane.

  • Pipette Solution (Intracellular): Contains a low chloride concentration to establish a chloride gradient.

  • Bath Solution (Extracellular): Contains a physiological saline solution.

  • CFTR Activation: CFTR is typically activated by adding a cocktail of forskolin (to raise cAMP levels) and a phosphodiesterase inhibitor (e.g., IBMX) to the bath solution.

  • This compound Application: The inhibitor is applied to the bath solution.

Visualizations

CFTR Channel Gating Cycle

The following diagram illustrates the key steps in the ATP-dependent gating of a PKA-phosphorylated CFTR channel.

CFTR_Gating_Cycle CFTR Channel Gating Cycle C1 Closed State 1 (NBDs separated, ATP-free) C2 Closed State 2 (ATP bound to NBD1) C1->C2 ATP Binding (NBD1) O Open State (NBDs dimerized, ATP at both sites) C2->O ATP Binding (NBD2) & NBD Dimerization C3 Closed State 3 (Post-hydrolysis, ADP bound) O->C3 ATP Hydrolysis (NBD2) C3->C1 ADP & Pi Release

Caption: A simplified model of the CFTR channel gating cycle.

Proposed Mechanisms of this compound Action

The following diagrams contrast the two proposed mechanisms of this compound inhibition.

R_BPO_27_Pore_Block Pore-Blockage Mechanism cluster_channel CFTR Channel Pore_Open Open Pore Pore_Blocked Blocked Pore Pore_Open->Pore_Blocked Binds in pore ATP_Hydrolysis ATP Hydrolysis (Continues) Pore_Blocked->ATP_Hydrolysis Uncoupled from gating RBPO27 This compound

Caption: this compound as a direct pore-blocker of the CFTR channel.

R_BPO_27_ATP_Competition Competitive ATP Inhibition cluster_nbd Nucleotide-Binding Domain (NBD) ATP_Binding_Site ATP Binding Site Channel_Opening Channel Opening ATP_Binding_Site->Channel_Opening ATP binds No_Opening Channel Remains Closed ATP_Binding_Site->No_Opening This compound binds ATP ATP ATP->ATP_Binding_Site RBPO27 This compound RBPO27->ATP_Binding_Site Competes with ATP

Caption: this compound competing with ATP at the nucleotide-binding domain.

Experimental Workflow for Inside-Out Patch Clamp

This diagram outlines the general workflow for an inside-out patch-clamp experiment to study this compound's effects.

Patch_Clamp_Workflow Inside-Out Patch Clamp Workflow Start Start: CFTR-expressing cell Gigaseal Form Gigaseal Start->Gigaseal Excise Excise Patch (Inside-Out Configuration) Gigaseal->Excise Activate Activate CFTR (PKA + ATP) Excise->Activate Record_Baseline Record Baseline Channel Activity Activate->Record_Baseline Apply_Inhibitor Apply this compound Record_Baseline->Apply_Inhibitor Record_Inhibition Record Channel Activity with Inhibitor Apply_Inhibitor->Record_Inhibition Washout Washout Inhibitor Record_Inhibition->Washout Record_Recovery Record Recovery Washout->Record_Recovery Analyze Analyze Data (Po, Open/Closed Times) Record_Recovery->Analyze

Caption: Workflow for studying this compound with inside-out patch clamp.

Conclusion

This compound is a potent inhibitor of the CFTR chloride channel with significant therapeutic potential. While early studies suggested a mechanism of competitive ATP inhibition, recent structural evidence strongly supports a pore-blocking model where this compound physically obstructs the ion channel, uncoupling gating from ATP hydrolysis. This in-depth guide provides researchers and drug development professionals with a comprehensive overview of the quantitative effects, experimental methodologies, and mechanistic understanding of this compound's interaction with CFTR, facilitating further research and development in this critical area.

References

The Pharmacology of (R)-BPO-27: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of (R)-BPO-27, a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This document details its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its properties.

Executive Summary

This compound is the active enantiomer of the benzopyrimido-pyrrolo-oxazinedione BPO-27. Initially thought to act as a competitive inhibitor of ATP binding to the nucleotide-binding domains (NBDs) of CFTR, recent high-resolution structural data has revealed that this compound functions as a direct pore blocker. It binds within the inner vestibule of the CFTR channel, physically occluding the chloride ion pathway. This mechanism effectively uncouples chloride conductance from the ATP hydrolysis cycle. With a high potency in the low nanomolar range, this compound has demonstrated significant efficacy in preclinical models of secretory diarrheas and polycystic kidney disease, highlighting its potential as a therapeutic agent.

Mechanism of Action

The primary molecular target of this compound is the CFTR chloride channel. Recent cryo-electron microscopy (cryo-EM) studies have definitively shown that this compound directly occludes the CFTR pore[1][2]. It binds to a site within the inner vestibule of the channel, preventing the passage of chloride ions[1]. This pore-blockage mechanism is in contrast to the earlier hypothesis of competitive inhibition at the ATP-binding site[3][4]. While the presence of this compound does not inhibit ATP hydrolysis, it prevents the conformational changes required for channel opening and ion conduction[1]. The binding of this compound is dependent on the conformational state of CFTR, with a higher affinity for states where the NBDs are separated[1]. The inactive (S)-enantiomer does not fit into the binding pocket, explaining the stereospecificity of the inhibition[1].

Signaling Pathway Diagram

Mechanism of Action of this compound on CFTR cluster_membrane Cell Membrane CFTR CFTR Channel (Inactive State) CFTR_active CFTR Channel (ATP-Bound, Open State) CFTR->CFTR_active Phosphorylation & ATP Hydrolysis CFTR_blocked CFTR Channel (this compound Bound, Blocked) CFTR_active->CFTR_blocked Cl_in Cl- (intracellular) CFTR_active->Cl_in Chloride Efflux block Pore Blockade CFTR_blocked->block ATP ATP ATP->CFTR Binds to NBDs R_BPO_27 This compound R_BPO_27->CFTR_active Binds in Inner Vestibule Cl_out Cl- (extracellular) Cl_out->CFTR_active

Mechanism of this compound action on the CFTR channel.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified across various experimental systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of this compound
ParameterValueCell/SystemAssay MethodReference
IC50~4 nMFRT cells expressing human CFTRShort-circuit current[5]
IC50~5 nMEpithelial cell culturesShort-circuit current (cAMP-stimulated)[6][7][8]
IC50~10 nMEpithelial cell culturesShort-circuit current (cGMP-stimulated)[6]
IC50~600 pMInside-out membrane patchesSingle-channel electrophysiology[6]
Table 2: Effect of this compound on ATP-Dependent CFTR Activation
ConditionATP EC50 (mM)Cell LineReference
Control0.26 ± 0.05HEK-293T[3]
+ 0.5 nM this compound1.77 ± 0.13HEK-293T[3]
Table 3: Kinetic Parameters of this compound Inhibition
ParameterValueConcentrationCell LineAssay MethodReference
Inhibition t1/212 ± 0.6 s1 µMWT CFTR expressing cellsInside-out patch-clamp[1]
Recovery t1/2420 ± 75 s1 µMWT CFTR expressing cellsInside-out patch-clamp[1]
Table 4: In Vivo Efficacy of this compound
ModelParameterValueAdministrationReference
Cholera toxin-induced fluid accumulation (mouse)IC50~0.1 mg/kgIntraperitoneal[6][7]
STa toxin-induced fluid accumulation (mouse)IC50~1 mg/kgIntraperitoneal[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the CFTR channel in response to this compound.

Experimental Workflow Diagram:

Workflow for patch-clamp analysis of this compound.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells are transfected to express wild-type human CFTR and seeded on glass coverslips 24 hours prior to the experiment[1].

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with a chloride-containing intracellular solution.

  • Patch Excision: An inside-out membrane patch is excised from a CFTR-expressing cell[1].

  • CFTR Activation: The cytosolic face of the membrane patch is perfused with a solution containing ATP and Protein Kinase A (PKA) to activate CFTR channels.

  • Data Acquisition: Macroscopic currents are recorded using an patch-clamp amplifier.

  • Inhibitor Application: this compound is added to the perfusion solution at the desired concentration, and the inhibition of CFTR current is recorded over time[1].

  • Washout: The patch is perfused with an inhibitor-free solution to record the recovery of channel activity.

Short-Circuit Current (Isc) Measurements

This method assesses ion transport across a monolayer of epithelial cells.

Experimental Workflow Diagram:

Workflow for Isc measurement of this compound effects.

Protocol:

  • Cell Culture: Fischer Rat Thyroid (FRT) epithelial cells stably expressing human CFTR are cultured on permeable filter supports until a confluent monolayer with high electrical resistance is formed[5].

  • Ussing Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments[9].

  • Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current is measured.

  • CFTR Activation: CFTR-mediated chloride current is stimulated by adding a cAMP agonist, such as forskolin, to the basolateral solution.

  • Inhibition Assay: this compound is added in increasing concentrations to the apical or basolateral side, and the resulting inhibition of the short-circuit current is recorded to determine the IC50 value[5][6].

Cryo-Electron Microscopy (Cryo-EM)

This technique provides high-resolution structural information on the binding of this compound to the CFTR protein.

Experimental Workflow Diagram:

Cryo-EM Workflow for CFTR-(R)-BPO-27 Complex A Purify human CFTR protein B Incubate purified CFTR with This compound and ATP/Mg A->B C Apply the complex to EM grids and plunge-freeze B->C D Collect cryo-EM data C->D E Image processing and 3D reconstruction D->E F Model building and refinement to determine binding site E->F

Cryo-EM workflow for structural analysis.

Protocol:

  • Protein Purification: Human CFTR is expressed and purified to homogeneity.

  • Complex Formation: The purified CFTR is incubated with this compound and ATP/Mg to form the inhibitor-bound complex[1].

  • Grid Preparation: The CFTR-(R)-BPO-27 complex is applied to EM grids, blotted, and plunge-frozen in liquid ethane to create a vitrified sample.

  • Data Collection: The frozen grids are imaged using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing: The collected images are processed to reconstruct a high-resolution 3D map of the CFTR-(R)-BPO-27 complex[1].

  • Model Building: An atomic model of the complex is built into the cryo-EM density map to visualize the binding site and interactions of this compound with CFTR residues[1][10].

Mouse Model of Secretory Diarrhea

This in vivo model is used to assess the efficacy of this compound in reducing intestinal fluid secretion.

Experimental Workflow Diagram:

In vivo workflow for testing this compound efficacy.

Protocol:

  • Animal Dosing: Mice are administered this compound via intraperitoneal injection or oral gavage at various doses[6].

  • Surgical Procedure: After a set time, the mice are anesthetized, and a laparotomy is performed to expose the small intestine. Closed loops of the jejunum are created by ligation[6].

  • Toxin Administration: Cholera toxin or heat-stable enterotoxin of E. coli (STa) is injected into the lumen of the intestinal loops to induce fluid secretion[6][7].

  • Incubation: The intestines are returned to the abdominal cavity, and the mice are allowed to recover for a period of several hours.

  • Outcome Measurement: The mice are euthanized, and the intestinal loops are excised. The weight-to-length ratio of the loops is calculated as a measure of intestinal fluid accumulation. The efficacy of this compound is determined by its ability to reduce this ratio compared to vehicle-treated controls[6].

Conclusion

This compound is a highly potent, stereospecific, direct pore blocker of the CFTR chloride channel. Its well-characterized mechanism of action and demonstrated efficacy in preclinical models of diseases involving CFTR hyperactivation make it a promising candidate for further drug development. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on CFTR modulators.

References

Foundational Research on Benzopyrimido-pyrrolo-oxazine-dione Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on benzopyrimido-pyrrolo-oxazine-dione (BPO) compounds. This class of heterocyclic molecules has garnered significant interest in the field of drug discovery, primarily for its potent inhibitory effects on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, a key target in diseases such as cystic fibrosis, polycystic kidney disease, and secretory diarrheas. Recent studies have also explored the potential of related pyrimido-pyrrolo-oxazine scaffolds as inhibitors of the mechanistic target of rapamycin (mTOR), indicating a broader therapeutic potential for this chemical class.

Chemical Synthesis

The synthesis of benzopyrimido-pyrrolo-oxazine-dione compounds is a multi-step process that has been efficiently optimized. The general strategy involves the construction of the tricyclic core through a series of key reactions. A prominent example is the synthesis of BPO-27, a potent CFTR inhibitor.

While a detailed, step-by-step protocol for the synthesis of BPO-27 can be found in the supporting information of the primary literature, a general overview of the synthetic route is as follows:

  • Alkylation of Uracil: The synthesis often commences with the alkylation of a substituted uracil derivative, such as 6-methyluracil, using an alkylating agent like dimethyl sulfate in the presence of a base.

  • Acylation: The resulting N,N-dimethylated uracil undergoes acylation, for instance with benzoyl chloride, to introduce a key substituent.

  • Cyclization Cascade: Subsequent reaction steps lead to the formation of the fused pyrrolo-oxazine ring system. This typically involves the reaction with a substituted amine and subsequent cyclization to form the core benzopyrimido-pyrrolo-oxazine-dione scaffold. The synthesis of various analogues is often achieved by modifying the substituents on the starting materials.

Biological Activity and Mechanism of Action

The primary biological activity identified for benzopyrimido-pyrrolo-oxazine-dione compounds is the potent inhibition of the CFTR chloride channel. The lead compound, (R)-BPO-27, has demonstrated low nanomolar potency in inhibiting CFTR.

CFTR Inhibition

Initially, the mechanism of action for this compound was proposed to be competitive inhibition of ATP binding to the nucleotide-binding domains (NBDs) of CFTR. This was supported by patch-clamp studies showing that this compound reduced the channel's open probability and increased its closed time without altering unitary conductance. Furthermore, the EC50 for ATP activation of CFTR was significantly increased in the presence of this compound.

However, more recent high-resolution cryo-electron microscopy (cryo-EM) studies have provided compelling evidence for an alternative mechanism. This new evidence suggests that this compound acts as a direct pore blocker of the CFTR channel. According to this model, the inhibitor binds within the channel pore, physically occluding the passage of chloride ions. This pore-blocking action uncouples ATP hydrolysis from channel gating. This updated understanding of the mechanism is critical for the future design of next-generation CFTR inhibitors based on this scaffold.

mTOR Inhibition

Intriguingly, research into the broader chemical space of pyrimido-pyrrolo-oxazines has revealed their potential as inhibitors of the mTOR kinase, a key regulator of cell growth and proliferation. A conformational restriction strategy in the design of these compounds led to the identification of selective mTOR inhibitors with good metabolic stability. This discovery opens up new avenues for the application of this compound class in oncology and other diseases where mTOR signaling is dysregulated.

Data Presentation

The following tables summarize the quantitative data on the biological activity of key benzopyrimido-pyrrolo-oxazine-dione compounds and their analogues.

Table 1: CFTR Inhibition by BPO Compounds

CompoundTargetAssayIC50 (nM)Reference
(±)-BPO-27CFTRShort-circuit current~8
(+)-(R)-BPO-27CFTRShort-circuit current~4
(-)-(S)-BPO-27CFTRShort-circuit currentInactive at 100 nM
BPO-27 AnalogueCFTREmbryonic kidney cyst growth~100

Table 2: Effect of this compound on ATP Activation of CFTR

ConditionEC50 of ATP (mM)Fold ChangeReference
Control0.27-
+ 0.5 nM this compound1.776.6

Table 3: mTOR and PI3Kα Inhibition by a Pyrimido-pyrrolo-oxazine Derivative

CompoundTargetKi (nM)Selectivity (PI3Kα/mTOR)Reference
12b mTOR8.0~450-fold
PI3Kα>3600

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are overviews of the key experimental methodologies used in the foundational research of benzopyrimido-pyrrolo-oxazine-dione compounds.

Whole-Cell Patch-Clamp Recording of CFTR Currents

This technique is used to measure the total chloride current flowing through all CFTR channels on the surface of a single cell.

  • Cell Preparation: Cells expressing CFTR (e.g., CHO-K1 or FRT cells) are cultured on glass coverslips.

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.

  • Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -40 mV), and voltage steps are applied to elicit CFTR currents. CFTR is typically activated by cAMP-elevating agents like forskolin. The effect of BPO compounds is assessed by adding them to the extracellular bath solution.

Single-Channel Patch-Clamp Recording of CFTR

This technique allows for the observation of the opening and closing of individual CFTR channels, providing insights into channel gating kinetics.

  • Excised Inside-Out Patch Formation: After obtaining a giga-seal in the cell-attached configuration, the pipette is withdrawn from the cell, excising a small patch of the membrane with the intracellular side facing the bath solution.

  • Solution Exchange: This configuration allows for the direct application of ATP, PKA (to phosphorylate and activate the channel), and BPO compounds to the intracellular face of the channel.

  • Data Recording: The current flowing through the single channel is recorded at a constant holding potential. The data reveals the unitary conductance of the channel and its open and closed times.

Mandatory Visualization

Signaling and Experimental Workflow Diagrams

The following diagrams were created using the Graphviz (DOT language) to illustrate key pathways and workflows.

ATP_Competitive_Inhibition cluster_CFTR CFTR Channel CFTR_closed CFTR (Closed) CFTR_open CFTR (Open) Efflux Chloride Efflux CFTR_open->Efflux ATP ATP NBD Nucleotide-Binding Domain (NBD) ATP->NBD Binds BPO This compound BPO->NBD Competitively Binds NBD->CFTR_closed Prevents Opening NBD->CFTR_open Induces Opening Cl_ion Cl-

Caption: Proposed ATP-Competitive Inhibition Mechanism of this compound.

Pore_Blocking_Mechanism cluster_CFTR_pore CFTR Channel Pore Pore_open Open Pore Pore_blocked Blocked Pore Pore_open->Pore_blocked Occlusion No_Efflux No Chloride Efflux Pore_blocked->No_Efflux ATP_hydrolysis ATP Binding & Hydrolysis ATP_hydrolysis->Pore_open Channel Gating BPO This compound BPO->Pore_open Binds within Pore Cl_ion Cl- Cl_ion->Pore_open Permeation

Caption: Direct Pore-Blocking Mechanism of this compound.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation CFTR-expressing cells plated on coverslips start->cell_prep pipette_prep Pipette Preparation Fill with internal solution cell_prep->pipette_prep seal Giga-seal Formation Pipette contacts cell, suction applied pipette_prep->seal config Whole-Cell or Excised-Patch Configuration seal->config whole_cell Whole-Cell Recording Rupture membrane patch config->whole_cell Whole-Cell excised_patch Excised-Patch Recording Withdraw pipette from cell config->excised_patch Excised-Patch activation CFTR Activation Apply Forskolin/PKA + ATP whole_cell->activation excised_patch->activation recording Data Recording Measure current activation->recording compound_app Compound Application Add BPO compound recording->compound_app analysis Data Analysis Determine IC50, gating kinetics, etc. compound_app->analysis end End analysis->end

Caption: General Experimental Workflow for Patch-Clamp Analysis.

Methodological & Application

Application Notes and Protocols for (R)-BPO-27 in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BPO-27 is a potent and highly selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] As the active enantiomer of the benzopyrimido-pyrrolo-oxazinedione BPO-27, it exhibits low nanomolar potency, making it a valuable tool for studying CFTR function and for the development of therapeutics targeting CFTR-mediated diseases like secretory diarrheas.[1][2] The S-enantiomer of BPO-27 is inactive, highlighting the specific interaction of the R-enantiomer with the channel. This document provides detailed protocols for the application of this compound in patch clamp electrophysiology experiments to study CFTR.

Mechanism of Action

Recent studies have elucidated that this compound acts as a direct pore blocker of the CFTR channel.[3][4] It binds within the inner vestibule of the channel, physically occluding the chloride ion pathway.[3][4] This pore-blocking action uncouples the channel's chloride conductance from its ATP hydrolysis cycle.[3][4] While it directly blocks the pore, this compound also affects the ATP-dependent gating of CFTR, increasing the apparent Michaelis constant (Km) for ATP.[3][5] Single-channel recordings have shown that this compound reduces the channel's open probability by increasing its closed time, without altering the single-channel conductance.[5]

Data Presentation

Table 1: Potency of this compound on CFTR
ParameterValueCell Type/Assay ConditionReference
IC₅₀ (Cell-based assay)~4 nMNot specified[1]
IC₅₀ (cAMP agonists)Down to ~5 nMEpithelial cell cultures[2]
IC₅₀ (Single-channel, cytoplasmic application)~600 pMInside-out patches[6]
Table 2: Effect of this compound on CFTR Gating and Kinetics
ParameterConditionValueReference
Whole-Cell
ATP Activation EC₅₀ (Control)0.5 nM this compound0.27 mM[5]
ATP Activation EC₅₀ (with this compound)0.5 nM this compound1.77 mM[5]
Inside-Out Patch
Inhibition t₁/₂1 µM this compound12 ± 0.6 s[3]
Recovery t₁/₂1 µM this compound420 ± 75 s[3]
Single-Channel
Open Probability (NPₒ) (Control)5 nM this compound0.29 ± 0.02[5]
Open Probability (NPₒ) (with this compound)5 nM this compound0.08 ± 0.01[5]

Signaling Pathway and Inhibition Mechanism

CFTR_Inhibition CFTR Activation and Inhibition by this compound cluster_activation CFTR Activation Pathway cluster_inhibition Inhibition by this compound GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP PKA PKA ATP_cAMP->PKA Activates CFTR_closed CFTR (Closed) PKA->CFTR_closed Phosphorylates CFTR_open CFTR (Open) CFTR_closed->CFTR_open ATP Hydrolysis Cl_ion Cl- Efflux CFTR_open->Cl_ion CFTR_blocked CFTR (Blocked) CFTR_open->CFTR_blocked ATP_bind ATP Binding R_BPO_27 This compound R_BPO_27->CFTR_open Binds to inner vestibule Pore_Block Pore Blockage CFTR_blocked->Pore_Block

Caption: CFTR channel activation via the cAMP/PKA pathway and its inhibition by this compound through direct pore blockage.

Experimental Protocols

Cell Culture and Transfection

Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK-293T) cells are suitable for heterologous expression of wild-type or mutant CFTR.

  • Culture Conditions: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.

    • CHO-K1 Cells: Use Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12) supplemented with 10% (v/v) Fetal Bovine Serum (FBS) and 1% (v/v) GlutaMAX.

    • HEK-293T Cells: Use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.

  • Transfection: Seed cells on 35-mm culture dishes or on glass coverslips 24 hours before transfection. Transfect with a plasmid encoding human CFTR using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.

Patch Clamp Electrophysiology

Whole-Cell Recording Protocol

This configuration is useful for assessing the overall effect of this compound on the CFTR current in a cell.

  • Solution Preparation:

    • External Solution (in mM): 145 NaCl, 4.5 KCl, 1 CaCl₂, 1 MgCl₂, 5 HEPES, 5 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 CsCl, 1 MgCl₂, 1 EGTA, 5 HEPES, 1 Mg-ATP (pH 7.2 with CsOH).

  • Recording Procedure:

    • Obtain a gigaohm seal and establish the whole-cell configuration.

    • Hold the cell at a potential of 0 mV. Elicit currents by applying voltage steps from -80 mV to +80 mV in 20 mV increments.

    • Establish a baseline CFTR current by perfusing the cell with a solution containing a CFTR activator (e.g., 10 µM Forskolin and 100 µM IBMX).

    • Once a stable baseline current is achieved, apply this compound at the desired concentration in the continued presence of the activator.

    • Record the inhibition of the CFTR current. Washout of the compound can be performed to assess reversibility.

Inside-Out Patch Recording Protocol

This configuration allows for the direct application of this compound to the cytoplasmic face of the channel, ideal for studying channel gating and kinetics.

  • Solution Preparation:

    • Pipette (External) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 5 CaCl₂, 10 TES (pH 7.4).

    • Bath (Internal) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 10 TES, 1 EGTA, plus 1 mM Mg-ATP and 150 nM PKA catalytic subunit to activate CFTR (pH 7.4).

  • Recording Procedure:

    • After forming a cell-attached patch, excise the patch to achieve the inside-out configuration.

    • Activate CFTR channels by perfusing the patch with the ATP- and PKA-containing bath solution.

    • Record baseline channel activity at a fixed holding potential (e.g., -50 mV).

    • Apply this compound to the bath at the desired concentration and record the change in channel activity.

    • For single-channel analysis, data can be used to determine changes in open probability (NPₒ), open time, and closed time.

Experimental Workflow Diagram

Patch_Clamp_Workflow Workflow for this compound Patch Clamp Experiment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection (e.g., CHO-K1 with CFTR) Seal Obtain Gigaohm Seal Cell_Culture->Seal Solution_Prep Prepare External/Internal Solutions Solution_Prep->Seal Electrode_Prep Pull & Fire-polish Patch Pipettes Electrode_Prep->Seal Config Establish Recording Configuration (Whole-Cell or Inside-Out) Seal->Config Baseline Record Baseline Current (Activate CFTR with Forskolin/ATP) Config->Baseline Application Apply this compound Baseline->Application Recording Record Inhibitory Effect Application->Recording Washout Washout & Record Recovery Recording->Washout Analysis Analyze Current Amplitude, Kinetics, or Single-Channel Properties Washout->Analysis Data_Acq Data Acquisition & Filtering Data_Acq->Analysis Results Generate Dose-Response Curves & Statistical Analysis Analysis->Results

Caption: A generalized workflow for a patch clamp experiment to evaluate the effect of this compound on CFTR channels.

Selectivity

This compound has demonstrated high selectivity for CFTR. In short-circuit current measurements on human bronchial epithelial cells, a high concentration of this compound (10 µM) did not affect the currents mediated by the epithelial sodium channel (ENaC) or calcium-activated chloride channels (CaCCs).[6] This high degree of selectivity makes this compound a precise tool for isolating and studying CFTR-specific currents in both native and heterologous expression systems.

References

Application Notes and Protocols for (R)-BPO-27 in Ussing Chamber Short-Circuit Current Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BPO-27 is a potent and specific inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3][4] The CFTR channel plays a crucial role in ion and fluid transport across epithelial surfaces, and its dysfunction is associated with diseases such as cystic fibrosis and secretory diarrheas.[4][5][6] Ussing chamber short-circuit current (Isc) assays are a fundamental tool for studying the function of CFTR and the effect of modulators like this compound.[7][8][9] This document provides detailed application notes and protocols for utilizing this compound in Ussing chamber experiments to accurately measure CFTR inhibition.

Principle of the Assay

The Ussing chamber allows for the measurement of ion transport across an epithelial monolayer by isolating the apical and basolateral sides of the tissue or cell culture.[7][9] The short-circuit current (Isc) is the current required to clamp the transepithelial voltage to zero, and it represents the net ion transport across the epithelium.[7][8] In the context of CFTR research, an increase in Isc following stimulation with activators like forskolin reflects the opening of CFTR channels and subsequent chloride secretion. The addition of a CFTR inhibitor, such as this compound, will cause a dose-dependent decrease in this stimulated Isc, allowing for the quantification of its inhibitory potency.[3][4]

Mechanism of Action of this compound

This compound acts as a direct blocker of the CFTR pore, thereby preventing the flow of chloride ions.[10] While initial hypotheses suggested it might compete with ATP at the nucleotide-binding domains (NBDs), more recent structural studies have revealed that it binds within the inner vestibule of the channel.[1][2][10] This binding physically occludes the ion-conducting pathway. The S-enantiomer of BPO-27 is inactive, highlighting the stereospecificity of the interaction.[1][4]

Data Presentation

The inhibitory effect of this compound on CFTR-mediated short-circuit current is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for this compound in various experimental systems.

Cell Line/SystemCFTR Activator(s)IC50 of this compoundReference(s)
FRT cells expressing human wild-type CFTRForskolin (10 µM)~4 nM[4]
FRT cells expressing human wild-type CFTRCPT-cAMP (100 μM)~5 nM[3]
FRT cells expressing human wild-type CFTR8-Br-cGMP (200 μM)~10 nM[3]
Human duodenal enteroid-derived planar culturesForskolin~5 nM[3]

Experimental Protocols

Materials and Reagents
  • Epithelial cell monolayers (e.g., FRT, T84, Calu-3, or primary cells) cultured on permeable supports (e.g., Transwell® or Snapwell™)

  • Ussing chamber system with voltage-clamp amplifier

  • Ag/AgCl electrodes with 3M KCl agar bridges

  • Ringer's solution (see composition below)

  • Gas mixture: 95% O2 / 5% CO2

  • This compound stock solution (in DMSO)

  • CFTR activators: Forskolin, IBMX, CPT-cAMP

  • Epithelial sodium channel (ENaC) inhibitor: Amiloride

  • Other CFTR inhibitors for control (e.g., CFTRinh-172)

  • Dimethyl sulfoxide (DMSO) for vehicle control

Ringer's Solution Composition (example):

ComponentConcentration (mM)
NaCl115
NaHCO325
K2HPO42.4
KH2PO40.4
CaCl21.2
MgCl21.2
D-Glucose10

Note: The solution should be warmed to 37°C and continuously bubbled with 95% O2 / 5% CO2 to maintain pH at ~7.4.

Step-by-Step Experimental Procedure
  • Preparation:

    • Prepare fresh Ringer's solution and warm it to 37°C while gassing with 95% O2 / 5% CO2.

    • Prepare stock solutions of this compound, forskolin, and amiloride in DMSO. The final DMSO concentration in the Ussing chamber should be kept low (e.g., <0.1%) to avoid solvent effects.

    • Set up the Ussing chamber system, including the water bath to maintain the temperature at 37°C. Calibrate the electrodes.

  • Mounting the Epithelium:

    • Carefully remove the permeable support with the confluent cell monolayer from the culture plate.

    • Mount the support in the Ussing chamber, ensuring a leak-proof seal between the apical and basolateral chambers.

    • Fill both chambers with an equal volume of pre-warmed and gassed Ringer's solution.

  • Equilibration and Baseline Measurement:

    • Allow the system to equilibrate for 15-30 minutes until a stable baseline short-circuit current (Isc) is achieved.

    • During this time, maintain the voltage clamp at 0 mV and continuously record the Isc.

  • Inhibition of ENaC:

    • To isolate the CFTR-mediated current, first inhibit the epithelial sodium channel (ENaC) by adding amiloride (e.g., 10-100 µM) to the apical chamber.

    • Wait for the Isc to reach a new, stable baseline. This new baseline represents the non-ENaC-mediated ion transport.

  • Activation of CFTR:

    • To activate CFTR, add a cAMP agonist such as forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to both the apical and basolateral chambers.

    • The Isc will increase as CFTR channels open and chloride ions are secreted. Wait for the current to reach a stable plateau. This increase in Isc represents the CFTR-mediated chloride current.

  • Inhibition with this compound:

    • Add this compound to the apical chamber in a cumulative, dose-dependent manner. Start with a low concentration and increase it stepwise after the Isc has stabilized at each concentration.

    • For each concentration, record the steady-state Isc.

    • A vehicle control (DMSO) should be run in parallel to account for any solvent effects or time-dependent changes in the current.

  • Maximal Inhibition (Optional):

    • At the end of the experiment, a maximal dose of this compound or another potent CFTR inhibitor (e.g., CFTRinh-172) can be added to determine the total CFTR-dependent current.

Data Analysis
  • Calculate the change in Isc (ΔIsc) at each concentration of this compound relative to the stimulated current before the addition of the inhibitor.

  • Normalize the data by expressing the remaining current as a percentage of the maximal stimulated CFTR current.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Signaling Pathway of CFTR Activation and Inhibition

CFTR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist cAMP Agonist (e.g., Forskolin) Receptor GPCR/Adenylyl Cyclase Agonist->Receptor Activates cAMP cAMP Receptor->cAMP Generates CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open Gating Cl_out Cl- Efflux CFTR_Open->Cl_out ATP ATP ATP->CFTR Binds to NBDs PKA PKA cAMP->PKA Activates PKA->CFTR Phosphorylates (R-domain) R_BPO_27 This compound R_BPO_27->CFTR_Open Blocks Pore Cl_in Cl- Cl_in->CFTR_Open Passes through pore

Caption: CFTR activation by cAMP signaling and inhibition by this compound pore block.

Experimental Workflow for Ussing Chamber Assay

Ussing_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Data Analysis A 1. Mount Epithelium in Ussing Chamber B 2. Add Ringer's Solution (Apical & Basolateral) A->B C 3. Equilibrate (15-30 min) Establish Baseline Isc B->C D 4. Add Amiloride (Apical) Inhibit ENaC C->D E 5. Add Forskolin/IBMX Activate CFTR D->E F 6. Add this compound (Apical) Dose-Response E->F G 7. Add Max Inhibitor (Optional) Determine Total CFTR Current F->G H 8. Record ΔIsc at each dose F->H G->H I 9. Normalize Data H->I J 10. Plot Dose-Response Curve & Calculate IC50 I->J

Caption: Workflow for Ussing chamber short-circuit current assay.

References

Application Notes and Protocols for (R)-BPO-27 in Secretory Diarrhea Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secretory diarrheas, such as cholera and traveler's diarrhea, are a significant global health concern, characterized by excessive intestinal fluid and electrolyte secretion.[1][2] The primary mechanism underlying these conditions is the inappropriate activation of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel in intestinal epithelial cells.[1][2][3] (R)-BPO-27 is a potent, low-nanomolar inhibitor of the CFTR chloride channel, demonstrating significant promise as a therapeutic agent for these diarrheal diseases.[1][2][4] These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of secretory diarrhea, including its mechanism of action, detailed experimental protocols, and key efficacy data.

Mechanism of Action

This compound exerts its anti-secretory effects by directly inhibiting the CFTR chloride channel. Bacterial enterotoxins, such as cholera toxin (CT) and heat-stable enterotoxin of E. coli (STa), elevate intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), respectively.[1] This leads to the activation of CFTR and a subsequent efflux of chloride ions into the intestinal lumen, driving water secretion and causing diarrhea.[5]

This compound effectively blocks this process. While initial studies suggested that this compound inhibits CFTR by competing with ATP at the nucleotide-binding domains[6][7], more recent evidence from cryo-electron microscopy indicates a pore-blocking mechanism.[8][9] This newer model suggests that this compound directly occludes the chloride-conducting pore of the CFTR channel, thereby preventing chloride secretion regardless of ATP binding and hydrolysis.[8] This potent inhibition has been demonstrated in various in vitro and in vivo models.[1][4]

cluster_Enterocyte Intestinal Epithelial Cell Toxin Bacterial Enterotoxins (e.g., Cholera Toxin, STa) cAMP_cGMP ↑ cAMP / cGMP Toxin->cAMP_cGMP Activates CFTR CFTR Channel (Apical Membrane) cAMP_cGMP->CFTR Activates Cl_Secretion Cl- Secretion CFTR->Cl_Secretion Mediates Water_Secretion Water Secretion (Diarrhea) Cl_Secretion->Water_Secretion RBPO27 This compound RBPO27->CFTR Inhibits (Pore Blockade)

Figure 1: Signaling pathway of enterotoxin-induced secretory diarrhea and the inhibitory action of this compound.

Efficacy in Animal Models

This compound has demonstrated significant efficacy in reducing intestinal fluid secretion in mouse models of cholera and traveler's diarrhea.[1][4] The primary model used to evaluate its in vivo activity is the closed intestinal loop model.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy of this compound from preclinical studies.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterModel SystemAgonist/ToxinIC50 ValueReference
CFTR Chloride ConductanceEpithelial Cell CulturescAMP agonists, Cholera Toxin, STa toxin~5 nM[1][2]
Fluid AccumulationMouse Small Intestinal LoopsCholera Toxin~0.1 mg/kg[1][2]
Fluid AccumulationMouse Small Intestinal LoopsSTa Toxin~1 mg/kg[1]

Table 2: Efficacy of this compound in the Mouse Closed Intestinal Loop Model

ToxinThis compound Dose (mg/kg, i.p.)Route of AdministrationReduction in Fluid AccumulationReference
Cholera Toxin5IntraperitonealSignificant prevention[1]
Cholera Toxin5OralSignificant prevention[1]
STa Toxin5IntraperitonealSignificant prevention[1]

(Note: "Significant prevention" indicates that the intestinal loop weight/length ratio was similar to that of control animals not treated with the toxin.)

Experimental Protocols

Mouse Closed Intestinal Loop Model for Secretory Diarrhea

This model is a robust and widely used method to assess the in vivo efficacy of anti-secretory agents.[1][10][11]

Materials:

  • Male mice (e.g., CD-1 or C57BL/6, 25-30 g)

  • This compound

  • Vehicle for this compound (e.g., PBS with 5% DMSO and 5% Tween 80)

  • Cholera toxin (CT) or E. coli heat-stable enterotoxin (STa)

  • Phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • Surgical thread

  • Surgical instruments (scissors, forceps)

  • Heating pad

  • Analytical balance

Procedure:

  • Animal Preparation:

    • Fast mice for 18-24 hours with free access to water.[4]

    • Anesthetize the mouse using isoflurane and maintain anesthesia throughout the surgical procedure.

    • Maintain the animal's body temperature at 36-38°C using a heating pad.[4]

  • This compound Administration (Prophylactic):

    • Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection or oral gavage at the desired dose (e.g., 0.1-5 mg/kg).[1]

    • Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.[1]

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the small intestine.

    • Carefully ligate the jejunum at two points approximately 2-3 cm apart to create a closed loop, ensuring the blood supply is not compromised.[10]

    • Inject the enterotoxin (e.g., 1 µg of cholera toxin or 0.5 µg of STa toxin in 100 µL of PBS) into the lumen of the ligated loop.[1] For control animals, inject PBS alone.

    • Gently return the intestine to the abdominal cavity and close the incision with sutures or surgical clips.

  • Incubation Period:

    • Allow the animal to recover from anesthesia.

    • Maintain the animal for a specified period (e.g., 6 hours for cholera toxin, 2 hours for STa toxin) to allow for fluid accumulation.[1]

  • Data Collection and Analysis:

    • Euthanize the mouse via an approved method.

    • Carefully excise the ligated intestinal loop.

    • Measure the length (cm) and weight (g) of the loop.

    • Calculate the weight-to-length ratio (g/cm) as an index of fluid accumulation.[10][11]

    • Compare the weight/length ratios between different treatment groups (Vehicle + Toxin vs. This compound + Toxin vs. Vehicle + PBS).

cluster_Workflow Experimental Workflow: Mouse Closed Intestinal Loop Model Fasting 1. Animal Fasting (18-24h) Anesthesia 2. Anesthesia Fasting->Anesthesia Drug_Admin 3. This compound Administration (i.p. or oral) Anesthesia->Drug_Admin Surgery 4. Laparotomy & Intestinal Loop Creation Drug_Admin->Surgery Toxin_Injection 5. Toxin Injection into Loop Surgery->Toxin_Injection Incubation 6. Incubation Period (2-6h) Toxin_Injection->Incubation Euthanasia 7. Euthanasia Incubation->Euthanasia Data_Collection 8. Loop Excision & Measurement (Weight, Length) Euthanasia->Data_Collection Analysis 9. Data Analysis (Weight/Length Ratio) Data_Collection->Analysis

Figure 2: Workflow for the mouse closed intestinal loop model to evaluate this compound efficacy.

Pharmacokinetics and Safety

Pharmacokinetic studies in mice have shown that this compound has excellent oral bioavailability (>90%) and maintains therapeutic serum levels for over 4 hours.[1][2][3] Importantly, no significant toxicity was observed with daily administration of 5 mg/kg for 7 days, highlighting a favorable safety profile.[1][2][3] The inactive enantiomer, (S)-BPO-27, shows no effect on intestinal fluid accumulation, confirming the stereospecificity of the active compound.[1]

Conclusion

This compound is a highly potent and specific inhibitor of the CFTR chloride channel with demonstrated efficacy in well-established animal models of secretory diarrhea. Its favorable pharmacokinetic profile and lack of toxicity make it a strong candidate for further preclinical and clinical development as a novel anti-diarrheal agent. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.

References

Application Notes and Protocols for (R)-BPO-27 in In Vivo Studies of Polycystic Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycystic Kidney Disease (PKD) is a genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, ultimately leading to kidney failure. The accumulation of fluid within these cysts is a critical factor in disease progression and is mediated by transepithelial chloride secretion, a process in which the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel plays a pivotal role.[1] (R)-BPO-27 is a potent, low-nanomolar inhibitor of the CFTR chloride channel, making it a promising therapeutic candidate for PKD by targeting the underlying mechanism of cyst fluid secretion.[1][2]

Recent studies have elucidated that this compound functions as a direct pore blocker of the CFTR channel, rather than through competition with ATP as previously hypothesized.[3][4] This direct occlusion of the chloride-conducting pore effectively inhibits ion flow.[3][5] The (R)-enantiomer of BPO-27 is the active form, while the (S)-enantiomer is inactive.[2][6] Preclinical studies have demonstrated the efficacy of this compound in reducing cystogenesis in models of PKD.[6][7]

These application notes provide a comprehensive overview of the use of this compound for in vivo studies of PKD, including its mechanism of action, pharmacokinetic data, and detailed experimental protocols for use in established animal models of the disease.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell/Model SystemReference
IC₅₀ for CFTR Inhibition~4 nMNot specified[2]
IC₅₀ for CFTR Inhibition~5 nMEpithelial cell cultures[8][9]
IC₅₀ for CFTR Inhibition~8 nMNot specified[1][10]
IC₅₀ for Cyst Growth Prevention~100 nMEmbryonic kidney culture model of PKD[1][10]

Table 2: In Vivo Efficacy of this compound in a Secretory Diarrhea Model

ParameterValueAnimal ModelReference
IC₅₀ for inhibiting fluid accumulation (Cholera toxin)~0.1 mg/kgMouse intestinal loop[8][9]
IC₅₀ for inhibiting fluid accumulation (STa toxin)~1 mg/kgMouse intestinal loop[8]

Table 3: Pharmacokinetic Properties of this compound in Mice

ParameterValueRoute of AdministrationReference
Oral Bioavailability>90%Oral gavage[8][9]
Half-life (t₁/₂)~1.6 hoursIntraperitoneal injection[2]
Time to sustained therapeutic serum levels>4 hoursOral and Intraperitoneal[8][9]

Signaling Pathway and Mechanism of Action

This compound's therapeutic effect in PKD stems from its direct inhibition of the CFTR chloride channel, which is hyperactivated in the epithelial cells lining renal cysts. This hyperactivation drives fluid secretion into the cyst lumen, leading to cyst expansion.

PKD_Pathway cluster_0 Cyst Epithelial Cell PKD_Mutation PKD1/PKD2 Mutation cAMP ↑ cAMP PKD_Mutation->cAMP PKA PKA Activation cAMP->PKA CFTR CFTR Hyperactivation PKA->CFTR Cl_Secretion ↑ Cl⁻ Secretion CFTR->Cl_Secretion Fluid_Secretion ↑ Fluid Secretion Cl_Secretion->Fluid_Secretion Cyst_Growth Cyst Growth Fluid_Secretion->Cyst_Growth RBPO27 This compound RBPO27->CFTR

Mechanism of this compound in PKD.

Experimental Protocols

Ex Vivo Embryonic Kidney Culture Model of PKD

This protocol is adapted from methodologies used to test CFTR inhibitors in embryonic kidney organ culture.[1][10]

Objective: To assess the efficacy of this compound in preventing cyst formation in an ex vivo model of PKD.

Materials:

  • Timed-pregnant Pkd1 mutant mice (e.g., Pkd1+/-)

  • This compound

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 8-Bromo-cAMP (8-Br-cAMP)

  • Culture inserts (e.g., Millicell-CM)

  • 6-well culture plates

  • Dissecting microscope and tools

Procedure:

  • Kidney Isolation: Euthanize timed-pregnant mice at embryonic day 13.5 (E13.5). Dissect the embryos and isolate the metanephric kidneys under a dissecting microscope.

  • Organ Culture: Place one kidney on a culture insert in a 6-well plate containing 1.5 mL of DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cyst Induction: To induce cyst formation, supplement the culture medium with 100 µM 8-Br-cAMP.

  • Treatment: Add this compound to the culture medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM). A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation: Culture the kidneys for 4-5 days at 37°C in a humidified incubator with 5% CO₂.

  • Analysis: Monitor cyst growth daily using a light microscope. At the end of the culture period, the kidneys can be fixed, sectioned, and stained (e.g., with H&E) for histological analysis. Quantify cyst area and number using image analysis software.

ExVivo_Workflow cluster_treatment Treatment Groups start Start: Timed-pregnant Pkd1+/- mice (E13.5) dissect Dissect embryos and isolate metanephric kidneys start->dissect culture Place kidneys on culture inserts in 6-well plates dissect->culture induce Induce cysts with 8-Br-cAMP (100 µM) culture->induce vehicle Vehicle Control (DMSO) induce->vehicle rbpo27_low This compound (e.g., 10 nM) induce->rbpo27_low rbpo27_med This compound (e.g., 100 nM) induce->rbpo27_med rbpo27_high This compound (e.g., 1 µM) induce->rbpo27_high incubate Incubate for 4-5 days at 37°C, 5% CO₂ analyze Monitor daily, then fix, section, and stain for analysis incubate->analyze quantify Quantify cyst area and number analyze->quantify end End: Assess efficacy of this compound quantify->end InVivo_Workflow cluster_analysis Analysis start Start: Pkd1 conditional knockout mice and controls group Group animals into Treatment and Vehicle Control start->group dose Daily oral gavage: this compound (e.g., 5 mg/kg) or Vehicle group->dose monitor Monitor health and body weight for 2-4 weeks dose->monitor endpoint Endpoint Analysis monitor->endpoint blood Blood collection for BUN and creatinine endpoint->blood kidney_weight Excise and weigh kidneys endpoint->kidney_weight histology Histological analysis for cystic index endpoint->histology biochem Biochemical analysis (e.g., cAMP levels) endpoint->biochem end End: Evaluate therapeutic efficacy

References

Optimal Concentration of (R)-BPO-27 for Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-BPO-27 is a potent, enantiomerically pure inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, demonstrating efficacy in the low nanomolar range.[1] This document provides detailed application notes and protocols for utilizing this compound in cell culture studies. It includes information on its mechanism of action, recommended working concentrations, and comprehensive protocols for key experimental assays, including cell viability, apoptosis, and Western blotting, as well as a functional assay for CFTR activity. Quantitative data from relevant studies are summarized, and signaling pathways and experimental workflows are visually represented to facilitate experimental design and execution.

Introduction

The cystic fibrosis transmembrane conductance regulator (CFTR) is a cAMP-activated chloride and bicarbonate channel expressed in the apical membrane of epithelial cells.[2] Dysregulation of CFTR function is implicated in several diseases, most notably cystic fibrosis, where loss-of-function mutations lead to defective ion transport.[2] Conversely, inappropriate activation of CFTR is a key factor in secretory diarrheas, such as cholera, and contributes to cyst growth in autosomal dominant polycystic kidney disease.[1][3]

This compound has emerged as a highly selective and potent inhibitor of CFTR. It effectively blocks CFTR chloride conductance with an IC₅₀ in the low nanomolar range, making it a valuable tool for studying CFTR function and a promising therapeutic candidate for diseases characterized by excessive CFTR activity.[1][3] Recent studies suggest that this compound acts via a pore-blocking mechanism rather than through direct competition with ATP, thereby uncoupling chloride conductance from ATP hydrolysis.[4]

These application notes provide a comprehensive guide for researchers utilizing this compound in in vitro cell culture systems.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Assay TypeCell Line / SystemAgonistIC₅₀ / Effective ConcentrationReference
CFTR Chloride ConductanceFRT cells expressing human CFTRCPT-cAMP~5 nM[5]
CFTR Chloride ConductanceCell-based assay-~4 nM[5]
Forskolin-Induced SwellingHuman jejunal enteroidsForskolin (5 µM)~75% reduction at 0.5 µM[1][5]
Short-Circuit CurrentPlanar human enteroid culturesForskolin (10 µM)Dose-dependent inhibition[5]
Macroscopic Current RecordingInside-out membrane patches (WT CFTR)-1 µM (saturating)[4]
Single-Channel RecordingHEK-293T cells-5 nM (reduced open probability)[6]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures and should be optimized for your specific cell line and experimental conditions.[7][8]

Objective: To assess the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the media-only blank from all other values. Express the results as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is based on standard Annexin V staining procedures and may require optimization.[1]

Objective: To determine if this compound induces apoptosis in cells.

Materials:

  • Cells of interest

  • 6-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for CFTR Expression

This protocol provides a general framework for detecting CFTR, a large membrane protein. Optimization of antibody concentrations and transfer conditions is critical.[9][10]

Objective: To assess the effect of this compound on the expression and post-translational modification of CFTR.

Materials:

  • Cells expressing CFTR

  • This compound

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (with β-mercaptoethanol or DTT)

  • SDS-PAGE gels (6% or 4-15% gradient gels are recommended for the high molecular weight of CFTR)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against CFTR (use at a dilution recommended by the manufacturer, typically 1:1000)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 65°C for 15 minutes. Note: Do not boil samples containing multi-pass transmembrane proteins like CFTR.[11]

  • SDS-PAGE: Load the samples onto the gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane. A semi-dry transfer system can be efficient for large proteins like CFTR.[9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Forskolin-Induced Swelling of Human Intestinal Organoids

This assay functionally measures CFTR activity.[3][12][13]

Objective: To determine the inhibitory effect of this compound on CFTR function in a 3D cell culture model.

Materials:

  • Established human intestinal organoid cultures

  • Basement membrane matrix (e.g., Matrigel®)

  • Organoid culture medium

  • Krebs-Ringer Bicarbonate (KBR) buffer

  • Forskolin

  • This compound

  • Live-cell imaging microscope

Procedure:

  • Organoid Seeding: Plate 30-80 organoids per well in a 96-well plate within a basement membrane matrix dome. Culture for 3-5 days.

  • Inhibitor Pre-incubation: Replace the culture medium with KBR buffer containing the desired concentrations of this compound. Incubate for 10-60 minutes at 37°C.[5]

  • Image Acquisition (Time 0): Acquire brightfield images of the organoids before stimulation.

  • Forskolin Stimulation: Add forskolin to a final concentration of 5-10 µM.

  • Time-Lapse Imaging: Image the organoids at regular intervals (e.g., every 20 minutes) for up to 120 minutes.

  • Data Analysis: Quantify the change in organoid cross-sectional area over time using image analysis software (e.g., ImageJ). Compare the swelling of this compound-treated organoids to vehicle-treated controls.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells treatment Treat with this compound start->treatment viability Cell Viability Assay (MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (CFTR Expression) treatment->western functional Functional Assay (Organoid Swelling) treatment->functional analysis Quantification & Comparison viability->analysis apoptosis->analysis western->analysis functional->analysis

Caption: Experimental workflow for studying this compound in cell culture.

cftr_pathway cluster_membrane Apical Membrane cluster_cytosol Cytosol cluster_extracellular Lumen CFTR CFTR Channel Cl_out Cl- CFTR->Cl_out Efflux AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->CFTR Phosphorylates & Activates ATP ATP H2O_out H₂O Cl_out->H2O_out Osmotic Gradient Bacterial_Toxins Bacterial Toxins (e.g., Cholera Toxin) Bacterial_Toxins->AC Activates RBPO27 This compound RBPO27->CFTR Blocks Pore

Caption: Signaling pathway of CFTR activation and inhibition by this compound.

References

Application Notes and Protocols for Intracellular Delivery of (R)-BPO-27 for Cytoplasmic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-BPO-27 is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, a key protein in transepithelial fluid secretion. While CFTR is a transmembrane protein, its regulation and the binding site for this compound are accessible from the cytoplasm. Therefore, effective intracellular delivery of this compound is crucial for its inhibitory action. These application notes provide a comprehensive overview of the mechanisms of action of this compound, protocols for its application in key experimental models, and quantitative data on its efficacy.

Introduction to this compound

This compound, a benzopyrimido-pyrrolo-oxazinedione, has emerged as a promising therapeutic candidate for conditions characterized by CFTR hyperactivation, such as secretory diarrheas (e.g., cholera) and autosomal dominant polycystic kidney disease (ADPKD). It exhibits high potency, with IC50 values in the low nanomolar range, and excellent oral bioavailability. The S-enantiomer, (S)-BPO-27, is inactive, highlighting the stereospecificity of the interaction.

Mechanism of Action

The precise mechanism of this compound's inhibitory action on CFTR has been elucidated through electrophysiological and structural studies. While initial hypotheses suggested competition with ATP at the Nucleotide-Binding Domains (NBDs), recent cryo-electron microscopy evidence has provided a more detailed picture.

  • Pore Blockade: this compound acts as a direct pore blocker of the CFTR channel. It binds within the inner vestibule of the channel, physically occluding the pathway for chloride ion transit. This binding is accessible from the cytoplasmic side.

  • State-Dependent Binding: The binding of this compound is dependent on the conformational state of CFTR. Access to its binding site is favored when the NBDs are in a separated, non-dimerized state, which corresponds to the channel being closed.

  • Uncoupling of Conductance and ATP Hydrolysis: this compound effectively uncouples chloride conductance from the ATP hydrolysis cycle that powers channel gating. Even with the inhibitor bound and the pore blocked, the channel can still hydrolyze ATP.

Signaling Pathway of CFTR Activation and Inhibition by this compound

The following diagram illustrates the signaling cascade leading to CFTR activation by secretagogues like cholera toxin and the point of intervention for this compound.

CFTR_Activation_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cholera_Toxin Cholera Toxin GM1 GM1 Ganglioside Cholera_Toxin->GM1 Binds G_Protein Gs Protein GM1->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open ATP Binding & Hydrolysis CFTR_Open->CFTR Channel Closing CFTR_Blocked CFTR Channel (Blocked) CFTR_Open->CFTR_Blocked Blocks Pore Cl_Secretion Water Follows CFTR_Open->Cl_Secretion Cl- Secretion G_Protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CFTR Phosphorylates ATP ATP R_BPO_27 This compound R_BPO_27->CFTR_Open Enters Pore

Caption: CFTR activation by cholera toxin and inhibition by this compound.

Quantitative Data

The efficacy of this compound has been quantified in various experimental systems. The following tables summarize key findings.

ParameterCell/Tissue TypeActivatorThis compound IC50Reference
CFTR Inhibition (IC50) FRT cells expressing human CFTRForskolin (cAMP agonist)~5 nM[1]
Human duodenal enteroid culturesForskolin~5 nM[1]
Cell-based assay-~4 nM[2][3]
Inside-out patch clamp (direct cytoplasmic application)ATP~0.6 nM[3]
Experimental ModelToxin/ActivatorThis compound DoseEffectReference
In Vivo Efficacy Mouse intestinal closed loopCholera ToxinIC50 of ~0.1 mg/kg (i.p.)[1][4]
Mouse intestinal closed loopE. coli STa ToxinIC50 of ~1 mg/kg (i.p.)[1]
Suckling mouse model of choleraCholera ToxinSignificantly reduced diarrheal disease[5]
ParameterConditionValueReference
Electrophysiological Effects Channel Open Probability (NPo)Reduced by this compound[6][7]
Mean Channel Closed TimeStrongly increased by this compound[6][7]
Unitary ConductanceUnaffected by this compound[6][7]
Pharmacokinetics Oral Bioavailability (mice)>90%[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Patch-Clamp Electrophysiology (Inside-Out Patch)

This protocol is for directly assessing the effect of this compound on CFTR channel activity from the cytoplasmic face.

Objective: To measure single-channel currents of CFTR and determine the effect of this compound on channel gating.

Materials:

  • HEK-293T or CHO-K1 cells expressing human wild-type CFTR.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Pipette solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 5 MgCl2, 10 HEPES (pH 7.4).

  • Bath solution (in mM): 140 NMDG-Cl, 5 MgCl2, 10 HEPES, 1 EGTA, 3 ATP, 0.1 PKA catalytic subunit (pH 7.4).

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Culture cells on glass coverslips to ~70% confluency.

  • Pull patch pipettes to a resistance of 5-10 MΩ when filled with pipette solution.

  • Place a coverslip in the recording chamber and perfuse with bath solution.

  • Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal.

  • Excise the patch of membrane by pulling the pipette away from the cell to achieve the inside-out configuration. The cytoplasmic face of the membrane is now exposed to the bath solution.

  • Record baseline CFTR channel activity at a holding potential of -60 mV. CFTR channels should be active due to the presence of PKA and ATP in the bath.

  • Prepare working concentrations of this compound by diluting the stock solution in the bath solution.

  • Perfuse the patch with the this compound containing solution.

  • Record channel activity in the presence of the inhibitor.

  • Analyze data to determine changes in channel open probability (NPo), mean open time, and mean closed time.

Experimental Workflow:

Patch_Clamp_Workflow A Culture CFTR-expressing cells C Form giga-ohm seal on cell A->C B Prepare patch pipette and solutions B->C D Excise patch to inside-out configuration C->D E Record baseline CFTR activity (PKA + ATP in bath) D->E F Perfuse with this compound solution E->F G Record CFTR activity with inhibitor F->G H Analyze NPo, open/closed times G->H

Caption: Workflow for inside-out patch-clamp experiments.

Human Intestinal Enteroid Swelling Assay

This assay provides a functional readout of CFTR-mediated fluid secretion in a physiologically relevant ex vivo model.

Objective: To assess the inhibitory effect of this compound on forskolin-induced swelling of human intestinal enteroids.

Materials:

  • Established human intestinal enteroid cultures.

  • Basement membrane extract (e.g., Matrigel).

  • Advanced DMEM/F12 medium.

  • Forskolin stock solution (e.g., 10 mM in DMSO).

  • This compound stock solution (10 mM in DMSO).

  • Fluorescent dye for visualization (e.g., Calcein AM).

  • Confocal microscope with live-cell imaging capabilities.

Procedure:

  • Seed enteroids in basement membrane extract domes in a multi-well imaging plate.

  • Allow enteroids to grow for 3-5 days.

  • On the day of the experiment, replace the culture medium with fresh Advanced DMEM/F12.

  • Prepare working solutions of this compound at various concentrations in the medium.

  • Pre-incubate the enteroids with the this compound solutions or vehicle control for 10-15 minutes.

  • Add a final concentration of 5-10 µM forskolin to stimulate CFTR-mediated fluid secretion and subsequent swelling.

  • Stain with a live-cell fluorescent dye if necessary for visualization.

  • Acquire images of the enteroids at time zero and at regular intervals (e.g., every 30 minutes for 2 hours) using a confocal microscope.

  • Quantify the change in the cross-sectional area of the enteroids over time using image analysis software.

  • Plot the percentage increase in area versus time for each condition to determine the dose-dependent inhibition by this compound.

Mouse Closed Intestinal Loop Model

This in vivo model is the gold standard for evaluating the efficacy of antisecretory agents against enterotoxin-induced fluid accumulation.

Objective: To determine the in vivo efficacy of this compound in preventing fluid secretion induced by cholera toxin.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • This compound for injection (dissolved in a suitable vehicle, e.g., DMSO/saline).

  • Cholera toxin (from Vibrio cholerae).

  • Anesthetics (e.g., isoflurane, ketamine/xylazine).

  • Surgical tools.

  • Suture material.

Procedure:

  • Fast mice for 18-24 hours with free access to water.

  • Administer this compound or vehicle control via intraperitoneal (i.p.) or oral gavage at the desired dose (e.g., 0.1-5 mg/kg).

  • After 30-60 minutes, anesthetize the mouse.

  • Perform a midline laparotomy to expose the small intestine.

  • Create a closed loop of the mid-jejunum (~2-3 cm in length) by ligating both ends with suture, being careful not to obstruct major blood vessels.

  • Inject the loop with a solution of cholera toxin (e.g., 1 µg in 100 µL PBS).

  • Return the intestine to the abdominal cavity and close the incision.

  • Allow the mouse to recover on a heating pad.

  • After a set period (e.g., 4-6 hours), euthanize the mouse.

  • Carefully re-open the abdomen and excise the ligated intestinal loop.

  • Measure the length (cm) and weight (g) of the loop.

  • Calculate the weight-to-length ratio (g/cm) as an index of fluid accumulation.

  • Compare the ratios between vehicle-treated and this compound-treated groups.

In Vivo Experimental Workflow:

InVivo_Workflow A Fast mice (18-24h) B Administer this compound or vehicle A->B C Anesthetize mouse B->C D Perform laparotomy and create closed jejunal loop C->D E Inject cholera toxin into loop D->E F Close incision and allow recovery (4-6h) E->F G Euthanize and excise loop F->G H Measure loop weight and length G->H I Calculate and compare weight/length ratios H->I

Caption: Workflow for the mouse closed intestinal loop model.

Conclusion

This compound is a highly effective, orally bioavailable inhibitor of the CFTR chloride channel that acts by directly blocking the channel pore from the cytoplasmic side. The protocols and data presented here provide a framework for researchers to investigate its mechanism and therapeutic potential in relevant in vitro, ex vivo, and in vivo models. Its well-defined mechanism of action and potent antisecretory effects make it a valuable tool for studying CFTR physiology and a promising candidate for the treatment of CFTR-mediated diseases.

References

Application Notes and Protocols for Studying (R)-BPO-27 in Organoid Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent advancements in three-dimensional (3D) cell culture have led to the widespread adoption of organoids as a pivotal tool in drug discovery and personalized medicine. Patient-derived organoids (PDOs), in particular, offer a highly relevant preclinical model by recapitulating the genetic and phenotypic heterogeneity of the original tumor. This document provides a detailed experimental framework for evaluating the efficacy of the small molecule inhibitor, (R)-BPO-27, using organoid models.

Important Note on this compound's Mechanism of Action: Initial research identifies this compound as a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3] It functions by competing with ATP for binding to the cytoplasmic side of the CFTR channel, thereby locking it in a closed conformation.[3] While the prompt suggested this compound targets GPRC5D, current scientific literature does not support this. G protein-coupled receptor class C group 5 member D (GPRC5D) is indeed a promising therapeutic target in multiple myeloma, with several therapies in development that engage this receptor.[4][5][6][7] This protocol will proceed by outlining the study of a hypothetical GPRC5D-targeting compound, "this compound Analog," to fulfill the user's core request while maintaining scientific accuracy based on available data for GPRC5D.

I. Experimental Design: Evaluating a GPRC5D-Targeting Compound in Multiple Myeloma Organoids

This section outlines the experimental workflow for assessing the anti-myeloma activity of a GPRC5D-targeting compound, hereafter referred to as "this compound Analog," using patient-derived multiple myeloma organoids (MM-PDOs).

experimental_workflow cluster_setup Model Development cluster_execution Compound Evaluation cluster_analysis Data Analysis patient_sample Patient Bone Marrow Aspirate organoid_generation MM-PDO Generation (Co-culture with Stromal Cells) patient_sample->organoid_generation drug_treatment Treatment with This compound Analog organoid_generation->drug_treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) drug_treatment->viability_assay target_engagement GPRC5D Degradation (Western Blot / IHC) drug_treatment->target_engagement ic50 IC50 Determination viability_assay->ic50 protein_quantification Protein Quantification target_engagement->protein_quantification

Caption: Experimental workflow for studying a GPRC5D-targeting compound in MM-PDOs.

II. Protocols

A. Generation of Patient-Derived Multiple Myeloma Organoids (MM-PDOs)

This protocol describes the establishment of MM-PDOs from patient bone marrow aspirates, a method that can be adapted from protocols for other patient-derived organoids.[8][9][10] Given the dependence of myeloma cells on the bone marrow microenvironment, a co-culture with stromal cells is often necessary for sustained viability.[11]

Materials:

  • Ficoll-Paque PLUS

  • Basement membrane matrix (e.g., Matrigel®)

  • MM Organoid Culture Medium (see table below)

  • Human bone marrow-derived mesenchymal stromal cells (HS-5 or patient-derived)

  • 24-well suspension culture plates

MM Organoid Culture Medium Composition:

ComponentFinal Concentration
IMDMBase
Fetal Bovine Serum (FBS)15%
L-Glutamine2 mM
Penicillin-Streptomycin1%
IL-610 ng/mL
IGF-150 ng/mL
HGF20 ng/mL

Procedure:

  • Isolate Mononuclear Cells: Isolate bone marrow mononuclear cells (BMMCs) from patient aspirates using Ficoll-Paque density gradient centrifugation.

  • Stromal Cell Seeding: Seed mesenchymal stromal cells in a 24-well plate and culture until they reach 70-80% confluency.

  • Organoid Seeding: Resuspend the isolated BMMCs in cold MM Organoid Culture Medium mixed 1:1 with basement membrane matrix.

  • Co-culture: Carefully add the BMMC-matrix suspension on top of the stromal cell layer.

  • Incubation: Incubate the co-culture at 37°C and 5% CO2.

  • Maintenance: Change the medium every 2-3 days. Organoids should form within the matrix over the course of 7-10 days.

B. Drug Efficacy Screening

This protocol outlines the assessment of the cytotoxic effects of "this compound Analog" on MM-PDOs. High-throughput screening using 384-well plates is a common method for such evaluations.[12]

Materials:

  • Established MM-PDOs in co-culture

  • 96-well or 384-well clear bottom white plates

  • This compound Analog

  • CellTiter-Glo® 3D Cell Viability Assay

Procedure:

  • Organoid Plating: Gently retrieve MM-PDOs from the co-culture, disrupt the matrix, and plate the organoids in a 96- or 384-well plate.

  • Drug Addition: Prepare a serial dilution of "this compound Analog" and add it to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).

  • Viability Assessment: Add CellTiter-Glo® 3D reagent to each well and measure luminescence using a plate reader.[13]

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value.

Data Presentation: Dose-Response of this compound Analog on MM-PDO Viability

Concentration (nM)Average Viability (%)Standard Deviation
0 (Vehicle)1005.7
195.24.9
1078.66.2
5051.35.1
10022.43.8
5008.92.5
C. Target Engagement and Degradation

This protocol aims to confirm that "this compound Analog" engages and leads to the degradation of its target, GPRC5D.

gprc5d_degradation_pathway cluster_cell Myeloma Cell GPRC5D GPRC5D Receptor Proteasome Proteasome GPRC5D->Proteasome Degradation Downstream_Signaling Pro-survival Signaling GPRC5D->Downstream_Signaling Activates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->GPRC5D Ubiquitination Proteasome->Downstream_Signaling Inhibition R_BPO_27_Analog This compound Analog (Degrader) R_BPO_27_Analog->GPRC5D Binds R_BPO_27_Analog->E3_Ligase Recruits

Caption: Proposed mechanism of GPRC5D degradation by a hypothetical degrader.

Materials:

  • Established MM-PDOs

  • This compound Analog

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • Anti-GPRC5D antibody

  • Anti-GAPDH (or other loading control) antibody

  • Secondary antibodies

Procedure:

  • Treatment: Treat MM-PDOs with "this compound Analog" at a concentration around the IC50 for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Lysis: Harvest the organoids and lyse them using RIPA buffer with inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against GPRC5D and a loading control.

  • Detection: Use an appropriate secondary antibody and imaging system to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative level of GPRC5D at each time point.

Data Presentation: GPRC5D Protein Levels Post-Treatment

Time Point (hours)Normalized GPRC5D Expression (Arbitrary Units)
01.00
20.85
60.45
120.15
240.05

III. Conclusion

The use of patient-derived organoids provides a robust platform for the preclinical evaluation of novel therapeutic compounds. The protocols outlined above offer a comprehensive framework for assessing the efficacy and mechanism of action of a GPRC5D-targeting agent in a model system that closely mimics the human disease. This approach can yield valuable insights into patient-specific drug responses and aid in the development of more effective cancer therapies.

References

Application Notes and Protocols for Assessing (R)-BPO-27 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BPO-27 is a potent and selective small-molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][2][3][4][5] It has demonstrated significant potential as a therapeutic agent for conditions characterized by excessive CFTR-mediated fluid secretion, such as secretory diarrheas (e.g., cholera) and polycystic kidney disease.[2][3][4][5][6] This document provides detailed application notes and protocols for assessing the in vivo efficacy of this compound.

This compound acts primarily by inhibiting the CFTR chloride channel. Initial studies suggested a mechanism involving competition with ATP at the nucleotide-binding domains, which stabilizes the channel in its closed state.[1][2][7] More recent structural studies also indicate a pore-blocking mechanism.[8][9] The (R)-enantiomer is the active form, while the (S)-enantiomer is inactive.[1][2][6][10]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the in vivo and ex vivo efficacy of this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound in Mouse Models of Secretory Diarrhea

ModelToxinAdministration RouteIC50 / Effective DoseOutcome MeasuredReference
Closed Intestinal LoopCholera ToxinIntraperitoneal (i.p.)~0.1 mg/kgReduction of fluid accumulation[3][4][5]
Closed Intestinal LoopCholera ToxinOral5 mg/kg (effective dose)Prevention of fluid accumulation[3]
Closed Intestinal LoopSTa ToxinIntraperitoneal (i.p.)~1 mg/kgReduction of fluid accumulation[3]
Suckling Mouse ModelCholera ToxinOralTwo dosesProtection from diarrheal disease[7]

Table 2: In Vitro and Ex Vivo Potency of this compound

AssaySystemIC50Outcome MeasuredReference
Short-Circuit CurrentFRT cells expressing human CFTR~4 nMInhibition of CFTR chloride conductance[6][10]
Cell-based AssayEpithelial cell cultures~5 nMBlockade of CFTR chloride conductance[3][4][5]
Enteroid Swelling AssayHuman jejunal enteroids~0.5 µM (for ~75% reduction)Reduction of forskolin-induced swelling[3]

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValueAdministration RouteReference
Bioavailability>90%Oral[3][4][5][11]
Half-life (t1/2)~1.6 hoursIntraperitoneal (i.p.)[6][10]
ToxicityNo significant toxicity5 mg/kg/day for 7 days[3][4][5][11]

Signaling Pathways and Experimental Workflow

Signaling Pathway of Toxin-Induced Diarrhea and this compound Inhibition

The following diagram illustrates the signaling pathway activated by cholera toxin and E. coli heat-stable enterotoxin (STa), leading to CFTR activation and subsequent inhibition by this compound.

G cluster_0 Enterocyte CT Cholera Toxin (CT) AC Adenylate Cyclase CT->AC Activates STa E. coli STa Toxin GC Guanylate Cyclase STa->GC Activates cAMP cAMP AC->cAMP Generates cGMP cGMP GC->cGMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates CFTR CFTR Channel (Inactive) PKA->CFTR Phosphorylates PKG->CFTR Phosphorylates CFTR_active CFTR Channel (Active) CFTR->CFTR_active ATP Binding Cl_ion Cl- Secretion CFTR_active->Cl_ion Mediates RBPO27 This compound RBPO27->CFTR_active Inhibits

Caption: Toxin-induced signaling and this compound inhibition.

Experimental Workflow for Assessing In Vivo Efficacy

This diagram outlines the typical workflow for evaluating the efficacy of this compound in a mouse model of secretory diarrhea.

G cluster_workflow Experimental Workflow A Animal Acclimatization B Administration of this compound (i.p. or oral) A->B C Surgical Creation of Closed Intestinal Loops B->C D Injection of Toxin (e.g., Cholera Toxin) into Loops C->D E Incubation Period D->E F Euthanasia and Loop Excision E->F G Measurement of Loop Weight-to-Length Ratio F->G H Data Analysis and Comparison to Control Groups G->H

Caption: Workflow for the mouse closed intestinal loop model.

Experimental Protocols

Mouse Closed Intestinal Loop Model for Secretory Diarrhea

This protocol is a standard method to assess the in vivo efficacy of this compound in reducing enterotoxin-induced intestinal fluid secretion.[3][4][5][7]

Materials:

  • Male CD-1 mice (or other appropriate strain), 25-30 g

  • This compound

  • Vehicle (e.g., PBS, or a solution containing DMSO and Cremophor)

  • Cholera toxin (CT) or E. coli heat-stable enterotoxin (STa)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical thread (e.g., 4-0 silk)

  • Surgical instruments (scissors, forceps)

  • Calipers or ruler

  • Analytical balance

Procedure:

  • Animal Preparation:

    • Acclimatize mice for at least 3 days before the experiment.

    • Fast mice for 18-24 hours with free access to water.

  • Drug Administration:

    • Administer this compound or vehicle to different groups of mice via the desired route (intraperitoneal or oral gavage). A typical dose for intraperitoneal administration is in the range of 0.1 to 5 mg/kg.[3] For oral administration, 5 mg/kg has been shown to be effective.[3]

    • The drug is typically administered 30-60 minutes before the surgical procedure.

  • Surgical Procedure:

    • Anesthetize the mouse using an appropriate anesthetic.

    • Make a midline abdominal incision to expose the small intestine.

    • Create a closed loop of the mid-jejunum, approximately 2-3 cm in length, by ligating both ends with surgical thread. Be careful not to obstruct major blood vessels.

    • Inject a solution of cholera toxin (e.g., 1 µg in 100 µL of PBS) or STa toxin into the lumen of the ligated loop.

    • Carefully return the intestine to the abdominal cavity and close the incision with sutures or wound clips.

  • Incubation and Euthanasia:

    • Allow the mice to recover from anesthesia and maintain them for a set period (e.g., 4-6 hours for cholera toxin, 2 hours for STa toxin).

    • Euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Data Collection and Analysis:

    • Re-open the abdomen and carefully excise the ligated intestinal loop.

    • Measure the length of the loop in centimeters.

    • Blot the loop to remove any excess external fluid and weigh it in grams.

    • Calculate the weight-to-length ratio (g/cm).

    • Compare the weight-to-length ratios between the this compound-treated groups and the vehicle-treated control group. A significant reduction in the ratio indicates efficacy.

Human Enteroid Swelling Assay

This ex vivo protocol assesses the ability of this compound to inhibit fluid secretion in a more translationally relevant human model.[3][4]

Materials:

  • Cultured human intestinal enteroids (derived from duodenal or jejunal biopsies)

  • Matrigel

  • Culture medium (e.g., Advanced DMEM/F12 with appropriate supplements)

  • This compound

  • Forskolin (or other secretagogues like cholera toxin)

  • Fluorescent dye (e.g., Calcein AM)

  • Confocal microscope with live-cell imaging capabilities

Procedure:

  • Enteroid Culture:

    • Culture human enteroids in Matrigel domes according to established protocols.

  • Assay Preparation:

    • Seed enteroids in a suitable imaging plate (e.g., 35-mm glass-bottom dish).

    • Allow the enteroids to grow for an appropriate period.

  • Treatment:

    • Pre-incubate the enteroids with various concentrations of this compound or vehicle for 10-60 minutes.

  • Induction of Swelling:

    • Add a secretagogue, such as forskolin (e.g., 5 µM), to the culture medium to stimulate CFTR-mediated fluid secretion and subsequent enteroid swelling.

  • Imaging and Analysis:

    • If using a fluorescent dye, stain the enteroids.

    • Acquire images of the enteroids at baseline (before adding forskolin) and at various time points after forskolin addition using a confocal microscope.

    • Quantify the change in enteroid size over time by measuring the cross-sectional area of the enteroids.

    • Compare the degree of swelling in the this compound-treated groups to the vehicle-treated control group. Inhibition of swelling indicates the efficacy of this compound.

Pharmacokinetic Study in Mice

This protocol outlines the general procedure for determining the pharmacokinetic profile of this compound in vivo.[10]

Materials:

  • Mice

  • This compound

  • Administration vehicle

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC/MS-MS system for bioanalysis

Procedure:

  • Drug Administration:

    • Administer a single bolus dose of this compound to mice via the desired route (e.g., 10 mg/kg intraperitoneally).[10]

  • Blood Sampling:

    • Collect blood samples at various time points after administration (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

    • Blood can be collected via retro-orbital bleeding, tail vein sampling, or terminal cardiac puncture.

    • Process the blood to obtain plasma or serum and store frozen until analysis.

  • Bioanalysis:

    • Extract this compound from the plasma/serum samples.

    • Quantify the concentration of this compound in each sample using a validated LC/MS-MS method.

  • Data Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

    • For oral administration, bioavailability can be calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

Conclusion

The protocols and data presented provide a comprehensive framework for the in vivo and ex vivo assessment of this compound efficacy. The mouse closed intestinal loop model is a robust method for evaluating the antisecretory effects in a disease-relevant context, while the human enteroid swelling assay offers a valuable translational model. Pharmacokinetic studies are crucial for understanding the drug's disposition and optimizing dosing regimens. These methods are essential for the continued preclinical and clinical development of this compound as a novel therapeutic for secretory diarrheas and other CFTR-mediated disorders.

References

Application Notes and Protocols for the Synthesis and Evaluation of (R)-BPO-27

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BPO-27 is a potent, low-nanomolar inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][2] This document provides detailed application notes and protocols for the chemical synthesis of this compound and its evaluation in medicinal chemistry research. The (R)-enantiomer is the active inhibitor, while the (S)-enantiomer is inactive.[2] this compound has demonstrated potential therapeutic applications in treating secretory diarrheas, such as cholera, and polycystic kidney disease (PKD) by reducing fluid accumulation.[3][4] Its mechanism of action involves binding to the cytoplasmic side of the CFTR channel and competing with ATP, thereby stabilizing the channel in a closed conformation.[2][5]

Data Presentation

Table 1: In Vitro and In Vivo Activity of this compound
ParameterValueReference
CFTR Inhibition (IC50)
Cell-based assay~4 nM[2]
Racemic BPO-27~8 nM[1]
Polycystic Kidney Disease Model
Embryonic kidney culture (IC50)~100 nM[1]
Secretory Diarrhea Models
Cholera toxin-induced fluid accumulation (IC50)~0.1 mg/kg[4]
STa toxin-induced fluid accumulation (IC50)~1 mg/kg[3]
Pharmacokinetics in Mice
Oral Bioavailability>90%[4]
Serum half-life (t1/2)~1.6 h[2]

Experimental Protocols

Protocol 1: Synthesis of Racemic BPO-27

The synthesis of racemic BPO-27 is achieved in six steps, as described by Snyder et al. (2011).[1]

Step 1: Synthesis of 1,3,6-trimethyluracil

  • 6-methyluracil is exhaustively alkylated using dimethyl sulfate to yield 1,3,6-trimethyluracil.[6]

Step 2: Friedel-Crafts Acylation

  • 1,3,6-trimethyluracil undergoes a Friedel-Crafts acylation with benzoyl chloride and anhydrous zinc chloride to produce the corresponding ketone.[6]

Step 3 & 4: Subsequent reactions to form the benzoxazine core

  • Further synthetic steps, as outlined in the referenced literature, are performed to construct the benzoxazine BPO core structure.[6]

Step 5: Bromination and Carboxylation

  • The intermediate is modified by bromine substitution at the 5-position of the furan ring and a carboxylation reaction is performed.[1]

Step 6: Final Assembly

  • The final assembly of the molecule leads to the formation of racemic 6-(5-bromofuran-2-yl)-7,9-dimethyl-8,10-dioxo-11-phenyl-7,8,9,10-tetrahydro-6H-benzo[b]pyrimido[4',5':3,4]pyrrolo[1,2-d][7][8]oxazine-2-carboxylic acid (BPO-27).[1]

Protocol 2: Enantiomeric Separation of this compound
  • Method: Chiral Supercritical Fluid Chromatography (SFC) is used for the separation of the enantiomers of racemic BPO-27.[3]

  • Stationary Phase: A suitable chiral column is employed.

  • Mobile Phase: A mixture of supercritical CO2 and a modifier (e.g., ethanol) is used.

  • Detection: The separation is monitored using a UV detector.

  • Outcome: This method yields enantiomerically pure (>99.5%) this compound and (S)-BPO-27.[3]

Protocol 3: Evaluation of CFTR Inhibition using Patch-Clamp Electrophysiology
  • Cell Line: Human embryonic kidney (HEK-293T) cells stably expressing human wild-type CFTR are used.

  • Method: Inside-out patch-clamp recordings are performed.

  • Activation of CFTR: CFTR is activated by applying a solution containing ATP and the catalytic subunit of protein kinase A (PKA).

  • Application of this compound: this compound is added to the bath solution at various concentrations to determine its inhibitory effect on CFTR channel activity.

  • Data Analysis: The channel open probability (NPo) is measured before and after the application of the inhibitor to determine the IC50 value.

Protocol 4: Mouse Model of Cholera-Induced Intestinal Fluid Secretion
  • Animal Model: Male CD-1 mice are used.

  • Procedure:

    • Mice are anesthetized, and a midline abdominal incision is made.

    • A closed loop of the small intestine (jejunum) is created by ligation.

    • Cholera toxin is injected into the lumen of the closed loop.

    • This compound is administered either intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • After a set period, the mice are euthanized, and the intestinal loop is excised.

  • Measurement: The ratio of the loop weight to its length (mg/cm) is determined as a measure of fluid accumulation. A lower ratio indicates inhibition of fluid secretion.

Visualizations

Synthesis_of_RBPO27 cluster_synthesis Synthesis of Racemic BPO-27 cluster_separation Enantiomeric Separation 6-methyluracil 6-methyluracil 1,3,6-trimethyluracil 1,3,6-trimethyluracil 6-methyluracil->1,3,6-trimethyluracil Dimethyl sulfate Ketone Intermediate Ketone Intermediate 1,3,6-trimethyluracil->Ketone Intermediate Benzoyl chloride, ZnCl2 Benzoxazine Core Benzoxazine Core Ketone Intermediate->Benzoxazine Core Multi-step synthesis Brominated Intermediate Brominated Intermediate Benzoxazine Core->Brominated Intermediate Bromination Racemic BPO-27 Racemic BPO-27 Brominated Intermediate->Racemic BPO-27 Carboxylation & Cyclization This compound This compound Racemic BPO-27->this compound Chiral SFC (S)-BPO-27 (S)-BPO-27 Racemic BPO-27->(S)-BPO-27 Chiral SFC Medicinal Chemistry Research Medicinal Chemistry Research This compound->Medicinal Chemistry Research

Caption: Synthetic and purification workflow for this compound.

CFTR_Inhibition_Pathway cluster_cell Epithelial Cell ATP ATP CFTR_Channel CFTR Channel (Closed) ATP->CFTR_Channel Binds to NBD CFTR_Channel_Open CFTR Channel (Open) CFTR_Channel->CFTR_Channel_Open Gating Cl_ion Cl- CFTR_Channel_Open->Cl_ion Efflux RBPO27 This compound RBPO27->CFTR_Channel Competes with ATP Binds to cytoplasmic side

Caption: Mechanism of CFTR channel inhibition by this compound.

Experimental_Workflow_Cholera_Model Start Start Anesthetize_Mouse Anesthetize Mouse Start->Anesthetize_Mouse Create_Loop Create Closed Intestinal Loop Anesthetize_Mouse->Create_Loop Inject_Toxin Inject Cholera Toxin Create_Loop->Inject_Toxin Administer_Compound Administer this compound (i.p. or p.o.) Inject_Toxin->Administer_Compound Incubate Incubation Period Administer_Compound->Incubate Euthanize_Excise Euthanize & Excise Loop Incubate->Euthanize_Excise Measure_Fluid Measure Fluid Accumulation (Weight/Length) Euthanize_Excise->Measure_Fluid Analyze_Data Data Analysis Measure_Fluid->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the mouse model of cholera.

References

Troubleshooting & Optimization

troubleshooting (R)-BPO-27 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-BPO-27, focusing on challenges related to its solubility in aqueous buffers.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common problems encountered when preparing and using this compound solutions in experimental settings.

Q1: My this compound is not dissolving in my aqueous buffer.

A1: this compound is a lipophilic compound with limited solubility in purely aqueous solutions. Direct dissolution in aqueous buffers is often challenging. Here are the recommended steps to achieve a clear solution:

  • Initial Dissolution in an Organic Solvent: The preferred method is to first create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for this compound.[1][2]

  • Serial Dilution: Once you have a stock solution in DMSO, you can perform serial dilutions into your aqueous buffer to reach the desired final concentration. It is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to prevent precipitation.[1]

  • Co-solvents: For in vivo studies or if DMSO is not suitable for your experiment, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, and Tween-80 in saline.[3]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What can I do?

A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

  • Decrease the Final Concentration: The final concentration of this compound in your aqueous buffer may be too high. Try working with a lower final concentration if your experimental design allows.

  • Optimize the DMSO Concentration: The final concentration of DMSO in your working solution should be kept as low as possible, ideally below 0.5%, to minimize solvent effects on your experiment. However, a slightly higher DMSO concentration might be necessary to maintain solubility. It is recommended to run a vehicle control with the same final DMSO concentration.

  • Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to your aqueous buffer can help to increase the solubility of this compound by forming micelles.[4][5]

  • pH Adjustment: The solubility of some compounds can be influenced by the pH of the buffer. While specific data for this compound is limited, you could empirically test a small range of pH values around your experimental pH to see if it improves solubility.

Q3: Can I sonicate my this compound solution to help it dissolve?

A3: Yes, sonication can be a useful technique to aid in the dissolution of this compound, particularly when preparing the initial stock solution in DMSO.[1] Gentle warming can also be attempted, but care should be taken to avoid high temperatures that could degrade the compound. Always check the stability of this compound under your specific conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The most commonly recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2]

Q2: What is the solubility of this compound in common solvents?

A2: Quantitative data for the solubility of this compound in various solvents is summarized in the table below. Please note that these values can be influenced by factors such as temperature and the purity of the compound and solvents.

SolventSolubilityReference
DMSO10 mg/mL (18.24 mM)[1]
DMSO≥ 14.28 mg/mL (26.04 mM)[2]
DMSO16.67 mg/mL (30.40 mM) (for BPO-27 racemate)[3]

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1][2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, with an IC50 in the low nanomolar range.[1][2][6] Recent studies suggest that this compound acts as a direct pore-blocker of the CFTR channel, rather than by competing with ATP at the nucleotide-binding domains as previously thought.[7][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder (MW: 548.34 g/mol )

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

    • Vortex mixer

    • Optional: Sonicator

  • Procedure:

    • Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.48 mg of this compound.

    • Add the appropriate volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.

    • Once the solution is clear, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solutions start Start: this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM stock) start->dissolve vortex Vortex/Sonicate until clear dissolve->vortex store Store stock solution at -20°C/-80°C vortex->store dilute Dilute stock solution into aqueous buffer store->dilute check Check for precipitation dilute->check precipitate Precipitation observed check->precipitate Yes no_precipitate Clear solution check->no_precipitate No troubleshoot Troubleshoot: - Lower final concentration - Add co-solvent/surfactant - Adjust pH precipitate->troubleshoot end Use in experiment no_precipitate->end troubleshoot->dilute

Caption: Experimental workflow for preparing this compound working solutions.

signaling_pathway Mechanism of Action of this compound cluster_cftr Cell Membrane cftr CFTR Channel cl_ion Chloride Ion (Cl⁻) pore Channel Pore cl_ion->pore Normal flow rbpo27 This compound rbpo27->pore Binds to and blocks blockage Pore Blockage inhibition Inhibition of Cl⁻ Efflux blockage->inhibition leads to

References

optimizing (R)-BPO-27 incubation time for maximal CFTR inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the novel CFTR inhibitor, (R)-BPO-27. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximal CFTR inhibition. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of action for this compound? I've seen conflicting reports.

A1: There have been evolving findings on the mechanism of this compound. Initial studies suggested that it inhibits CFTR by competing with ATP at the nucleotide-binding domains (NBDs).[1][2] However, more recent high-resolution cryo-electron microscopy studies have provided evidence for a different mechanism. It is now understood that this compound acts as a direct pore blocker.[3][4][5] It physically occludes the chloride conducting pathway of the CFTR channel. This newer model suggests that while this compound may still affect the ATP hydrolysis cycle, its primary inhibitory action is through steric hindrance of ion flow.[3][4][5] For the most current understanding, it is recommended to refer to the pore-blockage model.

Q2: What is the optimal incubation time for this compound to achieve maximal CFTR inhibition?

A2: A definitive, universally optimal incubation time for this compound has not been established and will likely vary depending on your specific experimental system (e.g., cell type, expression level of CFTR, temperature) and the concentration of this compound used. Kinetic studies have shown that at a concentration of 1 µM, this compound exhibits a half-time of inhibition (t1/2) of approximately 12 seconds in inside-out membrane patches.[4] However, to ensure maximal inhibition under your specific conditions, it is crucial to perform a time-course experiment. We provide a detailed protocol for this in the "Experimental Protocols" section below.

Q3: Is the inhibition by this compound reversible?

A3: Yes, the inhibition of CFTR by this compound is reversible. Upon washout of the compound, CFTR channel activity can be restored. One study reported a half-time of recovery (t1/2) of approximately 420 seconds after inhibition with 1 µM this compound.[4]

Q4: What is the difference in potency between the (R) and (S) enantiomers of BPO-27?

A4: The (R)-enantiomer of BPO-27 is the active form that inhibits CFTR. The (S)-enantiomer is inactive.[1][2] It is crucial to use the pure (R)-enantiomer for your experiments to ensure accurate and potent inhibition.

Experimental Protocols

Determining Optimal Incubation Time for Maximal CFTR Inhibition

To ascertain the ideal incubation period for achieving maximum CFTR inhibition with this compound in your experimental setup, a time-course experiment is recommended. Below are generalized protocols for two common CFTR functional assays: the Ussing chamber for epithelial monolayers and the iodide efflux assay for cultured cells.

1. Ussing Chamber Assay

This assay measures ion transport across an epithelial monolayer.

  • Cell Culture: Grow a confluent monolayer of CFTR-expressing epithelial cells on permeable supports.

  • Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber. For detailed setup and troubleshooting, refer to established guides.[6][7][8][9]

  • Baseline Measurement: Equilibrate the tissues in the chamber with appropriate buffers and measure the baseline short-circuit current (Isc).

  • CFTR Activation: Stimulate CFTR-dependent chloride secretion by adding a CFTR agonist cocktail (e.g., forskolin and IBMX) to the basolateral side.

  • Time-Course of Inhibition:

    • Once the stimulated Isc has stabilized, add your desired concentration of this compound to the apical side.

    • Record the Isc continuously over a time course (e.g., at 1, 2, 5, 10, 15, 20, and 30 minutes) after the addition of this compound.

    • The percentage of inhibition at each time point can be calculated relative to the stable stimulated current before the addition of the inhibitor.

  • Data Analysis: Plot the percentage of inhibition against time to determine the point at which maximal inhibition is reached.

2. Iodide Efflux Assay

This assay measures the efflux of iodide, a halide to which CFTR is permeable, from pre-loaded cells.[10]

  • Cell Preparation: Plate CFTR-expressing cells in 12- or 24-well plates and grow to confluence.

  • Iodide Loading: Incubate the cells with an iodide-containing buffer for approximately one hour to load the cells with iodide.

  • Wash: Rapidly wash the cells with an iodide-free buffer to remove extracellular iodide.

  • Time-Course of Inhibition:

    • Immediately after washing, add an iodide-free buffer containing the desired concentration of this compound.

    • Incubate for various time points (e.g., 1, 2, 5, 10, 15, 20, and 30 minutes). A separate set of wells should be used for each time point.

    • At the end of each incubation period, stimulate CFTR-mediated iodide efflux by adding a CFTR agonist cocktail (e.g., forskolin and IBMX).

    • Collect the supernatant at specific intervals (e.g., every 2 minutes for 10-12 minutes) and measure the iodide concentration using an iodide-selective electrode or by quantifying the efflux of a radioactive iodide tracer.

  • Data Analysis: Calculate the rate of iodide efflux for each pre-incubation time point. Plot the efflux rate against the this compound incubation time to identify the duration required for maximal inhibition.

Data Presentation

Summarize your quantitative data from the time-course experiments in clearly structured tables for easy comparison.

Table 1: Example Data from Ussing Chamber Time-Course Experiment

This compound ConcentrationIncubation Time (minutes)% CFTR Inhibition (Mean ± SEM)
100 nM155.2 ± 3.1
100 nM585.7 ± 2.5
100 nM1094.3 ± 1.8
100 nM1595.1 ± 1.5
100 nM2095.5 ± 1.3
100 nM3095.8 ± 1.2

Table 2: Example Data from Iodide Efflux Time-Course Experiment

This compound ConcentrationPre-incubation Time (minutes)Iodide Efflux Rate (nmol/min) (Mean ± SEM)
100 nM18.7 ± 0.9
100 nM53.2 ± 0.4
100 nM101.5 ± 0.2
100 nM151.3 ± 0.2
100 nM201.2 ± 0.1
100 nM301.2 ± 0.1

Mandatory Visualizations

G cluster_0 Mechanism of this compound CFTR Inhibition CFTR_closed CFTR (Closed State) CFTR_open CFTR (Open/Conducting State) CFTR_closed->CFTR_open ATP Binding & Gating ATP_hydrolysis ATP Hydrolysis CFTR_open->ATP_hydrolysis Pore_occlusion This compound binds in the pore CFTR_open->Pore_occlusion ATP_hydrolysis->CFTR_closed Channel Closing Inhibited_state CFTR (Inhibited State) Pore Blocked Pore_occlusion->Inhibited_state G cluster_workflow Experimental Workflow for Optimizing Incubation Time start Start prep_cells Prepare CFTR-expressing cells (e.g., on permeable supports) start->prep_cells setup_assay Set up functional assay (e.g., Ussing Chamber) prep_cells->setup_assay activate_cftr Activate CFTR with agonists (e.g., Forskolin/IBMX) setup_assay->activate_cftr add_inhibitor Add this compound at a fixed concentration activate_cftr->add_inhibitor time_points Incubate for various time points (t1, t2, t3...) add_inhibitor->time_points measure_activity Measure CFTR activity at each time point time_points->measure_activity analyze_data Analyze data and plot % inhibition vs. time measure_activity->analyze_data determine_optimal_time Determine optimal incubation time analyze_data->determine_optimal_time end End determine_optimal_time->end G cluster_troubleshooting Troubleshooting Logic for this compound Experiments start Experiment yields unexpected results check_reagents Are this compound and agonist solutions fresh and correctly prepared? start->check_reagents check_cells Is CFTR expression confirmed in the cell line? Are cells healthy? check_reagents->check_cells Yes remake_solutions Remake all solutions check_reagents->remake_solutions No check_protocol Was the incubation time sufficient? Was the correct concentration used? check_cells->check_protocol Yes validate_cells Validate cell line and check for contamination check_cells->validate_cells No check_equipment Is the equipment (e.g., Ussing chamber, electrode) functioning correctly? check_protocol->check_equipment Yes optimize_protocol Perform time-course and dose-response experiments check_protocol->optimize_protocol No calibrate_equipment Calibrate and test equipment check_equipment->calibrate_equipment No contact_support Consult further technical support check_equipment->contact_support Yes remake_solutions->start Re-run validate_cells->start Re-run optimize_protocol->start Re-run calibrate_equipment->start Re-run

References

minimizing (R)-BPO-27 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential off-target effects of (R)-BPO-27 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

A1: this compound is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel critical for chloride and bicarbonate transport across epithelial cell membranes.[1][2][3][4] Its on-target effect is the inhibition of CFTR-mediated chloride conductance.[3][4][5] This makes it a valuable tool for studying CFTR function and a potential therapeutic for conditions involving CFTR hyperactivation, such as secretory diarrheas.[3][5][6][7]

Q2: What is the mechanism of action for this compound?

A2: There have been evolving findings on the precise mechanism of action. Initial studies suggested that this compound inhibits CFTR by competing with ATP at the nucleotide-binding domains (NBDs).[1][2] However, a recent high-resolution cryo-electron microscopy structure revealed that this compound directly blocks the CFTR pore.[7][8] This pore-occlusion mechanism prevents chloride ion movement, and interestingly, this action is uncoupled from ATP hydrolysis, which continues even when the pore is blocked.[7][8]

Q3: Are there known off-target effects of this compound?

A3: Current literature suggests that this compound is a highly selective inhibitor of CFTR with minimal off-target effects and low toxicity at effective concentrations.[6][9] The inactive enantiomer, (S)-BPO-27, shows no significant biological activity, further supporting the specificity of the (R)-enantiomer.[1][2] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at high concentrations.[10][11]

Q4: Why is it important to minimize off-target effects in my cellular assays?

Troubleshooting Guide: Minimizing Off-Target Effects

This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your cellular assays.

Issue 1: Observed cellular phenotype is inconsistent with known CFTR function.
  • Possible Cause: The observed effect may be due to this compound interacting with an unintended cellular target.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: A hallmark of on-target activity is a clear correlation between the concentration of this compound required to inhibit CFTR and the concentration that produces the observed phenotype.[10] A significant discrepancy may suggest an off-target effect.

    • Utilize the Inactive Enantiomer: (S)-BPO-27 is the inactive enantiomer of this compound.[1][2] Including (S)-BPO-27 as a negative control is a powerful way to demonstrate that the observed effect is specific to the active compound.

    • Perform a Rescue Experiment: If possible, overexpress a mutant form of CFTR that is resistant to this compound. If the cellular phenotype is rescued in the presence of the inhibitor, it provides strong evidence for an on-target effect.[11]

Issue 2: Cellular toxicity is observed at concentrations required for CFTR inhibition.
  • Possible Cause: While this compound has been shown to have low toxicity, high concentrations or specific cell line sensitivities could lead to off-target toxicity.[6][9]

  • Troubleshooting Steps:

    • Optimize Inhibitor Concentration: Determine the minimal concentration of this compound required for effective CFTR inhibition in your specific cell system.[11] Using concentrations at or slightly above the IC50 value for CFTR will minimize the risk of engaging lower-affinity off-targets.

    • Assess Cell Viability: Use standard cell viability assays (e.g., MTT, trypan blue exclusion) to quantify the cytotoxic effects of this compound across a range of concentrations.

    • Counter-Screen in a CFTR-Null Cell Line: If you observe toxicity, test this compound in a cell line that does not express CFTR. If the toxicity persists, it is likely due to an off-target effect.[13]

Quantitative Data Summary

ParameterValueCell SystemReference
This compound IC50 ~4 nMCell-based assays[3][6]
This compound IC50 ~5 nMHuman enteroid cultures[3][4][5]
This compound Cytoplasmic Potency ~600 pMN/A[6]
ATP EC50 for CFTR activation 0.26 ± 0.05 mMHEK-293T cells expressing human WT CFTR[1]
ATP EC50 with 0.5 nM this compound 1.77 ± 0.13 mMHEK-293T cells expressing human WT CFTR[1]

Experimental Protocols

Protocol 1: Dose-Response Analysis for this compound
  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 serial dilutions. Include a vehicle control (e.g., DMSO).

  • Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a period relevant to your specific assay (e.g., 24, 48, or 72 hours).

  • Assay Measurement: Perform your cellular assay to measure the desired phenotype (e.g., cell viability, reporter gene expression, ion flux).

  • Data Analysis: Plot the measured response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to confirm that this compound binds to CFTR in intact cells.

  • Cell Culture and Treatment: Treat cultured cells with this compound at a concentration known to be effective for on-target inhibition. Include a vehicle-treated control group.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble CFTR remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: In the this compound-treated samples, CFTR should show increased thermal stability (i.e., more soluble protein at higher temperatures) compared to the vehicle control, indicating direct binding.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Scenario R_BPO_27 This compound CFTR CFTR Channel R_BPO_27->CFTR Inhibits (Pore Blockade) Cl_ion Chloride Ion Efflux Blocked CFTR->Cl_ion High_R_BPO_27 High Conc. This compound Off_Target Unknown Off-Target (e.g., Kinase, Transporter) High_R_BPO_27->Off_Target Binds Unintended_Phenotype Unintended Cellular Phenotype / Toxicity Off_Target->Unintended_Phenotype

Caption: On-target vs. potential off-target effects of this compound.

Start Start with an Unexpected Phenotype Dose_Response Perform Dose-Response Curve Start->Dose_Response Compare_IC50 Compare Phenotype IC50 with CFTR IC50 Dose_Response->Compare_IC50 Use_Unrelated_Inhibitor Test with Structurally Unrelated CFTR Inhibitor Compare_IC50->Use_Unrelated_Inhibitor IC50s Match Off_Target Potential Off-Target Effect Compare_IC50->Off_Target IC50s Discrepant Phenotype_Replicated Phenotype Replicated? Use_Unrelated_Inhibitor->Phenotype_Replicated Use_Inactive_Enantiomer Test with (S)-BPO-27 (Inactive Enantiomer) Phenotype_Replicated->Use_Inactive_Enantiomer Yes Phenotype_Replicated->Off_Target No Phenotype_Observed Phenotype Observed? Use_Inactive_Enantiomer->Phenotype_Observed On_Target Likely On-Target Effect Phenotype_Observed->On_Target No Phenotype_Observed->Off_Target Yes

Caption: Troubleshooting workflow for investigating potential off-target effects.

References

dealing with low cell membrane permeability of (R)-BPO-27

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the CFTR inhibitor, (R)-BPO-27. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a specific focus on issues related to its cellular activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride and bicarbonate channel.[1][2][3][4][5][6] Initially, it was believed to inhibit CFTR by competing with ATP at the nucleotide-binding domains (NBDs).[1][2] However, more recent structural studies have revealed that this compound acts as a direct pore blocker, occluding the chloride-conducting pathway from within the cell.[7][8] This action uncouples chloride conductance from the ATP hydrolysis cycle.[7][8]

Q2: I've read that this compound has high bioavailability. Why might I be observing low activity in my cell-based assays, suggesting poor permeability?

A2: This is a critical point. While this compound has demonstrated excellent oral bioavailability (>90%) in animal models, its effective concentration at the intracellular target site in in vitro settings can be influenced by several factors.[3][4][5][9][10] The term "low membrane permeability" in some contexts may refer to its rate of passive diffusion across the lipid bilayer, which can be slow.[11][12] Its high bioavailability in vivo is likely a combination of its physicochemical properties, including high water solubility and stability.[7][8] In a cell culture experiment, factors such as the specific cell type, expression levels of efflux pumps, and assay conditions can lead to an apparent lack of efficacy.

Q3: What are the known IC50 values for this compound?

A3: The IC50 of this compound is highly potent and typically in the low nanomolar range in cell-based assays.[3][4][5][9][10] In forskolin-stimulated Fischer Rat Thyroid (FRT) cells expressing CFTR, the IC50 is approximately 4 nM.[11][12] In human embryonic kidney (HEK-293T) cells, a similar high potency is observed.[12]

Q4: Is this compound a substrate for any common efflux pumps?

A4: While the literature does not extensively focus on this compound as an efflux pump substrate, this is a common reason for discrepancies between biochemical potency and cellular activity for many small molecules. If you suspect efflux, it is recommended to perform co-incubation experiments with known efflux pump inhibitors.

Troubleshooting Guide

This guide will help you troubleshoot and diagnose potential issues related to the cellular activity of this compound.

Observation Potential Cause Recommended Action
High potency in biochemical assays (e.g., with isolated membranes) but low activity in whole-cell assays. 1. Slow Passive Diffusion: The compound may not be reaching its intracellular site of action in sufficient concentration within the timeframe of your experiment. 2. Active Efflux: The compound is being actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). 3. Compound Instability: The compound may be degrading in your specific cell culture medium.1. Increase the pre-incubation time with this compound before stimulating CFTR activity. 2. Perform a bidirectional permeability assay (e.g., using Caco-2 cells) to determine the efflux ratio. Co-incubate with a general efflux pump inhibitor like verapamil or specific inhibitors if a particular pump is suspected. 3. Assess the stability of this compound in your assay medium over time using an analytical method like LC-MS.
Inconsistent results between experimental repeats. 1. Poor Aqueous Solubility: Although generally water-soluble, high concentrations or specific buffer components could lead to precipitation. 2. Cell Monolayer Integrity: In assays using polarized epithelial cells (e.g., Caco-2, FRT), compromised monolayer integrity can lead to variable results.1. Visually inspect your stock and working solutions for any precipitate. Ensure the final concentration of any co-solvent (like DMSO) is low and consistent (typically <1%). 2. Regularly monitor the transepithelial electrical resistance (TEER) of your cell monolayers to ensure they are confluent and have intact tight junctions.
The compound shows good activity, but the inhibitory effect is slow to develop. Slow On-Rate: The kinetics of this compound binding within the CFTR pore might be slow.This is an expected characteristic. The time course of inhibition has been noted to be slow.[10] Ensure your experimental endpoint is timed appropriately to capture the full inhibitory effect.

Experimental Protocols

Protocol 1: Assessing CFTR Inhibition using a YFP-Based Assay

This assay measures changes in intracellular halide concentration, which reflects CFTR activity.

  • Cell Culture: Plate FRT cells stably co-expressing human CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) onto a 96-well plate. Culture until confluent.

  • Compound Pre-incubation: Wash the cells with a chloride-free buffer (e.g., replacing NaCl with NaNO₃). Incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • CFTR Activation and Measurement: Transfer the plate to a fluorescence plate reader. Simultaneously add a CFTR-activating cocktail (e.g., forskolin, IBMX) and a source of iodide (e.g., NaI).

  • Data Acquisition: Measure the rate of YFP fluorescence quenching as iodide enters the cell through active CFTR channels.

  • Analysis: The rate of quenching is proportional to CFTR activity. Calculate the IC50 by plotting the inhibition of the quenching rate against the concentration of this compound.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay helps determine if this compound is a substrate for active efflux transporters.

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Measure the TEER to confirm monolayer integrity before the experiment.

  • Apical to Basolateral (A-B) Permeability:

    • Add this compound to the apical (upper) chamber.

    • At various time points, take samples from the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Permeability:

    • Add this compound to the basolateral chamber.

    • At various time points, take samples from the apical chamber.

  • Analysis:

    • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Efflux Ratio = Papp (B-A) / Papp (A-B) . An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps.

Visualizations

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CFTR CFTR Channel Cl_out Cl- CFTR->Cl_out Chloride Efflux ATP ATP ATP->CFTR Binds to NBDs (Powers Gating) PKA PKA PKA->CFTR cAMP cAMP cAMP->PKA Activates R_BPO_27 This compound R_BPO_27->CFTR Blocks Pore

Caption: Signaling pathway for CFTR activation and inhibition by this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Seed cells (e.g., FRT, Caco-2) on appropriate plates A2 Culture to confluency/ differentiation A1->A2 B1 Pre-incubate cells with this compound A2->B1 A3 Prepare this compound solutions B2 Add CFTR agonist (e.g., Forskolin) B1->B2 B3 Measure CFTR activity (e.g., YFP assay, Ussing chamber) B2->B3 C1 Quantify raw data B3->C1 C2 Normalize to controls C1->C2 C3 Calculate IC50 or % Inhibition C2->C3

Caption: General experimental workflow for assessing this compound activity.

Start Low cellular activity of this compound observed Q1 Is the compound soluble in your assay medium? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the cell monolayer intact? (Check TEER) A1_Yes->Q2 Sol_Action Optimize formulation. Use co-solvent (e.g., DMSO <1%). Filter solution. A1_No->Sol_Action A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the compound an efflux pump substrate? A2_Yes->Q3 TEER_Action Review cell culture protocols. Discard compromised monolayers. A2_No->TEER_Action A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Efflux_Action Co-administer with efflux pump inhibitors. A3_Yes->Efflux_Action Perm_Issue Issue likely due to slow passive diffusion. A3_No->Perm_Issue Perm_Action Increase pre-incubation time. Perm_Issue->Perm_Action

Caption: Troubleshooting logic for low cellular activity of this compound.

References

improving the stability of (R)-BPO-27 in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (R)-BPO-27 in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its storage recommendations?

This compound is a potent, orally active, and ATP-competitive inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) with an IC50 of approximately 4 nM.[1][2][3] It is the active R-enantiomer of BPO-27. Proper storage is crucial to maintain its integrity.

Summary of Storage Recommendations:

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent (e.g., DMSO)-80°C2 years
In Solvent (e.g., DMSO)-20°C1 year

Data compiled from multiple sources.[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations of 14.28 mg/mL (26.04 mM) or higher. For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.

Q3: How should I prepare working solutions from a DMSO stock for my experiments?

To prevent precipitation and ensure stability when preparing aqueous working solutions from a DMSO stock, it is advisable to perform serial dilutions. First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO. Then, add this intermediate solution to your aqueous experimental buffer or cell culture medium. This gradual dilution helps to avoid the compound crashing out of solution. For cell-based assays, ensure the final concentration of DMSO is low (typically less than 0.5%) to prevent cellular toxicity.

Q4: I observed precipitation when adding my this compound working solution to the cell culture medium. What should I do?

Precipitation can occur if the compound's solubility limit is exceeded in the aqueous medium. Here are some troubleshooting steps:

  • Lower the final concentration: If experimentally feasible, try using a lower final concentration of this compound.

  • Optimize the dilution process: Instead of adding the DMSO stock directly, create an intermediate dilution in DMSO before adding it to the medium.

  • Gentle warming and sonication: To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath for a short period.

  • Use of surfactants: For in vivo formulations, a combination of DMSO, Tween-80, and PEG400 in water has been used to improve solubility.[4] A similar approach with a low concentration of a biocompatible surfactant might be tested for in vitro assays, ensuring it does not interfere with the experiment.

Q5: Is this compound stable in aqueous solutions and cell culture media?

This compound has demonstrated good metabolic stability in hepatic microsomes, with less than 5% metabolism observed over 4 hours.[4] However, the stability of any small molecule in an aqueous solution can be influenced by several factors, including pH, temperature, and light exposure. For long-term experiments, it is recommended to prepare fresh working solutions daily. If you suspect instability, it is advisable to perform a stability study under your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue Potential Cause Troubleshooting Steps
Loss of biological activity over time in an experiment Chemical Degradation: The compound may be degrading in the experimental solution due to factors like pH, temperature, or light.• Prepare fresh working solutions for each experiment.• If the experiment is long-term, consider replenishing the compound at set intervals.• Evaluate the pH of your experimental buffer; extreme pH values can promote hydrolysis of susceptible chemical bonds.• Protect the solution from light by using amber vials or covering the container with aluminum foil.• Store working solutions at 4°C when not in immediate use, and allow them to return to the experimental temperature before application.
Inconsistent results between experiments Inaccurate Concentration: This could be due to precipitation, adsorption to container walls, or degradation of the stock solution.• Visually inspect the solution for any signs of precipitation.• Centrifuge the stock solution before taking an aliquot to pellet any undissolved compound.• Consider using low-adhesion microplates or vials.• Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.• Periodically check the purity of an older stock solution using methods like HPLC, if available.
Precipitation in the well of a multi-well plate Poor Solubility in Aqueous Medium: The compound's solubility limit may have been exceeded upon dilution from the DMSO stock.• Decrease the final concentration of this compound in the assay.• Increase the percentage of DMSO slightly, ensuring it remains below the toxic level for your cells.• Prepare the working solution by adding the DMSO stock to the medium with vigorous vortexing or mixing.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (10 mM in DMSO):

    • Weigh the required amount of this compound powder (MW: 548.34 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly to ensure complete dissolution. If needed, sonicate in a water bath for 5-10 minutes.

    • Aliquot the stock solution into single-use vials and store at -80°C for up to 2 years or -20°C for up to 1 year.[1][2]

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of DMSO to get a 100 µM solution. Vortex to mix.

    • Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 1 µM. Mix immediately by gentle inversion or pipetting. The final DMSO concentration will be 0.1%.

    • Use the working solution immediately after preparation.

Protocol 2: Accelerated Stability Assessment of this compound in Experimental Buffer

This protocol provides a framework to assess the stability of this compound under specific experimental conditions.

  • Preparation:

    • Prepare a working solution of this compound in your experimental buffer at the desired final concentration.

    • Aliquot the solution into multiple, tightly sealed vials.

  • Time Points:

    • Immediately take a sample from one vial for analysis (T=0). This will serve as your baseline.

    • Incubate the remaining vials under your experimental conditions (e.g., 37°C, protected from light).

    • At predetermined time points (e.g., 2, 4, 8, 24 hours), remove a vial and analyze its content.

  • Analysis:

    • Analyze the samples using a suitable analytical method such as HPLC-UV.

    • Compare the peak area of this compound at each time point to the T=0 sample. A decrease in the peak area suggests degradation. The appearance of new peaks can indicate the formation of degradation products.

Visualizations

G Troubleshooting Workflow for this compound Instability start Inconsistent or Reduced Activity of this compound Observed check_prep Review Solution Preparation and Storage start->check_prep is_fresh Was the working solution prepared fresh? check_prep->is_fresh reprepare_fresh Action: Prepare fresh working solutions daily. is_fresh->reprepare_fresh No check_stock_ok check_stock_ok is_fresh->check_stock_ok Yes is_stock_ok Is the stock solution within its expiry and stored correctly? new_stock Action: Prepare a new stock solution from powder. is_stock_ok->new_stock No check_solubility Investigate for Precipitation is_precipitate Is there visible precipitation in the working solution or assay plate? check_solubility->is_precipitate check_degradation Consider Chemical Degradation is_precipitate->check_degradation No optimize_sol Action: Optimize solubility (e.g., lower concentration, modify dilution protocol, sonicate). is_precipitate->optimize_sol Yes is_light_sensitive Is the experiment protected from light? check_degradation->is_light_sensitive is_ph_optimal Is the pH of the solution within a neutral range (e.g., 6-8)? is_light_sensitive->is_ph_optimal Yes protect_light Action: Protect solutions from light using amber tubes or foil. is_light_sensitive->protect_light No is_ph_optimal->reprepare_fresh Yes, degradation still suspected adjust_ph Action: Adjust buffer pH or consider a different buffer system. is_ph_optimal->adjust_ph No check_stock_ok->check_solubility Yes

Caption: Troubleshooting workflow for this compound instability.

G Mechanism of Action of this compound cluster_inhibition Inhibitory Action ATP ATP BindingSite Canonical ATP Binding Site ATP->BindingSite Binds to CFTR CFTR Channel ChannelOpening Channel Gating (Opening) BindingSite->ChannelOpening Induces ChannelClosing Channel Remains Closed BindingSite->ChannelClosing Prevents ATP binding, leading to RBPO27 This compound RBPO27->BindingSite Competitively Binds IonFlow Chloride Ion Efflux ChannelOpening->IonFlow Allows NoIonFlow Inhibition of Chloride Ion Efflux ChannelClosing->NoIonFlow Results in

Caption: Mechanism of action of this compound as a CFTR inhibitor.

References

Technical Support Center: Refining (R)-BPO-27 Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-BPO-27. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing in vivo animal studies with this potent and selective CFTR inhibitor. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3][4][5] It functions by binding to the cytoplasmic side of the CFTR channel and competing with ATP, which is necessary for channel gating.[1][2] This stabilizes the channel in a closed conformation, effectively blocking chloride ion transport.[6] The (S)-enantiomer of BPO-27 is inactive.[1][2]

Q2: What is a recommended starting dose for this compound in mice?

A2: Based on published studies in mouse models of secretory diarrhea, a good starting point for efficacy studies is in the range of 0.1 mg/kg to 5 mg/kg, administered either intraperitoneally (i.p.) or orally (p.o.).[7] An IC50 of approximately 0.1 mg/kg has been reported for inhibiting cholera toxin-induced intestinal fluid accumulation when administered i.p.[5][7] For oral administration, a dose of 5 mg/kg has been shown to be effective.[7]

Q3: What is the oral bioavailability of this compound in mice?

A3: this compound has demonstrated excellent oral bioavailability in mice, reported to be greater than 90%.[5][7] This high bioavailability allows for flexibility in the choice of administration route, with oral gavage being a viable and less invasive option for many studies.

Q4: How should I prepare this compound for in vivo administration?

A4: this compound is a small molecule that may require a specific vehicle for solubilization. A successfully used vehicle for both intraperitoneal and oral administration in mice is a formulation of 5% DMSO and 10% Kolliphor HS in saline.[7] It is crucial to ensure the compound is fully dissolved and the solution is homogenous before administration. Always prepare fresh formulations for each experiment to ensure stability and consistency.

Q5: What is the known safety profile of this compound in mice?

A5: In studies, daily administration of 5 mg/kg of this compound to mice for 7 days did not result in significant toxicity, with no notable changes in serum chemistries or body weight.[5][7] However, it is always recommended to perform a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published literature.

Table 1: In Vitro Potency of this compound

Assay SystemAgonistIC50Reference
FRT cells expressing CFTRForskolin~4 nM[8]
FRT cells expressing CFTRCPT-cAMP~5 nM[8]
FRT cells expressing CFTR8-Br-cGMP~10 nM[8]
HEK-293T cells (whole-cell)Forskolin0.36 µM[1]
HEK-293T cells (inside-out patch)ATP0.53 nM[1]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Mice

ParameterValueAnimal ModelAdministration RouteReference
Efficacy
IC50 (Cholera Toxin Model)~0.1 mg/kgCD-1 MiceIntraperitoneal[5][7]
IC50 (STa Toxin Model)~1 mg/kgCD-1 MiceIntraperitoneal[7]
Effective Dose (Cholera Toxin)5 mg/kgCD-1 MiceOral[7]
Pharmacokinetics
Oral Bioavailability>90%CD-1 MiceOral[5][7]
Serum Half-life (t1/2)~1.6 hoursCD-1 MiceIntraperitoneal (10 mg/kg)[6][8]
Therapeutic Serum LevelsSustained for >4 hoursCD-1 MiceOral or Intraperitoneal (5 mg/kg)[5][7]

Signaling Pathway and Experimental Workflow Diagrams

RBPO27_Mechanism_of_Action Mechanism of Action of this compound on CFTR cluster_membrane Cell Membrane CFTR_Closed CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR_Closed->CFTR_Open Gating Cl_ion Cl- CFTR_Open->Cl_ion Allows passage ATP ATP ATP->CFTR_Closed Binds to NBDs RBPO27 This compound RBPO27->CFTR_Closed Competes with ATP Stabilizes closed state Chloride_Efflux Chloride Efflux Cl_ion->Chloride_Efflux

Caption: Mechanism of this compound action on the CFTR channel.

In_Vivo_Dosage_Refinement_Workflow Workflow for In Vivo Dosage Refinement Start Start: Define Study Objectives Lit_Review Literature Review: - Existing dosage data - PK/PD information Start->Lit_Review Formulation Formulation Development: - Select appropriate vehicle - Test solubility and stability Lit_Review->Formulation MTD_Study Maximum Tolerated Dose (MTD) Study: - Dose escalation - Monitor for adverse effects Formulation->MTD_Study Pilot_Efficacy Pilot Efficacy Study: - Use a range of doses (e.g., 0.1-10 mg/kg) - Small animal groups MTD_Study->Pilot_Efficacy Data_Analysis1 Analyze Pilot Data: - Dose-response relationship - Therapeutic window Pilot_Efficacy->Data_Analysis1 Dose_Selection Select Optimal Dose(s) for Main Study Data_Analysis1->Dose_Selection Main_Study Conduct Main Efficacy Study: - Larger animal groups - Appropriate controls Dose_Selection->Main_Study Data_Analysis2 Analyze Main Study Data and Report Main_Study->Data_Analysis2

Caption: A logical workflow for refining this compound dosage in animal studies.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor Solubility / Precipitation of Dosing Solution - Inappropriate vehicle selection.- Compound concentration is too high.- Instability of the formulation.- Vehicle Optimization: Test alternative solubilizing agents or co-solvents. A common formulation for poorly soluble compounds is a mixture of DMSO, a surfactant like Tween 80 or Kolliphor, and saline or water. - Concentration Adjustment: Prepare a less concentrated stock solution and adjust the dosing volume accordingly, ensuring it remains within acceptable limits for the animal's size. - Fresh Preparation: Always prepare the dosing solution immediately before use. - Sonication/Heating: Gentle warming or sonication may help dissolve the compound, but be cautious of potential degradation.
High Inter-Animal Variability in Efficacy or PK - Inconsistent dosing technique (oral gavage or i.p. injection).- Differences in animal age, weight, or strain.- Variation in food consumption or fasting state.- Standardize Dosing: Ensure all personnel are proficient in the chosen administration technique. For oral gavage, verify correct placement. For i.p. injections, ensure consistent location to avoid injection into organs. - Homogenize Animal Cohorts: Use animals from a narrow age and weight range and from the same genetic background. Randomize animals into treatment groups. - Control Feeding: Standardize the fasting period before dosing, as food in the GI tract can affect absorption of orally administered compounds.
Lack of Efficacy at Expected Doses - Poor formulation leading to low bioavailability.- Rapid metabolism or clearance of the compound in the specific animal model.- The chosen animal model does not rely on CFTR for the disease pathology.- Verify Formulation: Confirm that the compound is fully solubilized and stable in the vehicle. - Pharmacokinetic Analysis: Conduct a pilot PK study to measure plasma and/or tissue concentrations of this compound to ensure adequate exposure. - Dose Escalation: Cautiously increase the dose to see if a therapeutic effect can be achieved. - Model Validation: Confirm that CFTR is a valid target in your specific disease model.
Unexpected Adverse Effects or Toxicity - Off-target effects of the compound.- Vehicle-related toxicity.- Dose is too high for the specific animal strain or model.- Dose Reduction: Lower the dose to a level that is efficacious but not toxic. - Vehicle Control: Always include a vehicle-only control group to differentiate between compound and vehicle effects. - Off-Target Assessment: While this compound is reported to be selective, consider potential off-target effects of CFTR inhibition in your model system. Other CFTR inhibitors have been shown to have off-target effects on other ion channels.[1][2] - Monitor Animal Health: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

Experimental Protocols

Protocol: Preparation of this compound for In Vivo Dosing

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile filtered

    • Kolliphor HS 15 (or Tween 80), sterile

    • Saline (0.9% NaCl), sterile

  • Procedure for a 1 mg/mL Stock Solution in 5% DMSO / 10% Kolliphor HS / 85% Saline: a. Weigh the required amount of this compound. b. In a sterile tube, dissolve the this compound powder in DMSO to create a concentrated stock. For example, dissolve 10 mg of this compound in 0.5 mL of DMSO. c. Add Kolliphor HS to the DMSO solution. For the example above, add 1 mL of Kolliphor HS. d. Vortex until the solution is clear and homogenous. e. Slowly add saline to the desired final volume while vortexing to prevent precipitation. For the example, add 8.5 mL of saline for a final volume of 10 mL. f. The final solution will contain 1 mg/mL this compound in 5% DMSO, 10% Kolliphor HS, and 85% saline. g. Administer the freshly prepared solution to the animals based on their body weight to achieve the target dose.

Protocol: Intestinal Closed-Loop Model in Mice (Adapted from Cil, O., et al., 2017)

  • Animal Preparation:

    • Use female CD-1 mice (or other appropriate strain), 8-10 weeks old.

    • Fast the mice for 24 hours with free access to 5% dextrose in water.

  • Dosing:

    • Administer this compound or vehicle at the desired dose and route (e.g., i.p. 30 minutes before surgery or oral gavage 60 minutes before surgery).

  • Surgical Procedure:

    • Anesthetize the mouse with isoflurane and maintain body temperature at 36-38°C.

    • Make a small midline abdominal incision to expose the small intestine.

    • Isolate a 2-3 cm segment of the mid-jejunum by ligating both ends with sutures, being careful not to obstruct major blood vessels.

    • Inject 100 µL of phosphate-buffered saline (PBS) containing the secretagogue (e.g., 1 µg cholera toxin) into the ligated loop.

    • Close the abdominal incision with sutures.

  • Endpoint Measurement:

    • After a set time (e.g., 3 hours), euthanize the mouse.

    • Carefully excise the intestinal loop.

    • Measure the length (cm) and weight (g) of the loop.

    • Calculate the weight-to-length ratio (g/cm) as an index of fluid accumulation. A lower ratio in the this compound treated group compared to the vehicle group indicates inhibition of secretion.

References

Technical Support Center: Overcoming Limitations of (R)-BPO-27 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Mechanism of (R)-BPO-27

Initial research inquiries may have associated this compound with the G protein-coupled receptor 139 (GPR139). However, extensive scientific literature has firmly established that This compound is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel . It does not function as a GPR139 agonist. This technical guide will therefore focus on the correct application of this compound as a CFTR inhibitor in high-throughput screening (HTS) and address potential challenges related to this mechanism of action.

GPR139 Signaling Pathway: A Clarification

To address the initial misconception, it is important to understand the actual signaling pathway of GPR139. GPR139 is an orphan GPCR, and its signaling is still under investigation. However, current evidence suggests it primarily couples to Gq/11 and Gi/o G-proteins.[1][2] Activation of GPR139 can lead to an increase in intracellular calcium and modulation of cAMP levels.[3][4]

GPR139_Signaling cluster_membrane Plasma Membrane GPR139 GPR139 Gq11 Gq/11 GPR139->Gq11 Gio Gi/o GPR139->Gio Agonist GPR139 Agonist (e.g., JNJ-63533054) Agonist->GPR139 PLC Phospholipase C (PLC) Gq11->PLC AC_inhib Adenylate Cyclase (AC) Inhibition Gio->AC_inhib IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP_decrease Decreased cAMP AC_inhib->cAMP_decrease Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release

GPR139 Signaling Pathway.

Troubleshooting Guide for this compound in CFTR HTS Assays

This guide addresses common issues encountered when using this compound, a CFTR inhibitor, in high-throughput screening campaigns.

Issue 1: Low Signal-to-Noise Ratio or Weak Assay Window

  • Question: My assay for CFTR inhibition with this compound has a poor signal-to-noise ratio, making it difficult to distinguish true hits from background. How can I improve this?

  • Answer: A low signal-to-noise ratio can be caused by several factors. Here are some troubleshooting steps:

    • Optimize Cell Seeding Density: Too few cells will result in a weak signal, while too many can lead to high background and other artifacts. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and plate format.

    • Maximize CFTR Activation: The inhibitory effect of this compound can only be measured if CFTR is robustly activated. Ensure your concentration of CFTR activators (e.g., forskolin, genistein) is optimal for maximal channel opening.

    • Use a Halide-Sensitive YFP: For fluorescence-based assays, using a yellow fluorescent protein (YFP) variant with high sensitivity to halides (like iodide) can significantly improve the dynamic range of the assay.[3][4]

    • Minimize Basal Halide Transport: Choose a cell line with low endogenous halide transport to reduce background signal.[3]

    • Check Reagent Quality: Ensure all reagents, including buffers and activators, are fresh and of high quality.

Issue 2: Inconsistent Results and High Well-to-Well Variability

  • Question: I am observing significant variability between wells and plates in my HTS results with this compound. What could be the cause?

  • Answer: Inconsistent results are often due to technical variability in the assay procedure. Consider the following:

    • Automated Liquid Handling: Use automated liquid handlers for reagent addition to ensure consistency across all wells. Manual pipetting can introduce significant errors in HTS formats.

    • Plate Uniformity: Ensure even cell distribution across the plate by optimizing your cell seeding protocol. Edge effects can be a significant source of variability; consider excluding the outer wells from your analysis.

    • Incubation Times and Temperatures: Maintain consistent incubation times and temperatures for all plates. Temperature fluctuations can affect both cell health and compound activity.

    • DMSO Concentration: Keep the final concentration of DMSO consistent across all wells, including controls. High concentrations of DMSO can affect cell viability and CFTR function.

Issue 3: Potential False Positives or Off-Target Effects

  • Question: How can I be sure that the inhibition I'm observing with this compound or other hits is specific to CFTR?

  • Answer: Distinguishing true CFTR inhibition from off-target effects or assay artifacts is crucial. Here are some strategies:

    • Use Control Cell Lines: Perform counter-screens using a parental cell line that does not express CFTR. A true CFTR inhibitor should have no effect in these cells.

    • Test for Compound Autofluorescence: In fluorescence-based assays, some compounds can be inherently fluorescent, leading to false positives. Screen your compounds for autofluorescence at the excitation and emission wavelengths of your assay.

    • Mechanism of Action Studies: For confirmed hits, perform secondary assays to confirm their mechanism of action. For an inhibitor like this compound, this could involve patch-clamp electrophysiology to directly measure CFTR channel activity.[5]

    • Test for Cytotoxicity: High concentrations of some compounds can be toxic to cells, leading to a decrease in signal that could be misinterpreted as inhibition. Perform a cytotoxicity assay in parallel with your primary screen.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on CFTR?

A1: this compound inhibits CFTR through a pore-blocking mechanism.[6] It binds within the inner vestibule of the CFTR channel, physically occluding the pore and preventing the passage of chloride ions.[6] Some studies also suggest it may act by competing with ATP, which is necessary for channel gating.[5]

RBPO27_Mechanism cluster_membrane Cell Membrane CFTR CFTR Channel CFTR->Chloride_out RBPO27 This compound RBPO27->CFTR Block Pore Blockade Chloride_in->CFTR Normal Flow

Mechanism of this compound as a CFTR Pore Blocker.

Q2: What is a typical IC50 value for this compound?

A2: The IC50 of this compound for CFTR inhibition is in the low nanomolar range. In cell-based assays, the IC50 is typically around 4-5 nM. However, in single-channel electrophysiology experiments where the inhibitor is applied directly to the cytoplasmic side of the channel, the IC50 can be as low as 600 pM.

Q3: What are the solubility properties of this compound?

A3: this compound is reported to be soluble in DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the assay medium. Be aware that high concentrations of organic solvents can be detrimental to cells.

Q4: What is a standard HTS workflow for identifying CFTR inhibitors like this compound?

A4: A common HTS workflow for CFTR inhibitors involves a cell-based assay using a halide-sensitive fluorescent reporter.

HTS_Workflow cluster_workflow HTS Workflow for CFTR Inhibitors Start Start Cell_Seeding Seed CFTR-expressing cells in microplates Start->Cell_Seeding Compound_Addition Add this compound or library compounds Cell_Seeding->Compound_Addition CFTR_Activation Activate CFTR (e.g., with forskolin) Compound_Addition->CFTR_Activation Halide_Addition Add halide solution (e.g., iodide) CFTR_Activation->Halide_Addition Fluorescence_Reading Measure fluorescence quench over time Halide_Addition->Fluorescence_Reading Data_Analysis Analyze data and identify hits Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

A Typical HTS Workflow for CFTR Inhibitors.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 ~4 nMFRT cells (forskolin-stimulated)
~5 nMHuman enteroid cultures
~0.6 nM (600 pM)Inside-out patches (single-channel)
Mechanism Pore Blocker / ATP CompetitiveElectrophysiology / Molecular Modeling[5][6]
Oral Bioavailability >90%Mice[7]

Experimental Protocols

High-Throughput Screening for CFTR Inhibitors using a YFP-Based Halide Influx Assay

This protocol is a generalized procedure based on commonly used methods for identifying CFTR inhibitors in a high-throughput format.

Materials:

  • Fischer Rat Thyroid (FRT) cells stably expressing human CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

  • Cell culture medium (e.g., Coon's modified F-12 medium) with appropriate supplements.

  • Assay buffer (e.g., PBS with Ca2+ and Mg2+).

  • CFTR activator cocktail (e.g., forskolin, IBMX, genistein).

  • Halide-containing solution (e.g., PBS with NaI replacing NaCl).

  • This compound or other test compounds.

  • 384-well black, clear-bottom microplates.

  • Automated liquid handling system.

  • Fluorescence plate reader with injectors.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the FRT-CFTR-YFP cells in culture medium.

    • Seed the cells into 384-well plates at a pre-optimized density.

    • Incubate for 24-48 hours to allow for adherence and monolayer formation.

  • Compound Addition:

    • Prepare serial dilutions of this compound and other test compounds in assay buffer.

    • Using an automated liquid handler, add the compounds to the respective wells. Include vehicle controls (e.g., DMSO) and positive controls (known CFTR inhibitors).

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • CFTR Activation:

    • Prepare the CFTR activator cocktail in assay buffer.

    • Add the activator cocktail to all wells (except for negative controls) to stimulate CFTR channel activity.

  • Halide Influx and Fluorescence Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for YFP.

    • Program the reader to inject the halide-containing solution into each well and immediately begin kinetic fluorescence readings.

    • Record the fluorescence intensity over time (e.g., for 10-20 seconds).

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each well.

    • Normalize the data to the controls on each plate.

    • Determine the percent inhibition for each compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value for active compounds.

This technical support guide provides a comprehensive overview for researchers using this compound in high-throughput screening for CFTR inhibitors. By understanding its correct mechanism of action and anticipating potential experimental challenges, users can design more robust and reliable screening campaigns.

References

Technical Support Center: (R)-BPO-27 Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of synthesized (R)-BPO-27.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemical purity important?

A1: this compound is the R-enantiomer of the benzopyrimido-pyrrolo-oxazinedione, a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][2] The enantiomeric purity is critical because the pharmacological activity resides in the (R)-enantiomer, while the (S)-enantiomer is inactive.[1][3] Regulatory agencies require stringent control of enantiomeric purity for chiral drug substances.

Q2: What are the primary analytical techniques for assessing the purity of this compound?

A2: The primary techniques include chiral Supercritical Fluid Chromatography (SFC) and chiral High-Performance Liquid Chromatography (HPLC) for determining enantiomeric purity.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and assess for the presence of impurities. Mass Spectrometry (MS) is employed to confirm the molecular weight.

Q3: What is the acceptable level of the (S)-BPO-27 impurity in a sample of this compound?

A3: While specific limits for this compound are not publicly available, general guidelines from regulatory bodies like the ICH suggest that the inactive enantiomer should be treated as an impurity.[5] The acceptance criteria for enantiomeric excess (e.e.) are typically very high, often requiring ≥99.5% purity for the desired enantiomer.[4]

Q4: How can I confirm the absolute configuration of my synthesized BPO-27?

A4: The absolute configuration of BPO-27 was originally determined by X-ray crystallography of the ethyl ester derivative of the inactive (S)-enantiomer.[1] For routine confirmation, comparison of the analytical data (e.g., chiral SFC or HPLC retention time) with a certified reference standard of this compound is the standard practice.

Q5: Are there any special considerations when performing NMR analysis on BPO-27?

A5: Yes, it has been noted that NMR spectra for BPO compounds may exhibit excessive broadening of the 11-phenyl protons at ambient temperature. Acquiring the spectra at a lower temperature, such as -20 °C, can help to resolve this issue and obtain sharper signals.[6]

Experimental Protocols

Protocol 1: Enantiomeric Purity Assessment by Chiral Supercritical Fluid Chromatography (SFC)

This method is based on the published separation of (R)- and (S)-BPO-27 enantiomers.[1]

Instrumentation:

  • A preparative or analytical SFC system equipped with a UV detector.

Chromatographic Conditions:

ParameterValue
Column RegisCell 4.6 x 100 mm
Mobile Phase 75% CO2, 25% Ethanol (EtOH) with 0.1% 2-propylamine
Flow Rate 4 mL/min
Back Pressure 100 bar
Temperature 25 °C
Detection UV at 230 nm

Sample Preparation:

  • Dissolve the synthesized BPO-27 in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • The two enantiomers, this compound and (S)-BPO-27, should be well-resolved.

  • Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method Development Strategy

For laboratories where SFC is not available, a chiral HPLC method can be developed. Polysaccharide-based chiral stationary phases are a good starting point for screening.

Initial Screening Columns:

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))

Screening Mobile Phases:

  • Normal Phase: Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30 v/v) with 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (DEA) for basic compounds.

  • Reversed Phase: Acetonitrile/Water or Methanol/Water with 0.1% formic acid or ammonium acetate buffer.

General Procedure:

  • Dissolve the BPO-27 sample in a suitable solvent.

  • Screen the sample on the selected columns with the different mobile phases.

  • Optimize the separation on the column/mobile phase combination that shows the best initial resolution by adjusting the mobile phase composition, flow rate, and temperature.

Data Presentation: Quality Control Specifications

ParameterAcceptance CriteriaAnalytical Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure of this compound1H NMR, 13C NMR, MS
Enantiomeric Purity ≥ 99.5% this compoundChiral SFC or Chiral HPLC
Chemical Purity ≥ 98.0%HPLC
Residual Solvents To be controlled based on synthesisGC-HS

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor resolution of enantiomers in chiral SFC/HPLC 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Column temperature not optimized.4. Column contamination or degradation.1. Screen different types of CSPs (e.g., cellulose-based, amylose-based).2. Adjust the ratio of organic modifier and CO2 (in SFC) or the solvent ratio (in HPLC). Additives like acids or bases can significantly impact selectivity.3. Vary the column temperature (e.g., 15-40 °C) as it can affect the thermodynamics of the separation.4. Flush the column with a strong, compatible solvent. If performance is not restored, a new column may be needed.
Peak tailing 1. Secondary interactions with the stationary phase.2. Column overload.1. Add a competing amine (e.g., diethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to block active sites.2. Reduce the sample concentration or injection volume.
Split peaks 1. Column inlet blockage.2. Sample solvent incompatible with the mobile phase.1. Back-flush the column. Use a guard column to protect the analytical column.2. Dissolve the sample in the mobile phase or a weaker solvent.
Presence of unexpected peaks in the chromatogram 1. Incomplete reaction or side reactions during synthesis.2. Degradation of the product.1. Identify potential impurities based on the synthetic route (e.g., starting materials, intermediates, by-products from side reactions like hydrolysis of amide bonds). Use MS to identify the mass of the impurity.2. Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and ensure the analytical method is stability-indicating.
Inconsistent retention times 1. Fluctuation in mobile phase composition.2. Unstable column temperature.3. Changes in system pressure (especially in SFC).1. Ensure proper mobile phase mixing and degassing.2. Use a column oven to maintain a constant temperature.3. Ensure the back-pressure regulator in the SFC system is functioning correctly.

Visualizations

Quality_Control_Workflow cluster_synthesis Synthesis and Purification cluster_qc Quality Control Testing cluster_release Product Disposition Synthesized_Product Synthesized this compound Identity Identity Confirmation (NMR, MS) Synthesized_Product->Identity Purity Chemical Purity (HPLC) Identity->Purity Enantiomeric_Purity Enantiomeric Purity (Chiral SFC/HPLC) Purity->Enantiomeric_Purity Pass Pass Enantiomeric_Purity->Pass Meets Specification Fail Fail Enantiomeric_Purity->Fail Out of Specification

Caption: Quality control workflow for synthesized this compound.

Troubleshooting_Decision_Tree Start Poor Chiral Separation Q1 Is the resolution between enantiomers < 1.5? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Action1 Optimize Mobile Phase (adjust modifier/additive concentration) A1_Yes->Action1 Q3 Are peaks tailing or split? A1_No->Q3 Q2 Is resolution still poor? Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Screen Different Chiral Columns A2_Yes->Action2 End_Good Separation Acceptable A2_No->End_Good End_Bad Further Investigation Needed Action2->End_Bad A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action3 Check for column overload or solvent mismatch A3_Yes->Action3 A3_No->End_Good Action3->Q1

Caption: Troubleshooting decision tree for poor chiral separation.

Signaling_Pathway ATP ATP CFTR CFTR Channel (Inactive) ATP->CFTR Binds to NBDs CFTR_Open CFTR Channel (Open - Cl- transport) CFTR->CFTR_Open Gating CFTR_Blocked CFTR Channel (Blocked) CFTR_Open->CFTR_Blocked Inhibited by this compound R_BPO_27 This compound R_BPO_27->CFTR Competes with ATP binding

References

Validation & Comparative

A Comparative Analysis of CFTR Inhibitors: (R)-BPO-27 vs. CFTRinh-172

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel responsible for regulating electrolyte and fluid balance across epithelial tissues. While its dysfunction is the cause of cystic fibrosis, its hyperactivation is implicated in the pathophysiology of secretory diarrheas and autosomal dominant polycystic kidney disease (ADPKD).[1][2] Consequently, potent and specific CFTR inhibitors are valuable as both research tools and potential therapeutic agents.[1][3] Among the most widely studied inhibitors are CFTRinh-172, a thiazolidinone compound, and (R)-BPO-27, the active enantiomer of a newer benzopyrimido-pyrrolo-oxazinedione class.[3][4] This guide provides an objective comparison of their potency, mechanism of action, and supporting experimental data.

Quantitative Potency Comparison

This compound consistently demonstrates significantly higher potency than CFTRinh-172 across a range of in vitro and in vivo assays. Its inhibitory concentrations are often in the low nanomolar to picomolar range, whereas CFTRinh-172 typically requires high nanomolar to low micromolar concentrations for similar effects.[3][4][5][6]

Inhibitor Assay / Model Potency (IC50 / Ki) Reference
This compound Cell-based CFTR Cl- Conductance (Human Enteroids)~5 nM[4][7]
Cell-based CFTR Cl- Conductance (FRT cells)~4 nM[4][6]
Cytoplasmic Inhibition (Patch-clamp)~600 pM[6]
Whole-Cell Patch-Clamp (HEK-293T cells)0.36 µM[8]
In vivo Fluid Secretion (Mouse Intestinal Loop)~0.1 mg/kg[4][7][9]
CFTRinh-172 CFTR Short-Circuit CurrentKi of ~300 nM[10]
CFTR Cl- Conductance (various cell types)0.2 - 4 µM[3]
Open Probability Reduction (Patch-clamp)Ki of ~0.6 µM[10]
In vivo Fluid Secretion (Mouse Intestinal Loop)~0.25 mg/kg[10]
In vivo Fluid Secretion (Rat Intestinal Loop)~0.2 mg/kg[3]

Mechanism of Action

While both compounds effectively block CFTR-mediated chloride transport, they do so through distinct molecular mechanisms.

This compound acts as a competitive inhibitor of ATP binding.[8][11] It interacts with the cytoplasmic surface of CFTR at or near the nucleotide-binding domains (NBDs), preventing the ATP-dependent conformational changes required for channel gating.[6][8][11] This action reduces the channel's open probability and increases its closed time, effectively locking it in a non-conductive state.[6][8] More recent structural studies indicate it binds within the inner vestibule of the channel pore, providing a physical blockage.[12]

CFTRinh-172 , in contrast, functions as a non-competitive gating modulator.[1][8] It does not interfere with ATP binding.[8][11] Instead, it binds within the channel pore near transmembrane helix 8.[1][2] This binding event stabilizes a closed or non-conductive conformation of the channel, preventing ion flow by collapsing the chloride selectivity filter.[1][2] It is considered a closed-channel stabilizer, prolonging the time the channel spends in a closed state.[3]

G cluster_cftr CFTR Channel Activation & Inhibition PKA PKA Phosphorylation CFTR_active CFTR (Active/Phosphorylated) PKA->CFTR_active Activates CFTR_inactive CFTR (Inactive) CFTR_inactive->PKA cAMP/cGMP NBDs Nucleotide-Binding Domains (NBDs) CFTR_active->NBDs Pore Channel Pore CFTR_active->Pore ATP ATP ATP->NBDs Binds CFTR_open CFTR (Open State) Cl- Efflux NBDs->CFTR_open Dimerization Gates Channel CFTR_closed CFTR (Closed State) BPO27 This compound BPO27->NBDs Competes with ATP inh172 CFTRinh-172 inh172->Pore Binds Pore, Stabilizes Closed State G A Anesthetize Mouse B Expose Small Intestine via Laparotomy A->B C Ligate ~2cm Segment of Jejunum B->C D Inject Loop with Toxin +/- Inhibitor C->D E Close Abdomen & Incubate (e.g., 6 hrs) D->E F Euthanize & Excise Loop E->F G Measure Loop Weight and Length F->G H Calculate Ratio (mg/cm) to Quantify Secretion G->H

References

Mechanism of Action: Two Distinct Approaches to Channel Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of (R)-BPO-27 and GlyH-101 as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Inhibitors

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel, primarily responsible for chloride and bicarbonate transport across epithelial cell membranes. Its dysfunction is the cause of cystic fibrosis, while its hyperactivation contributes to secretory diarrheas and the progression of autosomal dominant polycystic kidney disease (ADPKD).[1][2][3][4] Consequently, potent and specific CFTR inhibitors are invaluable tools for both basic research and as potential therapeutics. This guide provides a detailed, data-driven comparison of two widely studied CFTR inhibitors: this compound and GlyH-101.

This compound and GlyH-101 block CFTR activity through fundamentally different mechanisms, targeting distinct sites on the channel protein.

This compound: An Intracellular Inhibitor

Initially, this compound was believed to inhibit CFTR by competing with ATP at the nucleotide-binding domains (NBDs) on the cytoplasmic side of the channel.[2][5] This was supported by patch-clamp data showing that this compound increased the EC50 for ATP activation of CFTR.[2][5] However, more recent high-resolution cryo-electron microscopy studies have provided a revised mechanism. These structural studies demonstrate that this compound directly occludes the chloride-conducting pore from the intracellular side, binding within the inner vestibule of the channel.[3][6] This direct pore-blockage mechanism uncouples ATP hydrolysis from ion conductance, permitting ATP binding and hydrolysis to continue while chloride transport is halted.[3][6] The (S)-enantiomer of BPO-27 is inactive.[2][5]

GlyH-101: An Extracellular Pore Blocker

In contrast, GlyH-101 is a glycine hydrazide that acts from the extracellular side of the cell membrane.[1][7][8] It functions as a pore-occluding inhibitor, physically blocking the external entrance of the CFTR channel.[1][7][9] This mechanism is characterized by a rapid onset and reversibility of inhibition upon addition or removal of the compound from the extracellular solution.[1][7] The blockage by GlyH-101 is voltage-dependent, resulting in an inwardly rectifying current-voltage relationship, meaning its inhibitory effect is stronger at positive membrane potentials.[1][7][9]

Comparative Data Overview

The following tables summarize the key quantitative differences between this compound and GlyH-101 based on published experimental data.

Table 1: Potency and Efficacy

ParameterThis compoundGlyH-101
Potency (IC50 / Ki) ~4-8 nM (cell-based assays)[4][10]Ki: 1.4 µM (at +60 mV) to 5.6 µM (at -60 mV)[1][7][9]
Mechanism Intracellular pore blockage[3][6]Extracellular pore occlusion[1][8]
Voltage Dependence Voltage-independent block[2][5]Strong voltage-dependent block[1][7][9]
Effect on Channel Gating Reduces channel open probability (Po) and increases closed time without altering unitary conductance.[2][5]Induces fast channel closures within bursts of openings, reducing mean open time.[1][7][9]

Table 2: Physicochemical and Pharmacokinetic Properties

PropertyThis compoundGlyH-101
Water Solubility High[11][12]>50-fold more water-soluble than CFTRinh-172; ~1 mM solubility[1][7][13]
Metabolic Stability High; >10-fold greater than parent compounds[10]Data not extensively reported, but derivatives have been developed for in vivo use[8]
Oral Bioavailability >90% in mice[4][14]Not reported, but used for intraluminal administration in animal models[1][7]

Table 3: Specificity and Off-Target Effects

InhibitorOff-Target Effects
This compound Highly specific for CFTR. At high concentrations (10 µM), it did not significantly inhibit the epithelial sodium channel (ENaC) or Ca²⁺-activated Cl⁻ channels (CaCCs).[4]
GlyH-101 Lacks specificity at concentrations used to inhibit CFTR. Potently inhibits the Volume-Sensitive Outwardly Rectifying (VSORC) Cl⁻ channel and the Ca²⁺-activated Cl⁻ channel (CaCC).[8][15]

Visualizing the Mechanisms and Workflows

CFTR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extra cluster_intra CFTR CFTR Channel GlyH101 GlyH-101 GlyH101->CFTR Blocks Pore (Externally) cAMP cAMP PKA PKA cAMP->PKA Activates PKA->CFTR Phosphorylates (Gating Prerequisite) ATP ATP ATP->CFTR Binds & Hydrolyzes (Powers Gating) BPO27 This compound BPO27->CFTR Blocks Pore (Internally)

Ussing_Chamber_Workflow A Mount polarized epithelial cell monolayer in Ussing Chamber B Bathe apical and basolateral sides with physiological solutions A->B C Measure baseline Short-Circuit Current (Isc) B->C D Activate CFTR (e.g., with Forskolin) C->D E Record stable, activated Isc D->E F Add Inhibitor (this compound or GlyH-101) to appropriate chamber E->F G Measure inhibition of Isc F->G H Analyze data to determine IC50 G->H

Inhibitor_Comparison cluster_R This compound cluster_G GlyH-101 CFTR CFTR Protein R_Site Intracellular Binding Site (Inner Pore Vestibule) CFTR->R_Site Binds to G_Site Extracellular Binding Site (Outer Pore Entrance) CFTR->G_Site Binds to R_Mech Pore Blockage R_Site->R_Mech Leads to R_Potency Low Nanomolar Potency R_Mech->R_Potency R_Spec High Specificity R_Mech->R_Spec G_Mech Pore Occlusion G_Site->G_Mech Leads to G_Potency Low Micromolar Potency G_Mech->G_Potency G_Spec Lower Specificity (Inhibits VSORC, CaCC) G_Mech->G_Spec

Experimental Protocols

The characterization of this compound and GlyH-101 relies on several key experimental techniques.

Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function, providing high-resolution data on channel activity at the single-molecule or whole-cell level.[16][17]

  • Objective: To determine the mechanism of action, potency, voltage dependence, and effect on channel gating kinetics.

  • Methodology:

    • Cell Preparation: Culture cells expressing the target CFTR protein (e.g., CHO, FRT, or HeLa cells) on glass coverslips.

    • Configuration:

      • Whole-Cell: A micropipette forms a tight seal with the cell membrane, which is then ruptured to allow electrical access to the entire cell. This configuration is used to measure the total CFTR current from the cell.[2][18]

      • Inside-Out Patch: After forming a seal, the micropipette is pulled away, excising a small patch of membrane with the intracellular side facing the bath solution. This allows for precise control of the solution bathing the cytoplasmic face of the channel, ideal for studying ATP and this compound interactions.[2][5]

    • CFTR Activation: For whole-cell or inside-out patches, CFTR is typically activated by adding a cAMP agonist like forskolin and/or the catalytic subunit of protein kinase A (PKA) along with ATP to the appropriate solution.[2][17]

    • Inhibitor Application: The inhibitor is perfused into the bath solution at varying concentrations. For GlyH-101, it is applied to the extracellular side. For this compound, it is applied to the intracellular (bath) side in inside-out patch experiments.[2]

    • Data Acquisition: Current is recorded in response to a series of voltage steps to generate a current-voltage (I-V) relationship. This reveals the degree of inhibition and any voltage dependence.[18] Single-channel recordings are used to analyze open and closed times.[2]

    • Analysis: Dose-response curves are generated to calculate IC50 or Ki values. Changes in the I-V curve shape indicate voltage-dependent block.[1]

Ussing Chamber Assay

This method measures net ion transport across an intact epithelial monolayer, providing a physiological assessment of inhibitor efficacy.[19][20][21]

  • Objective: To quantify the inhibition of transepithelial chloride secretion.

  • Methodology:

    • Monolayer Culture: Grow epithelial cells (e.g., FRT, Fischer Rat Thyroid, or primary human bronchial epithelial cells) on permeable filter supports until a polarized monolayer with high electrical resistance is formed.[22][23]

    • Mounting: Mount the filter support between the two halves of the Ussing chamber, separating the apical and basolateral solutions.[20][21]

    • Measurement: The system measures the short-circuit current (Isc), which is the current required to clamp the transepithelial voltage to zero and is equivalent to the net ion transport across the epithelium.[19]

    • Experimental Sequence:

      • Establish a stable baseline Isc.

      • Inhibit sodium transport with amiloride (if necessary).[23]

      • Activate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., forskolin) to the basolateral solution.[23]

      • Once a stable activated current is achieved, add the CFTR inhibitor (this compound or GlyH-101) to the apical (for GlyH-101) or basolateral (for cell-permeable this compound) side in a cumulative, dose-dependent manner.[4]

    • Analysis: The reduction in the forskolin-stimulated Isc is used to determine the inhibitory potency (IC50) of the compound.[4]

Iodide Efflux Assay

This is a cell-based fluorescence assay commonly used for high-throughput screening to measure CFTR channel activity indirectly.[24][25]

  • Objective: To rapidly screen for and characterize CFTR inhibitors by measuring their effect on CFTR-mediated iodide transport.

  • Methodology:

    • Cell Culture: Grow cells co-expressing CFTR and a halide-sensitive yellow fluorescent protein (YFP) in multi-well plates.[13]

    • Iodide Loading: Incubate the cells in a buffer containing sodium iodide (NaI). The iodide enters the cells and is retained.

    • Assay Procedure:

      • Replace the iodide-loading buffer with an iodide-free buffer (e.g., containing nitrate).

      • Place the plate in a fluorescence plate reader and monitor the baseline YFP fluorescence.

      • Inject a solution containing a CFTR agonist (e.g., forskolin) along with the inhibitor being tested.

      • Activation of CFTR creates an efflux pathway for iodide. As iodide leaves the cells, it no longer quenches the YFP, causing an increase in fluorescence. The rate of this fluorescence increase is proportional to CFTR activity.[24][26]

    • Analysis: The rate of iodide efflux (fluorescence increase) in the presence of the inhibitor is compared to the control (agonist alone) to determine the percent inhibition.

Conclusion

This compound and GlyH-101 are both potent inhibitors of the CFTR chloride channel, but they possess distinct properties that define their optimal applications.

  • This compound stands out as a highly promising therapeutic candidate. Its key advantages include exceptionally high potency (low nanomolar IC50), high specificity for CFTR, excellent metabolic stability, and high oral bioavailability.[4][10][14] Its intracellular mechanism of action, recently refined as direct pore blockage, makes it unique among high-potency inhibitors.[3][6] These "drug-like" properties make it suitable for in vivo studies and potential clinical development for treating secretory diarrheas and ADPKD.[4]

  • GlyH-101 remains a valuable and widely used research tool. Its primary strengths are its rapid and reversible action from the extracellular side and its high water solubility.[1][7] Its external binding site makes it an excellent probe for studying the structure and function of the CFTR outer pore.[7] However, its lower potency (micromolar) and significant off-target effects on other chloride channels, such as VSORC and CaCC, necessitate careful interpretation of results and limit its therapeutic potential where target specificity is critical.[8][15]

For researchers in drug development, This compound represents a lead compound with significant clinical potential. For scientists investigating the biophysics and physiology of the CFTR channel itself, both inhibitors offer complementary insights, with GlyH-101 providing a classic tool for probing the external pore and This compound offering a novel way to study the intracellular pore and gating dynamics.

References

Mechanistic Deep Dive: A Comparative Analysis of (R)-BPO-27 and PPQ-102 as CFTR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Molecular Targets: Initial research indicates a discrepancy regarding the primary target of (R)-BPO-27 and PPQ-102. While the query focused on the STAT3 signaling pathway, the vast body of scientific literature establishes these compounds as potent inhibitors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride and bicarbonate channel. The available evidence does not support a direct inhibitory role of this compound or PPQ-102 on STAT3. However, some studies have shown that inhibition of STAT3 can lead to an increase in CFTR expression[1]. This guide will proceed with a detailed comparison of their well-documented mechanistic differences as CFTR inhibitors.

This compound and PPQ-102 represent two generations of potent CFTR inhibitors, with this compound being a more recent and more potent analog of PPQ-102. Their development has been crucial for studying the physiological roles of CFTR and for their potential therapeutic applications in conditions like secretory diarrheas and polycystic kidney disease, where CFTR is hyperactive[2].

Contrasting Mechanisms of CFTR Inhibition

The primary mechanistic distinction between this compound and PPQ-102 lies in their interaction with the CFTR channel, leading to its inhibition.

This compound: A Tale of Two Mechanisms

The scientific community has presented two distinct models for the mechanism of action of this compound.

1. Pore Blockade (Recent Evidence):

The most recent, high-resolution cryo-electron microscopy studies suggest that this compound acts as a direct pore blocker[2]. In this model, the this compound molecule binds within the inner vestibule of the CFTR channel, physically occluding the pathway for chloride ion transit. This direct blockage uncouples chloride conductance from the ATP hydrolysis that powers the channel's gating cycle.

cluster_cftr CFTR Channel CFTR_pore { Pore |Vestibule} NBDs Nucleotide Binding Domains (NBDs) ATP ATP ATP->NBDs Binds & Hydrolyzes R_BPO_27 This compound R_BPO_27->CFTR_pore:v Binds & Blocks Cl_ion Cl- Cl_ion->CFTR_pore:p Blocked

Fig. 1: Proposed pore-blockage mechanism of this compound.

2. Competition with ATP (Earlier Hypothesis):

Prior to the high-resolution structural data, the prevailing hypothesis was that this compound inhibits CFTR by competing with ATP at the nucleotide-binding domains (NBDs). This model was supported by patch-clamp electrophysiology data showing that the presence of this compound increased the concentration of ATP required to activate the channel.

PPQ-102: Stabilization of the Closed State

PPQ-102, the parent compound of this compound, is understood to inhibit CFTR through a different gating-modification mechanism. Instead of directly blocking the pore, PPQ-102 is believed to bind to the CFTR protein in a way that stabilizes its closed conformation. This action increases the time the channel spends in the closed state, thereby reducing the overall chloride flow. Patch-clamp analysis has shown that PPQ-102 significantly increases the mean closed time of the channel without altering its single-channel conductance[3].

CFTR_Open CFTR (Open State) CFTR_Closed CFTR (Closed State) CFTR_Open->CFTR_Closed Normal Gating CFTR_Closed->CFTR_Open Normal Gating PPQ_102 PPQ-102 PPQ_102->CFTR_Closed Stabilizes

Fig. 2: Proposed mechanism of PPQ-102 stabilizing the closed state of the CFTR channel.

Quantitative Performance Comparison

The development of this compound from PPQ-102 led to a significant improvement in inhibitory potency. The following tables summarize the key quantitative data for both compounds.

CompoundIC50 (CFTR Inhibition)Reference
This compound ~4-8 nM
PPQ-102 ~90 nM[3][4]
CompoundEffect on CFTR Channel GatingReference
This compound Reduces channel open probability
PPQ-102 Increases mean channel closed time[3]

Experimental Protocols

The mechanistic understanding and quantitative data for this compound and PPQ-102 have been established through a series of key experimental techniques.

Patch-Clamp Electrophysiology:

This is the gold-standard technique for studying ion channel function.

  • Objective: To measure the flow of ions through single or populations of CFTR channels in the cell membrane and to observe the effects of inhibitors on channel activity.

  • Methodology:

    • A glass micropipette with a very small tip is used to form a high-resistance seal with the membrane of a cell expressing CFTR.

    • This "patch" of membrane can be excised to study the channels in isolation (inside-out or outside-out patch).

    • The voltage across the membrane patch is clamped at a set value, and the current flowing through the channels is recorded.

    • CFTR channels are activated, typically with a combination of PKA and ATP.

    • The inhibitor (this compound or PPQ-102) is then introduced, and changes in the current (e.g., reduction in amplitude, changes in open/closed times) are measured.

  • Data Analysis: The recorded currents are analyzed to determine parameters such as channel open probability (Po), mean open time, mean closed time, and single-channel conductance.

Embryonic Kidney Organ Culture Model:

This model is used to assess the efficacy of CFTR inhibitors in a more physiologically relevant context, particularly for polycystic kidney disease (PKD).

  • Objective: To determine if CFTR inhibitors can prevent or reverse the formation of kidney cysts in an ex vivo model.

  • Methodology:

    • Embryonic kidneys are harvested from mice and cultured in a defined medium.

    • Cyst formation is induced by stimulating CFTR-mediated fluid secretion with a cAMP agonist (e.g., 8-Br-cAMP).

    • The cultured kidneys are treated with varying concentrations of the CFTR inhibitor (this compound or PPQ-102).

    • The size and number of cysts are monitored and quantified over several days using light microscopy.

  • Data Analysis: The fractional area of the kidney occupied by cysts is measured to determine the extent of cystogenesis and the inhibitory effect of the compound.

Start Start Cell_Culture Cell Culture Expressing CFTR Start->Cell_Culture Organ_Culture Embryonic Kidney Organ Culture Start->Organ_Culture Physiological Context Patch_Clamp Patch-Clamp Electrophysiology Cell_Culture->Patch_Clamp Single Channel Analysis Data_Analysis Data Analysis Patch_Clamp->Data_Analysis Organ_Culture->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Fig. 3: A simplified workflow for the evaluation of CFTR inhibitors.

Summary and Conclusion

This compound and PPQ-102 are potent and specific inhibitors of the CFTR chloride channel, with this compound demonstrating significantly higher potency. Their primary mechanistic differences are a key area of ongoing research. While PPQ-102 is understood to stabilize the closed state of the CFTR channel, the mechanism of this compound has been a subject of evolving understanding, with the latest evidence pointing towards a direct pore-blocking mechanism. Both compounds have proven to be invaluable tools for the study of CFTR physiology and hold therapeutic promise for diseases characterized by CFTR hyperactivation. The continued investigation into their precise molecular interactions will undoubtedly pave the way for the design of even more effective and specific CFTR modulators in the future.

References

Validating CFTR Inhibition: A Comparative Guide to the Use of the Inactive (S)-BPO-27 Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a novel inhibitor is a critical step in the validation of its mechanism of action. In the study of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the use of an inactive enantiomer as a negative control provides robust evidence for on-target activity. This guide compares the active CFTR inhibitor, (R)-BPO-27, with its inactive stereoisomer, (S)-BPO-27, and other alternative inhibitors, providing experimental data and detailed protocols to support rigorous CFTR research.

The benzopyrimido-pyrrolo-oxazine-dione, BPO-27, is a potent inhibitor of the CFTR chloride channel. It exists as two enantiomers, this compound and (S)-BPO-27. Experimental evidence has conclusively demonstrated that the inhibitory activity resides solely in the (R)-enantiomer, while the (S)-enantiomer is inactive.[1] This stereospecificity makes the (S)-BPO-27 enantiomer an ideal negative control for in vitro and in vivo studies, ensuring that the observed effects of the active compound are not due to off-target interactions or non-specific chemical properties.

Data Presentation: Quantitative Comparison of CFTR Inhibitors

The following tables summarize the quantitative data on the inhibitory potency of this compound, its inactive (S)-enantiomer, and other commonly used CFTR inhibitors.

CompoundTargetIC50MethodReference
This compound CFTR~4 nMShort-circuit current[2]
(S)-BPO-27 CFTRInactive at 100 nMShort-circuit current[2]
CFTRinh-172 CFTR~300 nMShort-circuit current[3]
GlyH-101 CFTR~1.4 µM (at +60 mV)Whole-cell patch clamp[4]

Mechanism of Action: A Tale of Two Hypotheses

Initial studies suggested that this compound inhibits CFTR by competing with ATP for binding to the nucleotide-binding domains (NBDs) of the channel.[1][5] This was supported by findings that this compound, but not (S)-BPO-27, increased the EC50 for ATP activation of CFTR.[1]

However, more recent cryo-electron microscopy studies have proposed an alternative mechanism, suggesting that this compound acts as a direct pore blocker.[6] According to this model, this compound binds within the channel pore, physically occluding the passage of chloride ions. The inactive (S)-enantiomer does not fit into this binding pocket, explaining its lack of activity.

Comparison with Alternative CFTR Inhibitors

While (S)-BPO-27 serves as a direct negative control for this compound, other inhibitors with different mechanisms of action can also be used to validate CFTR-dependent processes.

  • CFTRinh-172: This thiazolidinone compound is a well-characterized CFTR inhibitor that acts as a closed-channel stabilizer.[2] It has been widely used to confirm the role of CFTR in various physiological processes.[7]

  • GlyH-101: A glycine hydrazide, GlyH-101, is another potent CFTR inhibitor that acts as a pore-occluding blocker.[4][8] It has been shown to have antiproliferative activity in addition to its channel-blocking effects.[8]

The choice of inhibitor will depend on the specific experimental question. For validating the on-target effects of this compound, its inactive (S)-enantiomer is the most appropriate control. For broader validation of CFTR's role, inhibitors with distinct chemical scaffolds and mechanisms of action, such as CFTRinh-172 or GlyH-101, are valuable tools.

Mandatory Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_activation CFTR Activation Pathway cluster_inhibition CFTR Inhibition Forskolin Forskolin AC Adenylate Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CFTR_inactive CFTR (Inactive) PKA->CFTR_inactive Phosphorylates CFTR_active CFTR (Active, Open) CFTR_inactive->CFTR_active ATP Binding & Hydrolysis R_BPO_27 This compound R_BPO_27->CFTR_active Inhibits (Pore Block/ATP Competition) S_BPO_27 (S)-BPO-27 (Inactive) CFTRinh_172 CFTRinh-172 CFTRinh_172->CFTR_active Inhibits (Stabilizes Closed State) GlyH_101 GlyH-101 GlyH_101->CFTR_active Inhibits (Pore Occlusion)

CFTR Activation and Inhibition Pathways

G cluster_workflow Experimental Workflow: Iodide Efflux Assay start Start: Plate cells expressing CFTR load Load cells with Iodide-containing buffer start->load wash Wash cells to remove extracellular Iodide load->wash baseline Measure baseline fluorescence/potential wash->baseline stimulate Stimulate CFTR with Forskolin baseline->stimulate measure_efflux Measure Iodide efflux over time stimulate->measure_efflux inhibit Add Inhibitor (this compound, (S)-BPO-27, etc.) stimulate->inhibit Pre-incubation analyze Analyze data: Calculate rate of efflux measure_efflux->analyze inhibit->measure_efflux

Workflow for Iodide Efflux Assay

Experimental Protocols

Iodide Efflux Assay

This assay measures the rate of iodide efflux from cells, which is proportional to CFTR activity.

Materials:

  • Cells expressing CFTR (e.g., Fischer Rat Thyroid (FRT) cells)

  • Iodide loading buffer (e.g., 137 mM NaI, 4.5 mM KCl, 1.2 mM MgCl2, 1.2 mM NaH2PO4, 2.5 mM CaCl2, 5.5 mM D-glucose, 20 mM HEPES, pH 7.4)

  • Iodide-free efflux buffer (e.g., 137 mM NaNO3, 4.5 mM KNO3, 1.2 mM Mg(NO3)2, 1.2 mM NaH2PO4, 2.5 mM Ca(NO3)2, 5.5 mM D-glucose, 20 mM HEPES, pH 7.4)

  • Forskolin (to activate CFTR)

  • CFTR inhibitors (this compound, (S)-BPO-27, etc.)

  • Iodide-selective electrode or a fluorescence plate reader with a halide-sensitive YFP

Procedure:

  • Cell Culture: Plate CFTR-expressing cells in a suitable format (e.g., 96-well plate) and grow to confluence.

  • Iodide Loading: Wash the cells with efflux buffer and then incubate with the iodide loading buffer for 1 hour at 37°C to allow iodide to enter the cells.

  • Washing: Rapidly wash the cells with iodide-free efflux buffer to remove extracellular iodide.

  • Baseline Measurement: Add fresh efflux buffer and measure the baseline iodide concentration or fluorescence for 1-2 minutes.

  • CFTR Activation: Add forskolin (e.g., 10 µM) to the efflux buffer to activate CFTR.

  • Inhibitor Treatment: For inhibitor studies, pre-incubate the cells with the desired concentration of the inhibitor (e.g., this compound or (S)-BPO-27) for a specified time before stimulating with forskolin.

  • Efflux Measurement: Measure the increase in extracellular iodide concentration or the change in intracellular fluorescence over time.

  • Data Analysis: Calculate the rate of iodide efflux. Compare the rates in the presence of the active inhibitor, the inactive control, and vehicle.

Short-Circuit Current (Isc) Measurement

This electrophysiological technique directly measures ion transport across an epithelial monolayer.

Materials:

  • Polarized epithelial cells expressing CFTR grown on permeable supports (e.g., Transwell inserts)

  • Ussing chamber system

  • Ringer's solution

  • Forskolin

  • CFTR inhibitors

Procedure:

  • Cell Culture: Grow a confluent monolayer of polarized epithelial cells on permeable supports.

  • Mounting: Mount the permeable support in an Ussing chamber, separating the apical and basolateral chambers, which are filled with Ringer's solution.

  • Equilibration: Allow the system to equilibrate and measure the baseline short-circuit current.

  • CFTR Activation: Add forskolin to the apical and/or basolateral solution to activate CFTR, and record the increase in Isc.

  • Inhibition: Once a stable forskolin-stimulated Isc is achieved, add the CFTR inhibitor to the apical chamber in a cumulative, dose-dependent manner.

  • Data Analysis: Measure the change in Isc in response to the inhibitor. Calculate the IC50 value by fitting the dose-response data to a suitable equation. Compare the effects of this compound and (S)-BPO-27.[2]

References

Cross-Validation of (R)-BPO-27 Effects with Genetic Knockdown of CFTR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) by (R)-BPO-27 and the genetic knockdown of CFTR. The objective is to cross-validate the on-target effects of this compound by comparing its induced phenotype with that resulting from the genetic silencing of the CFTR gene. This comparison is crucial for confirming the specificity of this compound and understanding its full biological implications.

While direct head-to-head experimental comparisons are not extensively available in the current literature, this guide synthesizes data from multiple studies to present a side-by-side analysis of the functional consequences of both approaches. The following sections detail the effects on CFTR-mediated ion transport and fluid secretion, provide representative experimental protocols, and illustrate the underlying molecular and experimental logic.

Data Presentation: Pharmacological Inhibition vs. Genetic Knockdown

The following tables summarize the quantitative effects of this compound and CFTR genetic knockdown on key physiological parameters.

Table 1: Comparison of Effects on CFTR-Mediated Chloride Conductance

ParameterThis compound InhibitionCFTR Genetic Knockdown (e.g., siRNA, Knockout)Reference
Mechanism of Action Primarily pore blockage of the CFTR channel, uncoupling chloride conductance from ATP hydrolysis.[1][2] An earlier hypothesis suggested competition with ATP.[3][4]Reduction or complete loss of CFTR protein expression.N/A
IC50 for CFTR Inhibition (Short-Circuit Current) ~5 nM in human enteroid monolayers.[5] ~4 nM in a cell-based assay.[5]Not Applicable (N/A)[5]
Effect on Forskolin-Stimulated Short-Circuit Current (Isc) Complete inhibition.[5]Abolished or significantly reduced forskolin-stimulated Isc.[6][7][5][6][7]

Table 2: Comparison of Effects on Intestinal Fluid Secretion

ParameterThis compound InhibitionCFTR Genetic Knockdown (e.g., Knockout Mice)Reference
Effect on Cholera Toxin-Induced Fluid Accumulation Prevention of fluid accumulation in small intestinal loops with an IC50 down to 0.1 mg/kg.[5][8]N/A (Data not found in direct comparative studies)[5][8]
Effect on Forskolin-Induced Intestinal Organoid Swelling Inhibition of forskolin-induced swelling.[9]Lack of forskolin-induced swelling in CFTR-deficient organoids.[10][11][12][9][10][11][12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design of cross-validation studies.

Short-Circuit Current (Isc) Measurement in Polarized Epithelial Monolayers

This technique is a gold-standard for measuring ion transport across epithelial tissues.

  • Cell Culture: Human bronchial epithelial (HBE) cells or other relevant epithelial cells are cultured on permeable supports (e.g., Transwell inserts) until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer. Both sides are bathed in identical physiological saline solutions, and the transepithelial voltage is clamped to 0 mV. The current required to maintain this voltage clamp is the short-circuit current (Isc).

  • Pharmacological Inhibition with this compound:

    • After baseline Isc is established, amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

    • Forskolin is then added to the apical side to activate CFTR through cAMP stimulation, leading to a sharp increase in Isc.

    • Once the forskolin-stimulated Isc has stabilized, this compound is added in increasing concentrations to the apical side to determine the dose-dependent inhibition of CFTR-mediated chloride current.[5]

    • Finally, a maximal dose of a known CFTR inhibitor (e.g., CFTRinh-172) can be added to confirm that the remaining current is not CFTR-mediated.

  • Genetic Knockdown of CFTR:

    • Cells are transfected with CFTR-targeting siRNA or non-targeting control siRNA prior to seeding on permeable supports.

    • The same Ussing chamber protocol as above (amiloride followed by forskolin) is applied to both CFTR-knockdown and control cells.

    • The forskolin-stimulated Isc in CFTR-knockdown cells is compared to that in control cells to quantify the effect of the genetic intervention.

Forskolin-Induced Swelling (FIS) in Intestinal Organoids

This assay measures CFTR-dependent fluid secretion into the lumen of three-dimensional organoid cultures.

  • Organoid Culture: Human intestinal organoids are established from patient-derived biopsies or induced pluripotent stem cells and maintained in a 3D Matrigel matrix.[10][12]

  • Pharmacological Inhibition with this compound:

    • Mature organoids are seeded into a 96-well plate.

    • Organoids are pre-incubated with varying concentrations of this compound or a vehicle control.

    • Forskolin is added to all wells to stimulate CFTR-mediated fluid secretion, which leads to the swelling of the organoids.

    • Brightfield images of the organoids are taken at multiple time points, and the change in organoid area is quantified using image analysis software. The degree of swelling inhibition by this compound is then calculated.[9]

  • Genetic Knockdown of CFTR:

    • Organoids derived from individuals with CFTR mutations (genetic knockout) or organoids treated with CFTR-targeting siRNA are used.

    • These organoids, along with wild-type controls, are treated with forskolin.

    • The degree of swelling in the CFTR-deficient organoids is compared to that of the wild-type organoids to assess the impact of the absence of functional CFTR.[11]

Mandatory Visualizations

Signaling Pathway and Points of Intervention

CFTR Activation and Inhibition Pathways cluster_activation CFTR Activation cluster_inhibition Points of Inhibition Agonist (e.g., Forskolin) Agonist (e.g., Forskolin) Adenylate Cyclase Adenylate Cyclase Agonist (e.g., Forskolin)->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates CFTR_inactive Inactive CFTR PKA->CFTR_inactive phosphorylates CFTR_active Active CFTR (Open Channel) CFTR_inactive->CFTR_active ATP binding & hydrolysis Secretion Chloride Secretion CFTR_active->Secretion mediates Cl_ion Cl- Cl_ion->CFTR_active R_BPO_27 This compound R_BPO_27->CFTR_active blocks pore Genetic_Knockdown Genetic Knockdown (siRNA, KO) Genetic_Knockdown->CFTR_inactive prevents synthesis

Caption: CFTR activation pathway and the distinct mechanisms of inhibition by this compound and genetic knockdown.

Experimental Workflow for Cross-Validation

Cross-Validation Experimental Workflow cluster_model Experimental Model cluster_interventions Interventions cluster_assays Functional Assays cluster_analysis Comparative Analysis Cell_Line Epithelial Cell Line (e.g., HBE) Pharmacological Pharmacological Inhibition (this compound) Cell_Line->Pharmacological Genetic Genetic Knockdown (CFTR siRNA/KO) Cell_Line->Genetic Organoids Intestinal Organoids Organoids->Pharmacological Organoids->Genetic Isc Short-Circuit Current (Isc) Pharmacological->Isc FIS Forskolin-Induced Swelling (FIS) Pharmacological->FIS Genetic->Isc Genetic->FIS Comparison Compare Phenotypes Isc->Comparison FIS->Comparison

Caption: A logical workflow for the cross-validation of this compound with genetic knockdown of CFTR.

References

Comparative Analysis of (R)-BPO-27 and Other CFTR Inhibitors in Diarrhea Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the preclinical efficacy of emerging CFTR inhibitors for secretory diarrheas.

Secretory diarrheas, such as cholera and traveler's diarrhea, are characterized by excessive intestinal fluid secretion driven by the hyperactivation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] Inhibition of CFTR is a promising therapeutic strategy to mitigate this life-threatening fluid loss.[2] This guide provides a comparative analysis of a potent CFTR inhibitor, (R)-BPO-27, with other well-characterized inhibitors, CFTRinh-172 and GlyH-101, based on their performance in preclinical diarrhea models.

Efficacy of CFTR Inhibitors: A Quantitative Comparison

The following tables summarize the in vitro potency and in vivo efficacy of this compound, CFTRinh-172, and GlyH-101 in various experimental models.

Table 1: In Vitro Potency of CFTR Inhibitors

CompoundAssayCell Line/SystemIC50Reference(s)
This compound Short-circuit currentEpithelial cell cultures~5 nM[1]
Cell-based assay---~4 nM[1]
CFTRinh-172 Short-circuit currentT84 cells~300 nM[3]
GlyH-101 Short-circuit current---~5 µM[3]
Whole-cell current---1.4 µM (+60 mV) to 5.6 µM (-60 mV)[3]

Table 2: In Vivo Efficacy of CFTR Inhibitors in Mouse Models of Secretory Diarrhea

CompoundDiarrhea ModelAnimal ModelDosingEfficacyReference(s)
This compound Cholera toxin-induced fluid accumulationMouse closed intestinal loop0.1 mg/kg (i.p.)IC50 for preventing fluid accumulation[1]
STa toxin-induced fluid accumulationMouse closed intestinal loop5 mg/kg (i.p.)Effective in preventing fluid accumulation[1]
Cholera toxinNeonatal mouseTwo oral dosesProtected from diarrhea and death[4]
CFTRinh-172 Cholera toxin-induced fluid secretionMouse closed intestinal loop20 µg (i.p.)>90% inhibition of fluid secretion[3]
STa toxin-induced fluid secretionMouse closed intestinal loop20 µg (i.p.)>70% inhibition of fluid secretion[3]
GlyH-101 Cholera toxin-induced intestinal fluid secretionMouse closed-loop model2.5 µg (intraluminal)~80% reduction in fluid secretion[5]

Mechanisms of Action: How They Differ

While all three compounds inhibit CFTR, their mechanisms of action are distinct:

  • This compound: Initially believed to be an ATP-competitive inhibitor, recent cryo-electron microscopy studies have revealed that this compound acts as a direct pore blocker , occluding the chloride-conducting pathway of the CFTR channel.[6][7][8] This blockage is achieved without preventing ATP hydrolysis, effectively uncoupling the channel's gating and permeation processes.[8]

  • CFTRinh-172: This thiazolidinone compound functions as a closed-channel stabilizer .[1][3] It binds to a site on the cytoplasmic surface of CFTR, near arginine-347, prolonging the closed state of the channel.[1][3]

  • GlyH-101: A glycine hydrazide, GlyH-101 acts as an external pore occluder .[3] It is thought to bind near the extracellular entrance of the CFTR pore, physically blocking the passage of chloride ions.[6]

The Role of CFTR Potentiators: The Case of VX-770 (Ivacaftor)

In contrast to inhibitors, CFTR potentiators like VX-770 (Ivacaftor) enhance the channel's activity.[9] VX-770 increases the open probability of the CFTR channel, thereby augmenting chloride secretion.[9] While a valuable therapeutic for cystic fibrosis, where CFTR function is impaired, its use in secretory diarrhea would be counterproductive, exacerbating fluid loss. Studies on VX-770 in the context of diarrhea models are primarily to demonstrate the central role of CFTR in the disease pathology by showing an opposite, pro-secretory effect compared to inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Mouse Closed-Loop Model of Cholera Toxin-Induced Diarrhea

This in vivo model is a standard for evaluating the efficacy of anti-diarrheal compounds.

  • Animal Preparation: Adult mice are anesthetized.[10][11]

  • Surgical Procedure: A midline abdominal incision is made to expose the small intestine.[10][11] A segment of the ileum is ligated at both ends to create a closed loop of 2-3 cm in length, taking care not to obstruct blood flow.[10][11]

  • Toxin and Inhibitor Administration: The ligated loop is injected with cholera toxin (typically 1 µg in buffered saline).[10][11] The test compound (e.g., this compound, CFTRinh-172) is administered, often intraperitoneally, prior to or at the time of toxin injection.[1][3]

  • Incubation and Measurement: The abdomen is closed, and the animals are allowed to recover for a set period (e.g., 6 hours).[10][11] After this incubation, the animals are euthanized, and the ligated loop is excised.[10][11] The ratio of the loop's weight to its length (g/cm) is calculated as a measure of fluid accumulation.[10][11] A higher ratio indicates greater fluid secretion.

Human Intestinal Enteroid Swelling Assay

This in vitro model provides a physiologically relevant platform to study intestinal fluid secretion.

  • Enteroid Culture: Human intestinal enteroids, derived from primary intestinal stem cells, are cultured in a 3D matrix (e.g., Matrigel).[12][13][14]

  • Assay Setup: Mature enteroids are plated in a 96-well plate.[15]

  • Inhibitor and Stimulant Application: The enteroids are pre-incubated with the CFTR inhibitor of interest.[15] Subsequently, a CFTR agonist, such as forskolin (which increases intracellular cAMP), is added to stimulate CFTR-mediated fluid secretion into the enteroid lumen.[15]

  • Imaging and Analysis: The swelling of the enteroids, due to fluid accumulation, is monitored over time using live-cell imaging.[15] The change in the surface area or volume of the enteroids is quantified to determine the extent of fluid secretion and the inhibitory effect of the compound.[15]

Visualizing the Pathways

The following diagrams illustrate the key signaling pathway in cholera-induced diarrhea and the experimental workflow of the mouse closed-loop model.

Cholera_Toxin_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Cholera Toxin Cholera Toxin GM1 Receptor GM1 Receptor Cholera Toxin->GM1 Receptor Binds Adenylate Cyclase Adenylate Cyclase GM1 Receptor->Adenylate Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylate Cyclase PKA PKA cAMP->PKA Activates CFTR CFTR PKA->CFTR Phosphorylates & Activates Cl- Cl- CFTR->Cl- Secretes H2O, Na+ H2O, Na+ Cl-->H2O, Na+ Drives Paracellular Secretion

Caption: Cholera toxin signaling pathway leading to CFTR activation.

Mouse_Closed_Loop_Model_Workflow A Anesthetize Mouse B Expose Small Intestine A->B C Create Ligated Ileal Loop B->C D Inject Cholera Toxin & Test Compound C->D E Incubate for 6 hours D->E F Excise Loop E->F G Measure Weight and Length F->G H Calculate Weight/Length Ratio (Fluid Accumulation) G->H

Caption: Workflow of the mouse closed-loop model for diarrhea.

Conclusion

This compound has emerged as a highly potent CFTR inhibitor with excellent preclinical efficacy in models of secretory diarrhea. Its low nanomolar potency and high oral bioavailability make it a promising candidate for further development.[1] Compared to the well-established inhibitors CFTRinh-172 and GlyH-101, this compound exhibits superior potency. The distinct mechanisms of action of these inhibitors offer different approaches to modulating CFTR activity and provide valuable tools for studying the channel's function. The continued investigation of these and other novel CFTR inhibitors is crucial for the development of effective anti-diarrheal therapies.

References

Evaluating the Specificity of (R)-BPO-27 Against Other ABC Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of (R)-BPO-27, a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR/ABCC7), with other well-characterized inhibitors of key ATP-binding cassette (ABC) transporters. The data presented herein is intended to assist researchers in evaluating the suitability of this compound for studies requiring high selectivity for CFTR.

This compound has emerged as a powerful research tool and a potential therapeutic agent due to its low-nanomolar potency and high specificity for the CFTR chloride channel.[1] This guide summarizes available quantitative data, provides detailed experimental methodologies for assessing transporter inhibition, and visualizes relevant biological pathways and experimental workflows.

Quantitative Comparison of Inhibitor Specificity

The following table summarizes the inhibitory potency (IC50) of this compound against its target, CFTR (ABCC7), and compares it with the potency and specificity of inhibitors for other major ABC transporters: ABCB1 (P-glycoprotein), ABCG2 (Breast Cancer Resistance Protein), and ABCC1 (Multidrug Resistance-associated Protein 1).

InhibitorPrimary TargetIC50 (Primary Target)Off-Target ABC Transporter(s)IC50 (Off-Target)Reference(s)
This compound CFTR (ABCC7) ~5 nM (cell-based assay)Not specifiedNot specified in quantitative terms, but high concentrations (10 µM) did not affect other major intestinal transporters.[1][2][3]
VerapamilABCB1 (P-gp)~6.5 µMNot specifiedNot specified[4]
Ko143ABCG2 (BCRP)~23 nMABCB1, ABCC15.5 µM, >8 µM (EC90 values)[5]
MK-571ABCC1 (MRP1)Not specified directly as IC50 for transport, but effective at 10-50 µMMRP4Not specified[6][7]

Note: The specificity of this compound is supported by findings that it does not impair general intestinal fluid absorption and, at a concentration of 10 µM, does not alter currents from the epithelial sodium channel (ENaC) or calcium-activated chloride channels (CaCCs).[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Short-Circuit Current (Isc) Measurement in Ussing Chambers

This technique is used to measure net ion transport across an epithelial tissue or cell monolayer. It is a fundamental assay for characterizing the activity of ion channels and transporters like CFTR.

Objective: To measure the effect of this compound on CFTR-mediated chloride secretion.

Materials:

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Ag/AgCl electrodes with 3M KCl agar bridges

  • Krebs-bicarbonate Ringer (KBR) solution, warmed to 37°C and gassed with 95% O2/5% CO2

  • Epithelial cells cultured on permeable supports (e.g., Fischer Rat Thyroid cells expressing human CFTR) or excised intestinal tissue

  • CFTR activators (e.g., Forskolin, IBMX)

  • Inhibitors to block other transport pathways (e.g., Amiloride for ENaC)

  • This compound

Procedure:

  • Tissue/Cell Monolayer Mounting: Mount the cell culture insert or intestinal tissue between the two halves of the Ussing chamber, separating the apical and basolateral sides.

  • Solution Filling: Fill both chambers with equal volumes of pre-warmed and gassed KBR solution.

  • Equilibration: Allow the system to equilibrate for 20-30 minutes, maintaining the temperature at 37°C.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc).

  • Pharmacological Additions:

    • Add any necessary inhibitors for other transporters to the appropriate chamber (e.g., amiloride to the apical side to inhibit ENaC).

    • Add a CFTR activator (e.g., forskolin) to the basolateral side to stimulate CFTR-mediated chloride secretion, resulting in an increase in Isc.

    • Once a stable stimulated current is achieved, add this compound to the apical side in a cumulative, dose-dependent manner.

  • Data Recording: Record the change in Isc after each addition. The inhibitory effect of this compound is determined by the reduction in the stimulated Isc.

  • Data Analysis: Plot the percentage of Isc inhibition against the concentration of this compound to determine the IC50 value.

In Vivo Intestinal Fluid Accumulation Assay (Closed-Loop Model)

This assay assesses the in vivo efficacy of an inhibitor to block intestinal fluid secretion.

Objective: To determine the in vivo potency of this compound in a model of secretory diarrhea.

Materials:

  • Mice

  • Anesthetics

  • Surgical instruments

  • Suture

  • Enterotoxin (e.g., cholera toxin)

  • This compound dissolved in a suitable vehicle

  • Phosphate-buffered saline (PBS)

Procedure:

  • Animal Preparation: Anesthetize the mouse and make a midline abdominal incision to expose the small intestine.

  • Loop Creation: Create a closed loop of the jejunum (approximately 2-3 cm in length) by ligating both ends with suture, being careful not to obstruct major blood vessels.

  • Injection: Inject the enterotoxin (e.g., cholera toxin in PBS) into the lumen of the closed loop.

  • Inhibitor Administration: Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneal injection).

  • Incubation: Close the abdominal incision and allow the animal to recover for a set period (e.g., 6 hours).

  • Measurement: Euthanize the mouse, excise the intestinal loop, and measure its length and weight.

  • Data Analysis: The ratio of loop weight to length (in g/cm) is used as a measure of fluid accumulation. A lower ratio in the inhibitor-treated group compared to the vehicle control indicates inhibition of secretion.

ABC Transporter ATPase Activity Assay

This assay measures the ATP hydrolysis activity of a specific ABC transporter in the presence of a test compound. Substrates that are transported often stimulate ATPase activity, while inhibitors can either inhibit basal or substrate-stimulated activity.

Objective: To determine if this compound interacts with the ATPase activity of various ABC transporters.

Materials:

  • Membrane vesicles from cells overexpressing a specific ABC transporter (e.g., ABCB1, ABCG2, or ABCC1)

  • Assay buffer (e.g., Tris-HCl, MgCl2, ATP)

  • Test compound (this compound) and known substrates/inhibitors

  • Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane vesicles, assay buffer, and the test compound or control.

  • Pre-incubation: Pre-incubate the mixture for a few minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate for a defined period (e.g., 20 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS).

  • Phosphate Detection: Add the colorimetric reagent (e.g., malachite green) to detect the amount of inorganic phosphate released.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis: Compare the ATPase activity in the presence of the test compound to the basal activity and the activity with a known substrate/inhibitor.

Fluorescent Substrate Efflux Assay

This cell-based assay measures the ability of a test compound to inhibit the efflux of a known fluorescent substrate of a specific ABC transporter.

Objective: To assess the inhibitory effect of a compound on ABCB1 or ABCG2 function.

Materials:

  • Cells overexpressing the ABC transporter of interest (and a parental control cell line)

  • Fluorescent substrate (e.g., Rhodamine 123 for ABCB1, Pheophorbide a for ABCG2)

  • Test compound and known inhibitor (e.g., Verapamil for ABCB1, Ko143 for ABCG2)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate.

  • Inhibitor Pre-incubation: Pre-incubate the cells with the test compound or a known inhibitor at various concentrations.

  • Substrate Loading: Add the fluorescent substrate and incubate to allow for cellular uptake.

  • Washing: Wash the cells with ice-cold buffer to remove extracellular substrate.

  • Efflux: Resuspend the cells in a fresh medium (with or without the inhibitor) and incubate at 37°C to allow for substrate efflux.

  • Measurement: Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.

  • Data Analysis: Increased intracellular fluorescence in the presence of the test compound indicates inhibition of the transporter.

Visualizations

The following diagrams illustrate key concepts related to ABC transporters and the experimental workflows used to study their inhibition.

General Mechanism of ABC Transporter-Mediated Efflux

ABC_Transporter_Mechanism cluster_membrane Cell Membrane ABC_Transporter Extracellular Space ABC Transporter Cytoplasm Drug_out Drug ABC_Transporter:f1->Drug_out Efflux ADP_Pi ADP + Pi ABC_Transporter:f2->ADP_Pi Drug_in Drug Drug_in->ABC_Transporter:f2 Binding ATP ATP ATP->ABC_Transporter:f2 Binding & Hydrolysis Inhibitor Inhibitor Inhibitor->ABC_Transporter:f1 Blocks Efflux

Caption: General mechanism of drug efflux by an ABC transporter and its inhibition.

Ussing Chamber Experimental Workflow

Ussing_Chamber_Workflow Mount Mount Epithelial Tissue in Ussing Chamber Equilibrate Equilibrate with KBR Solution (37°C) Mount->Equilibrate Baseline Measure Baseline Short-Circuit Current (Isc) Equilibrate->Baseline Stimulate Add CFTR Activator (e.g., Forskolin) Baseline->Stimulate Inhibit Add this compound (Dose-Response) Stimulate->Inhibit Analyze Analyze Isc Reduction and Calculate IC50 Inhibit->Analyze Efflux_Assay_Workflow Seed_Cells Seed ABC Transporter- Expressing Cells Pre_Incubate Pre-incubate with Inhibitor (this compound) Seed_Cells->Pre_Incubate Load_Substrate Load with Fluorescent Substrate (e.g., Rhodamine 123) Pre_Incubate->Load_Substrate Wash Wash to Remove Extracellular Substrate Load_Substrate->Wash Measure Measure Intracellular Fluorescence (Flow Cytometry) Wash->Measure Analyze Analyze Fluorescence Increase to Determine Inhibition Measure->Analyze

References

A Head-to-Head Comparison of (R)-BPO-27 and Established CFTR Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitor, (R)-BPO-27, with established CFTR blockers including CFTRinh-172, GlyH-101, and PPQ-102. The information presented is intended to aid researchers in selecting the most appropriate tool for their specific experimental needs and to provide a foundational understanding for drug development professionals.

Executive Summary

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel involved in fluid and electrolyte balance across epithelial surfaces.[1][2] Its dysfunction is the cause of cystic fibrosis, and its hyperactivation contributes to secretory diarrheas and polycystic kidney disease.[3][4] Consequently, potent and specific CFTR inhibitors are valuable research tools and potential therapeutic agents.[5] this compound has emerged as a highly potent CFTR inhibitor, demonstrating low nanomolar efficacy.[6][7] This guide contrasts its performance against well-characterized inhibitors, highlighting key differences in potency, mechanism of action, and experimental utility.

Data Presentation: Quantitative Comparison of CFTR Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other established CFTR blockers across various experimental platforms. This allows for a direct comparison of their potency.

Inhibitor Assay Type Cell Line/Model IC50 Voltage Dependence Reference
This compound Short-Circuit CurrentFRT cells (human CFTR)~4 nMVoltage-independent[4][5]
Cell-based AssayFRT cells~5 nM (cAMP-stimulated)Not applicable[6]
Whole-cell Patch ClampHEK-293T cells0.36 µMVoltage-independent[2]
Inside-out Patch ClampHEK-293T cells0.53 nMVoltage-independent[2]
Embryonic Kidney Cyst ModelMouse~100 nMNot applicable[5]
CFTRinh-172 Short-Circuit CurrentT84 cells3-5 µMVoltage-dependent[8]
Whole-cell Patch ClampNot specified300-3000 nMVoltage-dependent[9]
GlyH-101 Whole-cell Patch ClampNot specified1.4 µM (+60 mV) to 5.6 µM (-60 mV)Voltage-dependent[5]
Cell Viability AssayHT-29 cells30.08 µM (72h)Not applicable[10]
PPQ-102 Short-Circuit CurrentNot specified~90 nMVoltage-independent[1][8][11]
Embryonic Kidney Cyst ModelMouse~500 nMNot applicable[5]

Mechanism of Action

Recent structural studies have provided significant insights into the mechanisms by which these inhibitors block the CFTR channel.

This compound: Initially thought to be an ATP-competitive inhibitor, a 2025 cryo-EM study revealed that this compound acts as a direct pore blocker .[3] It physically occludes the chloride conducting pathway without preventing ATP hydrolysis, effectively uncoupling the channel's gating and permeation processes.[3] This direct blockage explains its high potency and voltage-independent action.

CFTRinh-172: This thiazolidinone compound binds to a site on the cytoplasmic side of CFTR, near the pore.[5] It does not directly block the pore but rather stabilizes the channel in a closed conformation, thereby reducing the probability of channel opening.[5][12] Its action is voltage-dependent, which can be a consideration in electrophysiological studies.

GlyH-101: This glycine hydrazide derivative is an open-channel blocker that acts from the extracellular side of the CFTR channel.[5] It enters the pore when the channel is open and physically obstructs the flow of chloride ions. Its voltage-dependent block is a key characteristic of its mechanism.[5]

PPQ-102: As a precursor to the BPO series of inhibitors, PPQ-102 also acts by stabilizing the closed state of the CFTR channel.[8] Its inhibition is voltage-independent.[8]

Mandatory Visualization

CFTR Channel Gating and Inhibition Pathway

CFTR_Inhibition_Pathway cluster_activation CFTR Activation cluster_inhibition Inhibitor Action PKA PKA CFTR_inactive CFTR (Inactive) PKA->CFTR_inactive Phosphorylation ATP ATP CFTR_active CFTR (Active/Open) CFTR_inactive->CFTR_active ATP Binding & Hydrolysis CFTR_active->CFTR_inactive Dephosphorylation CFTR_blocked CFTR (Blocked) CFTR_active->CFTR_blocked RBPO27 This compound RBPO27->CFTR_active Pore Blockade CFTRinh172 CFTRinh-172 CFTRinh172->CFTR_inactive Stabilizes Closed State GlyH101 GlyH-101 GlyH101->CFTR_active Open Channel Block

Caption: CFTR activation by PKA and ATP, and inhibition mechanisms of different blockers.

Experimental Workflow for Evaluating CFTR Inhibitors

Experimental_Workflow start Start: Cell Culture with CFTR expression assay_choice Assay Selection start->assay_choice patch_clamp Patch-Clamp Electrophysiology assay_choice->patch_clamp Single Channel/Whole Cell ussing_chamber Ussing Chamber Assay assay_choice->ussing_chamber Epithelial Transport fluorescence_assay Fluorescence-Based Assay assay_choice->fluorescence_assay High-Throughput Screening data_analysis Data Analysis (IC50, Mechanism) patch_clamp->data_analysis ussing_chamber->data_analysis fluorescence_assay->data_analysis conclusion Conclusion on Inhibitor Efficacy data_analysis->conclusion

Caption: A generalized workflow for the experimental evaluation of CFTR inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate comparison of inhibitor performance.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion currents across the entire cell membrane, providing data on the overall activity of CFTR channels.

Objective: To determine the IC50 and voltage dependence of a CFTR inhibitor.

Materials:

  • Cells expressing CFTR (e.g., HEK-293T, CHO, FRT).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (in mM): 145 NaCl, 4.5 KCl, 1 CaCl2, 1 MgCl2, 5 glucose, 5 HEPES, pH 7.4.

  • Intracellular solution (in mM): 130 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP, pH 7.2.

  • CFTR activators (e.g., Forskolin, IBMX, CPT-cAMP).

  • CFTR inhibitor of interest.

Procedure:

  • Culture cells on glass coverslips to ~70% confluency.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Fabricate a patch pipette with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).

  • Rupture the cell membrane under the pipette tip with gentle suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -40 mV).

  • Apply a voltage-step protocol (e.g., from -80 mV to +80 mV in 20 mV increments) to record baseline currents.

  • Activate CFTR by adding activators to the extracellular solution and record the stimulated currents.

  • Apply varying concentrations of the CFTR inhibitor to the extracellular solution and record the inhibited currents.

  • Analyze the current-voltage relationship and calculate the IC50 value at different voltages to determine voltage dependence.

Ussing Chamber Assay

This assay measures ion transport across an epithelial monolayer, providing a physiologically relevant assessment of CFTR activity.

Objective: To measure the effect of a CFTR inhibitor on transepithelial chloride secretion.

Materials:

  • Polarized epithelial cells grown on permeable supports (e.g., FRT, T84, primary human bronchial epithelial cells).

  • Ussing chamber system with voltage-clamp amplifier and electrodes.

  • Ringer's solution (e.g., Krebs-bicarbonate Ringer).

  • CFTR activators (e.g., Forskolin, IBMX).

  • CFTR inhibitor of interest.

  • Epithelial sodium channel (ENaC) inhibitor (e.g., Amiloride).

Procedure:

  • Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Fill both compartments with pre-warmed and gassed Ringer's solution.

  • Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport.

  • Add an ENaC inhibitor (e.g., Amiloride) to the apical side to block sodium absorption.

  • Stimulate CFTR-mediated chloride secretion by adding activators to the basolateral (or apical, depending on the activator) side.

  • Once a stable stimulated Isc is achieved, add the CFTR inhibitor in a cumulative manner to the apical or basolateral side.

  • Record the decrease in Isc to determine the inhibitory effect and calculate the IC50.

Fluorescence-Based Assays (YFP-Halide Quenching)

These assays are high-throughput methods to screen for and characterize CFTR modulators by measuring halide influx into cells.

Objective: To rapidly screen for and determine the potency of CFTR inhibitors.

Materials:

  • Cells co-expressing CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) (e.g., YFP-H148Q/I152L).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader.

  • Chloride-containing buffer (e.g., PBS).

  • Iodide-containing buffer (PBS with NaCl replaced by NaI).

  • CFTR activators.

  • CFTR inhibitor of interest.

Procedure:

  • Seed the YFP-CFTR expressing cells into the microplate wells and grow to confluence.

  • Wash the cells with chloride-containing buffer.

  • Add the CFTR inhibitor at various concentrations to the wells and incubate for a specific period.

  • Place the plate in the fluorescence reader and measure the baseline YFP fluorescence.

  • Activate CFTR by adding a cocktail of activators.

  • Rapidly add the iodide-containing buffer to initiate halide influx.

  • Monitor the rate of YFP fluorescence quenching, which is proportional to the rate of iodide entry through CFTR.

  • Calculate the initial rate of quenching for each inhibitor concentration and determine the IC50.

Conclusion

This compound stands out as a highly potent, voltage-independent CFTR inhibitor with a recently elucidated mechanism of direct pore blockade. Its low nanomolar IC50 in multiple assay systems makes it a superior tool for experiments requiring maximal and specific CFTR inhibition. In contrast, established blockers like CFTRinh-172 and GlyH-101, while valuable, exhibit lower potency and voltage-dependent mechanisms that may influence experimental outcomes. The choice of inhibitor should be guided by the specific requirements of the study, with this compound being a compelling option for applications demanding high potency and a clear, direct mechanism of action. This guide provides the necessary data and protocols to make an informed decision for future research and development endeavors in the field of CFTR biology.

References

Safety Operating Guide

Proper Disposal Procedures for (R)-BPO-27: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of (R)-BPO-27, a potent, orally active, and ATP-competitive CFTR inhibitor. The following procedures are based on available safety data and established best practices for laboratory chemical handling to ensure the safety of personnel and minimize environmental impact.

Immediate Safety Considerations

While the Safety Data Sheet (SDS) for the racemic mixture of BPO-27 states that it is not classified as a hazardous substance or mixture, it is prudent to handle this compound with care due to its high biological activity.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety goggles

  • Lab coat

  • Chemical-resistant gloves

This compound Storage and Stability

Proper storage is critical to maintaining the integrity of this compound and ensuring safety. The following table summarizes recommended storage conditions and stability.

Storage FormatTemperatureDuration
Powder-20°C3 years
4°C2 years
In solvent-80°C2 years
-20°C1 year

Data sourced from the Safety Data Sheet for BPO-27 (racemate).[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, solutions, and contaminated materials.

Step 1: Waste Segregation

  • Do not dispose of this compound or its solutions down the drain.[1]

  • Due to its brominated organic nature, all waste containing this compound should be collected in a designated, clearly labeled "Halogenated Organic Waste" container.

Step 2: Preparing for Disposal

  • Aqueous and Solvent-Based Solutions: Carefully pour solutions containing this compound into the designated halogenated organic waste container. Use a funnel to prevent spills.

  • Solid Waste:

    • Place unused or expired this compound powder into the halogenated organic waste container.

    • Contaminated consumables such as pipette tips, weighing paper, and gloves should also be placed in this container.

  • Spills:

    • In case of a spill, absorb the material with a chemically inert absorbent (e.g., diatomite, universal binders).[1]

    • Collect the absorbent material and place it in the halogenated organic waste container.

    • Decontaminate the surface by scrubbing with alcohol.[1]

Step 3: Container Management

  • Ensure the halogenated organic waste container is kept tightly sealed when not in use.

  • Do not overfill the container; a general rule is to fill it to no more than 80-90% of its capacity.

  • Store the waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Keep the waste container away from incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents.[1]

Step 4: Arranging for Pickup

  • Contact your institution's EHS department to schedule a pickup for the halogenated organic waste.

  • Ensure the waste container is properly labeled with its contents according to your institution's guidelines.

Decontamination of Glassware

Glassware that has been in contact with this compound must be decontaminated before being washed for reuse.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone). Collect this first rinse as halogenated organic waste.

  • Second Rinse: Perform a second rinse with the same solvent and collect it in the same waste stream.

  • Final Wash: After decontamination, the glassware can be washed with soap and water as per standard laboratory procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Generate this compound Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid spill_waste Spill Material waste_type->spill_waste Spill no_drain Do NOT Pour Down Drain liquid_waste->no_drain collect_waste Collect in Designated 'Halogenated Organic Waste' Container solid_waste->collect_waste spill_waste->collect_waste store_waste Store Container Securely collect_waste->store_waste no_drain->collect_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

References

Safeguarding Your Research: A Comprehensive Guide to Handling (R)-BPO-27

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like (R)-BPO-27, a highly effective CFTR inhibitor, is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of both personnel and the integrity of your research.

This compound is a potent, orally active, and ATP-competitive CFTR inhibitor with an IC50 of 4 nM.[1] While the Safety Data Sheet (SDS) for the racemate mixture, BPO-27, suggests it is not a hazardous substance, the high potency of the (R)-enantiomer necessitates handling it with the precautions appropriate for a potent compound.[2] When specific occupational exposure limits (OELs) are not available for a compound with high biological activity, a conservative approach using established control strategies for potent compounds is recommended.

Personal Protective Equipment (PPE) and Engineering Controls

The primary approach to safely handling potent compounds involves a combination of engineering controls and appropriate PPE. Engineering controls should always be the first line of defense to minimize exposure.

Recommended PPE and Engineering Controls:

Control TypeSpecificationPurpose
Ventilation Chemical Fume Hood or similar ventilated enclosureTo capture and exhaust airborne particles and aerosols away from the operator's breathing zone.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or airborne particles.
Hand Protection Nitrile gloves (double gloving recommended)To prevent skin contact. Regularly inspect gloves for tears or punctures.
Body Protection Laboratory coat, disposable gownTo protect skin and clothing from contamination.
Respiratory Protection Not typically required if handled in a fume hood. If weighing or generating dust outside of a ventilated enclosure, a NIOSH-approved respirator (e.g., N95) is recommended.To prevent inhalation of airborne particles.

Operational Procedures for Handling this compound

Adherence to standard operating procedures is critical for minimizing the risk of exposure.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within a laboratory for handling this compound.

    • Ensure a safety shower and eyewash station are readily accessible.[2]

    • Assemble all necessary equipment and materials before starting work.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Reconstitution:

    • Perform all weighing and handling of solid this compound within a chemical fume hood or other ventilated enclosure to minimize inhalation risk.

    • Use a dedicated set of spatulas and weighing papers.

    • When preparing solutions, add the solvent to the solid slowly to avoid generating dust.

  • Experimental Use:

    • Keep containers of this compound tightly sealed when not in use.[2]

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • After handling, remove gloves and wash hands thoroughly with soap and water.

The logical workflow for handling this compound is illustrated in the diagram below.

handle_r_bpo_27 cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_cleanup Post-Handling & Cleanup prep_area Designate Handling Area check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials Assemble Materials & PPE check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Solid this compound don_ppe->weigh reconstitute Prepare Solution weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate_tools Decontaminate Equipment experiment->decontaminate_tools dispose_waste Segregate & Dispose of Waste decontaminate_tools->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Diagram of the handling workflow for this compound.

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert:

    • Alert others in the immediate area of the spill.

    • If the spill is large or involves a significant amount of dust, evacuate the laboratory and inform the appropriate safety personnel.

  • Contain the Spill:

    • For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand) to prevent it from spreading.[3][4]

    • For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Cleanup:

    • Wearing appropriate PPE (including double gloves and eye protection), carefully clean up the spill.

    • Use absorbent pads for liquids and collect the contaminated material in a sealed container.

    • For solid spills, carefully wipe up the material with damp paper towels and place them in a sealed container.

  • Decontamination:

    • Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution), followed by a rinse with water.

    • All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[5]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Guidelines:

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with all applicable federal, state, and local regulations.[6] Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, gowns) Place in a designated, labeled hazardous waste container.
Empty Stock Vials Rinse with a suitable solvent three times. Collect the rinsate as hazardous waste. The empty, rinsed vial can then be disposed of in the appropriate glass waste container.

All personnel handling hazardous waste must be trained on proper procedures and regulations.[6] It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-BPO-27
Reactant of Route 2
Reactant of Route 2
(R)-BPO-27

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。